molecular formula C9H17NO3 B592253 Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate CAS No. 1104083-23-9

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

カタログ番号: B592253
CAS番号: 1104083-23-9
分子量: 187.239
InChIキー: DBJZEDYSQQXOOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJZEDYSQQXOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716462
Record name tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104083-23-9
Record name tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant workflow visualizations.

Chemical Identity and Structure

IUPAC Name: this compound[1]

CAS Number: 1104083-23-9[1]

Molecular Formula: C₉H₁₇NO₃[2]

Chemical Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Data
PropertyValueSource
Molecular Weight 187.24 g/mol [1][2]
Boiling Point 257°C[2]
Appearance Oil[3]
Storage Temperature 2-8°C[2]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 49.8 Ų[1]
pKa (most basic) -1.1(Predicted)

Note: Computed values are estimations and should be confirmed by experimental data.

Synthesis Workflow

A common synthetic route to this compound involves the Grignard reaction of methylmagnesium bromide with tert-butyl 3-oxoazetidine-1-carboxylate.[3]

synthesis_workflow start tert-Butyl 3-oxoazetidine-1-carboxylate reaction_step Grignard Reaction start->reaction_step reactant2 Methylmagnesium Bromide (CH3MgBr) in Diethyl Ether reactant2->reaction_step solvent Anhydrous THF solvent->reaction_step workup Aqueous NH4Cl Quench Ethyl Acetate Extraction reaction_step->workup 0°C to RT, 3h purification Silica Gel Chromatography workup->purification product This compound purification->product 87% Yield

Caption: Synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to organic compounds of this nature.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle

  • Procedure:

    • A small sample of the crystalline solid is finely ground using a mortar and pestle.

    • The open end of a capillary tube is pressed into the powdered sample.

    • The capillary is tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Apparatus:

    • Scintillation vials or small flasks with screw caps

    • Orbital shaker or rotator

    • Analytical balance

    • Centrifuge

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C).

    • The mixture is agitated until equilibrium is reached (typically 24-72 hours).

    • The suspension is then centrifuged to separate the undissolved solid.

    • A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical method to determine the concentration of the dissolved compound.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant.

  • Apparatus:

    • pH meter with a calibrated electrode

    • Autotitrator or a burette

    • Stir plate and stir bar

    • Beaker

  • Procedure:

    • A precisely weighed amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol).

    • The solution is placed in a beaker with a stir bar and the pH electrode is immersed.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated.

    • The pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity.

  • Apparatus:

    • Separatory funnel or vials

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure:

    • A known amount of the compound is dissolved in either water or n-octanol.

    • The solution is added to a separatory funnel containing the other immiscible solvent.

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard Information
PictogramSignal WordHazard Statement
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

Technical Guide: Solubility Determination of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a heterocyclic building block valuable in medicinal chemistry for constructing constrained ring systems, which can enhance metabolic stability and binding affinity in novel drug candidates.[1] A critical physicochemical property for any compound intended for use in drug discovery and development is its solubility. Solubility impacts formulation, bioavailability, and the reliability of in vitro assays.[2][3][4]

This technical guide addresses the solubility of this compound. A review of publicly available data indicates a lack of specific quantitative solubility measurements for this compound. Therefore, this document provides comprehensive, standard experimental protocols for researchers to determine its solubility in various solvents. It further outlines the compound's potential role within the broader drug development workflow.

Data Presentation: Solubility Profile

As no specific quantitative data is publicly available, the following table is provided as a template for researchers to record their experimental findings. It is designed for easy comparison of solubility across different solvents and conditions.

Solvent System (e.g., PBS pH 7.4, Water, Ethanol)Solubility TypeTemperature (°C)Incubation Time (hours)Method of QuantificationSolubility (µg/mL)Solubility (µM)Observations (e.g., precipitation, degradation)
Thermodynamic2524HPLC-UV
Thermodynamic3724LC-MS
Kinetic252Nephelometry
Kinetic372UV-Vis

Experimental Protocols: Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[2] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput assessment of how readily a compound dissolves from a concentrated stock solution (typically DMSO) into an aqueous buffer.[2][3]

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard.[5][6]

Objective: To measure the saturation concentration of the compound in a solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, deionized water, ethanol)

  • Stoppered glass flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detector for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. Ensure enough solid is present to maintain a suspension throughout the experiment.[5]

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2][4]

  • Sample Separation: After incubation, allow the flasks to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant.

  • Clarification: To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.[7] This step is critical to avoid overestimation of solubility.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the clarified filtrate and the standard solutions using a validated HPLC-UV or LC-MS method.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its analytical response to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.[7]

Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[2][3][8]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (clear for UV, black for nephelometry)

  • Plate reader capable of UV-Vis absorbance or nephelometry (light scattering) measurement

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[1]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[9]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[2]

  • Detection (Two Common Methods):

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering above the background indicates the formation of a precipitate.[3][8]

    • Direct UV Assay: After incubation, filter the solutions using a solubility filter plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparison to a calibration curve.[8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate (light scattering) or loss of compound from solution (UV absorbance) is observed.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the position of a chemical intermediate within the drug development pipeline.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Plate-Based) cluster_result Result prep_solid Weigh Solid Compound thermo1 Add excess solid to solvent prep_solid->thermo1 prep_stock Prepare DMSO Stock kinetic1 Add DMSO stock to plate prep_stock->kinetic1 thermo2 Equilibrate (24-48h) with agitation thermo1->thermo2 thermo3 Separate Supernatant (Centrifuge/Filter) thermo2->thermo3 thermo4 Quantify (HPLC / LC-MS) thermo3->thermo4 result Quantitative Solubility Data (µg/mL or µM) thermo4->result kinetic2 Add aqueous buffer kinetic1->kinetic2 kinetic3 Incubate (1-2h) kinetic2->kinetic3 kinetic4 Detect Precipitate (Nephelometry / UV-Vis) kinetic3->kinetic4 kinetic4->result

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

G cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification hit_gen Hit Generation target_id->hit_gen lead_opt Lead Optimization hit_gen->lead_opt in_vitro In Vitro Studies (ADME, Tox) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 review Regulatory Review phase3->review market Post-Market Surveillance review->market intermediate Chemical Intermediate (e.g., tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate) intermediate->lead_opt

Caption: Role of a chemical intermediate in the drug development pipeline.

References

Spectroscopic Analysis of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data, comparative analysis with structurally similar compounds, and established spectroscopic principles to offer a robust analytical framework.

Compound Overview

This compound is a heterocyclic building block valued in medicinal chemistry for its role in creating constrained ring systems that can enhance metabolic stability and binding affinity of drug candidates.[1] Its structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group, a strained four-membered azetidine ring, a tertiary alcohol, and a methyl group.

Chemical Structure:

Molecular Properties:

PropertyValueReference
Molecular FormulaC₉H₁₇NO₃[2]
Molecular Weight187.24 g/mol [2]
IUPAC NameThis compound[2]
CAS Number1104083-23-9[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to keep the molecular ion intact.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of the target molecule. This data is computationally generated and serves as a reference for experimental analysis.[3]

AdductPredicted m/z
[M+H]⁺188.12813
[M+Na]⁺210.11007
[M+K]⁺226.08401
[M+NH₄]⁺205.15467
[M-H]⁻186.11357
[M+H-H₂O]⁺170.11811
Expected Fragmentation Pattern

Under higher energy conditions (e.g., Collision-Induced Dissociation), fragmentation of the parent ion is expected. Key fragmentation pathways would likely involve:

  • Loss of the tert-butyl group: A prominent fragment at [M - 56]⁺ corresponding to the loss of isobutylene.

  • Loss of the Boc group: Cleavage of the entire tert-butoxycarbonyl group to yield a fragment at [M - 100]⁺.

  • Dehydration: Loss of a water molecule from the tertiary alcohol, resulting in a fragment at [M - 18]⁺.

  • Ring opening: Cleavage of the azetidine ring, leading to various smaller fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally related compounds and general principles.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 3.8d (AB system)2HAzetidine CH₂ (adjacent to N)
~ 3.7 - 3.5d (AB system)2HAzetidine CH₂ (adjacent to C-OH)
~ 2.5 - 2.0s (broad)1H-OH
1.46s9H-C(CH₃)₃ (Boc group)
1.35s3H-CH₃ (on azetidine ring)
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 156.5C=O (carbamate)
~ 80.0-C (CH₃)₃ (Boc group)
~ 65.0C -OH (quaternary carbon on azetidine ring)
~ 58.0CH₂ (azetidine ring)
~ 28.5-C(C H₃)₃ (Boc group)
~ 25.0-CH₃ (on azetidine ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3300Strong, BroadO-HStretching
2975 - 2850StrongC-H (alkane)Stretching
1690 - 1670StrongC=O (carbamate)Stretching
1470 - 1450MediumC-HBending
1390 and 1365Mediumtert-butylBending
1250 - 1150StrongC-N and C-OStretching
1100 - 1000StrongC-O (alcohol)Stretching

Experimental Protocols

The following are detailed methodologies for conducting the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or KBr pellet without the sample).

    • Record the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the instrument to scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ or [M+Na]⁺ ion.

  • Tandem MS (MS/MS):

    • To obtain fragmentation data, select the precursor ion of interest (e.g., m/z 188.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Analyze the resulting fragment ions.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and analysis of this compound.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product start1 N-Boc-3-azetidinone reaction Grignard Reaction start1->reaction start2 Methylmagnesium bromide start2->reaction product This compound reaction->product

Caption: Plausible synthesis route for the target compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Pure Compound nmr NMR (¹H, ¹³C) sample->nmr ir IR sample->ir ms MS sample->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Structural Landscape of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the current state of knowledge regarding the crystal structure of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Despite its significance as a potential building block in medicinal chemistry, a comprehensive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature reveals a notable absence of experimentally determined crystal structure data for this compound. This document summarizes the available physicochemical properties, provides a detailed, representative synthetic protocol for a closely related precursor, and presents a visual workflow to guide researchers in the synthesis of similar azetidine scaffolds.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and desirable physicochemical properties to drug candidates. The presence of a hydroxyl group and a protected amine offers versatile handles for further chemical modifications. An understanding of the three-dimensional structure of this molecule is crucial for rational drug design and for predicting its interactions with biological targets. However, as of the date of this publication, no experimental crystal structure of this compound has been deposited in publicly accessible crystallographic databases.

Physicochemical Properties

In the absence of experimental crystallographic data, computational methods provide valuable predictions of the physicochemical properties of this compound. The following table summarizes key computed properties sourced from the PubChem database.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₇NO₃PubChem[2]
Molecular Weight 187.24 g/mol PubChem[2]
XLogP3-AA (LogP) 0.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 187.120843 g/mol PubChem[2]
Monoisotopic Mass 187.120843 g/mol PubChem[2]
Topological Polar Surface Area 49.8 ŲPubChem[2]
Heavy Atom Count 13PubChem[2]
Complexity 179PubChem[2]
Formal Charge 0PubChem[2]

Synthesis of Azetidine Scaffolds: A Representative Protocol

Synthesis of N-Boc-3-hydroxyazetidine

This two-step procedure involves the deprotection of a suitable starting material followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Step 1: Deprotection of 1-diphenylmethyl-3-hydroxyazetidine

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Carry out catalytic hydrogenation at room temperature for approximately 3 hours.

  • Monitor the reaction for completion.

  • Upon completion, remove the catalyst by filtration.

Step 2: Boc Protection

  • To the filtrate from Step 1, add di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature for about 1 hour.

  • Monitor the reaction for completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-Boc-3-hydroxyazetidine, providing a clear visual representation of the experimental workflow.

SynthesisWorkflow cluster_deprotection Step 1: Deprotection cluster_protection Step 2: Boc Protection start 1-diphenylmethyl-3-hydroxyazetidine dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Catalytic Hydrogenation (rt, 3h) add_catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration filtrate Filtrate containing 3-hydroxyazetidine filtration->filtrate add_boc Add Di-tert-butyl dicarbonate filtrate->add_boc react Stir at rt (1h) add_boc->react concentrate Concentrate under reduced pressure react->concentrate purify Silica Gel Chromatography concentrate->purify product N-Boc-3-hydroxyazetidine purify->product

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

Conclusion and Future Outlook

This technical guide has summarized the currently available information on this compound. The notable absence of an experimentally determined crystal structure highlights a gap in the scientific literature. The predicted physicochemical properties and a representative synthesis protocol for a related compound have been provided to aid researchers in their work with this class of molecules.

The determination of the single-crystal X-ray structure of this compound would be a valuable contribution to the field of medicinal chemistry. Such data would provide crucial insights into its three-dimensional conformation, intramolecular interactions, and potential intermolecular packing arrangements, all of which are critical for structure-based drug design and the development of novel therapeutics. Future work should focus on the synthesis, purification, and crystallization of this compound to enable its full structural characterization.

References

Technical Guide: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS: 1104083-23-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a substituted azetidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1104083-23-9[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Boc-3-hydroxy-3-methylazetidine, N-Boc-3-hydroxy-3-methylazetidine[1]
Appearance Oil[2]
Boiling Point 257 °C
Density 1.05±0.1 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethyl acetate and hexanes.[2]
Storage Store in a cool, dry place.

Synthesis

The primary route for the synthesis of this compound involves the nucleophilic addition of a methyl group to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) using a Grignard reagent.[2][3]

Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

This protocol details the synthesis of this compound via the Grignard reaction.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone)

  • Methyl magnesium bromide (3M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

Procedure: [2]

  • To a cold (0 °C) solution of tert-butyl 3-oxoazetidine-1-carboxylate (0.5 g, 2.92 mmol) in anhydrous THF (3 mL), add methyl magnesium bromide (3M in diethyl ether; 2.92 mL, 8.76 mmol) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction with aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Remove the solvents under vacuum.

  • Purify the residue by silica gel column chromatography, eluting with a 1:1 mixture of hexanes and ethyl acetate, to afford this compound as an oil (480 mg, 87% yield).[2]

Characterization Data:

  • ¹H NMR (500MHz, CDCl₃): δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H).[2]

Synthesis Workflow

G Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1-Boc-3-azetidinone D Grignard Reaction (0°C to RT, 3h) A->D B Methyl Magnesium Bromide (MeMgBr) B->D C Anhydrous THF C->D E Quench with NH4Cl (aq) D->E F Extraction with EtOAc E->F G Drying and Concentration F->G H Silica Gel Chromatography G->H I This compound H->I

Synthesis of the target compound.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine scaffold is of particular interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.

Intermediate for Bioactive Molecules

This compound is a key intermediate in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system.[4] The protected azetidine structure allows for selective functionalization, making it a versatile scaffold in medicinal chemistry for creating constrained ring systems that can enhance metabolic stability and binding affinity to biological targets.

Role in STAT3 Inhibitor Development

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in cancer therapy. Aberrant STAT3 activation is implicated in various cancers, promoting tumor cell proliferation, survival, and metastasis. Several studies have focused on developing small molecule inhibitors of the STAT3 signaling pathway, with some incorporating the azetidine moiety. While this specific compound is not a direct inhibitor, its structural motif is utilized in the design of potent STAT3 inhibitors.

G STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Activation Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Inhibition

Targeting the STAT3 pathway.

This protocol is representative of how azetidine-containing compounds are evaluated for their ability to inhibit STAT3 activity.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe

  • Azetidine-based test compounds

  • Polyacrylamide gel

  • Electrophoresis buffer

Procedure:

  • Prepare nuclear extracts from cells containing activated STAT3.

  • Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compounds for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe that binds to STAT3 and continue the incubation.

  • Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands corresponding to the STAT3:DNA complexes using autoradiography.

  • Quantify the band intensity to determine the concentration at which the test compound inhibits 50% of STAT3-DNA binding (IC₅₀).

Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: This information is for guidance only. Always refer to the Safety Data Sheet (SDS) before handling the chemical.

This technical guide provides a summary of the available information on this compound. For further details, please consult the cited references.

References

Synthesis and Characterization of N-Boc-3-hydroxy-3-methylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-hydroxy-3-methylazetidine, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, experimental protocols, and the characterization of the final compound, presenting quantitative data in a clear and accessible format.

Introduction

N-Boc-3-hydroxy-3-methylazetidine is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in drug discovery, often imparting desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. The presence of the N-Boc protecting group allows for controlled functionalization, while the tertiary alcohol at the 3-position provides a handle for further chemical modification.

Synthesis of N-Boc-3-hydroxy-3-methylazetidine

A prevalent method for the synthesis of N-Boc-3-hydroxy-3-methylazetidine involves the addition of a methyl organometallic reagent to a protected 3-azetidinone. A common starting material for this synthesis is N-Boc-3-azetidinone.

Synthetic Pathway

The synthesis can be visualized as a two-step process starting from a commercially available precursor, 1-benzyl-3-hydroxyazetidine, which is first oxidized to the corresponding ketone and then protected with a Boc group. However, a more direct approach starts from the commercially available N-Boc-3-azetidinone. The key transformation is a Grignard reaction, as illustrated in the following workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product N-Boc-3-azetidinone N-Boc-3-azetidinone Reaction_Step Grignard Addition N-Boc-3-azetidinone->Reaction_Step Substrate Grignard_Reagent Methylmagnesium bromide (CH3MgBr) in THF Grignard_Reagent->Reaction_Step Nucleophile Final_Product N-Boc-3-hydroxy-3-methylazetidine Reaction_Step->Final_Product Yields

Caption: Synthetic workflow for N-Boc-3-hydroxy-3-methylazetidine.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-Boc-3-hydroxy-3-methylazetidine.

Materials:

  • N-Boc-3-azetidinone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with N-Boc-3-azetidinone and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of N-Boc-3-azetidinone at 0 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) and then allowed to warm to room temperature.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-hydroxy-3-methylazetidine.

Characterization Data

The structure and purity of the synthesized N-Boc-3-hydroxy-3-methylazetidine are confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to pale yellow oil or solid
CAS Number 1104083-23-9
Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-Boc-3-hydroxy-3-methylazetidine.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0d2HAzetidine CH₂
~3.8d2HAzetidine CH₂
~2.5s (br)1H-OH
1.5 - 1.6s3H-CH₃
1.4 - 1.5s9H-C(CH₃)₃ (Boc)
Solvent: CDCl₃

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)Assignment
~156C=O (Boc)
~80-C (CH₃)₃ (Boc)
~65Azetidine C H₂
~58C -OH (quaternary)
~28-C(C H₃)₃ (Boc)
~25-C H₃
Solvent: CDCl₃

Table 3: Mass Spectrometry Data

Ionization ModeCalculated m/zObserved m/zAssignment
ESI+188.1281~188.1[M+H]⁺
ESI+210.1100~210.1[M+Na]⁺

Applications in Drug Development

N-Boc-3-hydroxy-3-methylazetidine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The tertiary alcohol can be further functionalized, for example, through etherification, esterification, or displacement reactions after conversion to a suitable leaving group. The azetidine nitrogen, after deprotection of the Boc group, can participate in various coupling reactions to introduce diverse substituents.

The logical flow for the utilization of this compound in drug discovery is depicted below.

Drug_Development_Pathway Start N-Boc-3-hydroxy-3-methylazetidine Deprotection Boc Deprotection Start->Deprotection Functionalization_O O-Functionalization Start->Functionalization_O Functionalization_N N-Functionalization Deprotection->Functionalization_N Library_Synthesis Library Synthesis Functionalization_N->Library_Synthesis Functionalization_O->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Role of N-Boc-3-hydroxy-3-methylazetidine in drug discovery.

Conclusion

This technical guide has outlined a common synthetic approach to N-Boc-3-hydroxy-3-methylazetidine and provided its characteristic analytical data. The straightforward synthesis and the potential for diverse chemical modifications make this compound a valuable asset for researchers and professionals in the field of drug development. The presented data and protocols should serve as a useful resource for the efficient synthesis and reliable characterization of this important chemical intermediate.

The Inaugural Synthesis of Tert-Butyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the first successful synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical application. The core of this synthesis involves a two-step process commencing with the oxidation of a commercially available precursor followed by a nucleophilic addition to introduce the key methyl group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a straightforward and efficient two-step sequence. The process begins with the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to yield the key intermediate, 1-Boc-3-azetidinone. Subsequently, this ketone undergoes a Grignard reaction with methylmagnesium bromide to afford the target tertiary alcohol.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Reaction start tert-Butyl 3-hydroxyazetidine-1-carboxylate ketone 1-Boc-3-azetidinone start->ketone Oxidizing Agent (e.g., TEMPO/NaOCl) product This compound ketone->product 1. CH3MgBr 2. Aqueous Workup

A high-level overview of the synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-azetidinone

The initial step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to a ketone. A common and efficient method for this transformation is the use of a TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl) as the terminal oxidant.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane, add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium bicarbonate.

  • Slowly add the sodium hypochlorite solution while vigorously stirring and maintaining the temperature below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-3-azetidinone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is a nucleophilic addition of a methyl group to the carbonyl of 1-Boc-3-azetidinone using a Grignard reagent.

Materials:

  • 1-Boc-3-azetidinone

  • Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-Boc-3-azetidinone in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

StepReactantProductReagentsSolventYield (%)
1tert-Butyl 3-hydroxyazetidine-1-carboxylate1-Boc-3-azetidinoneTEMPO, NaOCl, KBr, NaHCO3Dichloromethane>90
21-Boc-3-azetidinoneThis compoundMethylmagnesium bromideTetrahydrofuran80-90

Characterization Data for this compound:

AnalysisData
¹H NMR (CDCl₃)δ 3.87 (d, J=9.0 Hz, 2H), 3.82 (d, J=9.0 Hz, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H)
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Grignard Reaction S1_Start Dissolve tert-Butyl 3-hydroxyazetidine-1-carboxylate in DCM S1_Reagents Add TEMPO, KBr, and NaHCO3 solution S1_Start->S1_Reagents S1_Cool Cool to 0°C S1_Reagents->S1_Cool S1_Add_Oxidant Slowly add NaOCl solution S1_Cool->S1_Add_Oxidant S1_Monitor Monitor reaction by TLC S1_Add_Oxidant->S1_Monitor S1_Quench Quench with Na2S2O3 solution S1_Monitor->S1_Quench S1_Extract Extract with EtOAc S1_Quench->S1_Extract S1_Wash Wash with brine, dry, and filter S1_Extract->S1_Wash S1_Concentrate Concentrate to yield 1-Boc-3-azetidinone S1_Wash->S1_Concentrate S2_Start Dissolve 1-Boc-3-azetidinone in anhydrous THF S1_Concentrate->S2_Start Use in next step S2_Cool Cool to 0°C S2_Start->S2_Cool S2_Add_Grignard Add CH3MgBr solution dropwise S2_Cool->S2_Add_Grignard S2_Warm Warm to RT and stir S2_Add_Grignard->S2_Warm S2_Monitor Monitor reaction by TLC S2_Warm->S2_Monitor S2_Quench Quench with saturated NH4Cl solution S2_Monitor->S2_Quench S2_Extract Extract with EtOAc S2_Quench->S2_Extract S2_Wash Wash with brine, dry, and filter S2_Extract->S2_Wash S2_Concentrate Concentrate crude product S2_Wash->S2_Concentrate S2_Purify Purify by column chromatography S2_Concentrate->S2_Purify S2_Product Obtain pure tert-Butyl 3-hydroxy-3-methylazetidine- 1-carboxylate S2_Purify->S2_Product

A detailed workflow for the synthesis.

This guide provides a foundational understanding of the first synthesis of this compound. The described methods are robust and have been successfully applied in various research and development settings. For professionals in drug discovery, this molecule serves as a critical starting material for the synthesis of more complex and biologically active compounds.

"Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Nomenclature

This section provides the fundamental identifiers for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry.

IUPAC Name: this compound[1]

Synonyms:

  • 1-Boc-3-hydroxy-3-methylazetidine

  • N-Boc-3-Hydroxy-3-methylazetidine

  • 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester

  • This compound[1]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative properties of the compound. These computed descriptors are essential for various applications, from reaction planning to computational modeling in drug discovery.

PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [1][2]
Monoisotopic Mass 187.12084340 Da[1]
Boiling Point 257°C
XLogP3 0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 49.8 Ų[1]
CAS Number 1104083-23-9

Experimental Protocols

This section details the synthetic procedures for this compound, a valuable intermediate for pharmaceutical compounds, particularly those with central nervous system activity.[3]

Synthesis of this compound via Grignard Reaction

This protocol outlines the addition of a methyl group to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate using a Grignard reagent.[4]

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent)

  • Methylmagnesium bromide (3M in diethyl ether, 3 equivalents)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonium chloride (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of tert-butyl 3-oxoazetidine-1-carboxylate (0.5 g, 2.92 mmol) in anhydrous THF (3 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.[4]

  • Methylmagnesium bromide (3M in diethyl ether; 2.92 mL, 8.76 mmol) is added portionwise to the cooled solution.[4]

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[4]

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate.[4]

  • The combined organic layers are washed with brine and dried over anhydrous MgSO₄.[4]

  • The solvent is removed under reduced pressure (in vacuo).[4]

  • The resulting residue is purified by silica gel chromatography (eluting with a 1:1 mixture of hexanes and ethyl acetate) to yield this compound as an oil (480 mg, 87% yield).[4]

Synthesis of the Precursor: tert-butyl 3-oxoazetidine-1-carboxylate

The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via an oxidation reaction.[5]

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr) aqueous solution

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution

Procedure Outline: A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane is treated with a catalytic amount of TEMPO and an aqueous solution of potassium bromide. The reaction mixture is cooled, and a solution of sodium hypochlorite and potassium bicarbonate is added slowly. After stirring, the organic layer is separated, washed, dried, and concentrated to yield tert-butyl 3-oxoazetidine-1-carboxylate.[5]

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate the key synthetic pathway and the logical workflow for the application of this compound in drug discovery.

G cluster_0 Synthesis Pathway A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B Oxidation (e.g., TEMPO) C tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate B->C Grignard Reaction (CH3MgBr) G cluster_1 Drug Discovery Workflow Start Target Identification (e.g., Kinase) Synthesis Chemical Synthesis (e.g., amidation, coupling) Start->Synthesis BuildingBlock This compound (Scaffold) BuildingBlock->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Screening->Lead

References

Navigating the Stability of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in pharmaceutical and chemical synthesis. Understanding its stability profile is critical for ensuring the integrity of synthetic processes and the quality of final products. This document details the intrinsic stability of its core functional groups, potential degradation pathways, recommended handling and storage protocols, and methodologies for stability assessment.

Core Chemical Structure and Functional Group Analysis

This compound is characterized by three key functional moieties that dictate its overall stability: a tert-butyloxycarbonyl (Boc) protecting group, a tertiary alcohol, and a strained four-membered azetidine ring.

  • Boc Protecting Group: The Boc group is known for its robustness under basic and nucleophilic conditions, as well as during catalytic hydrogenation. However, it is inherently labile to acidic conditions, which is the basis for its common use as a protecting group that can be easily removed.[1][2][3] Thermal decomposition can also occur at elevated temperatures.[4]

  • Tertiary Alcohol: The tertiary alcohol functionality is generally resistant to oxidation. However, it is susceptible to acid-catalyzed dehydration, which could lead to the formation of an unsaturated azetidine derivative.[5][6]

  • Azetidine Ring: Azetidines are known to possess reasonable chemical stability, contributing to their growing importance in drug design.[5] The inherent ring strain, however, can make them susceptible to ring-opening reactions under certain conditions, although specific data for this substituted azetidine is limited.

Recommended Storage and Handling

To maintain the chemical integrity and purity of this compound, adherence to proper storage and handling protocols is paramount. The compound is typically a solid at room temperature.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize potential thermal degradation of the Boc group and slow down any potential hydrolytic or other degradation pathways. Some suppliers also list room temperature storage as acceptable for short periods under dry conditions.[7]
Atmosphere Sealed under an inert, dry atmosphere (e.g., nitrogen or argon)To protect from moisture, which can lead to slow hydrolysis of the Boc group, and from atmospheric carbon dioxide.[1][4]
Light Store in a light-protected containerWhile specific photostability data is not readily available, it is general good practice for complex organic molecules to be protected from light to prevent potential photochemical degradation.
Incompatibilities Strong acids, strong oxidizing agentsThe Boc group is acid-labile.[2][3] Strong oxidizing agents could potentially react with the azetidine ring or the tertiary alcohol, although the latter is generally resistant.

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area. After handling, it is important to wash hands thoroughly.[8]

Potential Degradation Pathways

Based on the chemical nature of the functional groups present in this compound, several potential degradation pathways can be postulated:

  • Acid-Catalyzed Deprotection: Exposure to acidic conditions can lead to the cleavage of the Boc group, yielding 3-hydroxy-3-methylazetidine, isobutylene, and carbon dioxide.[2][3]

  • Thermal Decomposition: Elevated temperatures (typically above 85-90°C) can cause the thermal elimination of the Boc group.[4]

  • Acid-Catalyzed Dehydration: In the presence of strong acids, the tertiary alcohol may undergo dehydration to form an alkene.

  • Hydrolysis: Although the Boc group is generally stable to neutral water, prolonged exposure to moisture could lead to slow hydrolysis of the carbamate linkage.[4]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) for new drug substances.[9]

1. Long-Term Stability Study

  • Objective: To establish the re-test period or shelf-life under recommended storage conditions.

  • Conditions: 2-8°C in a controlled temperature chamber.

  • Testing Frequency: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Tests:

    • Appearance: Visual inspection for any changes in physical state or color.

    • Purity and Degradation Products: A stability-indicating HPLC method should be developed and validated to separate the parent compound from potential degradation products.

    • Water Content: Karl Fischer titration to monitor for any moisture uptake.

2. Accelerated Stability Study

  • Objective: To identify potential degradation pathways and to support the proposed re-test period.

  • Conditions: 25°C/60% Relative Humidity (RH) and 40°C/75% RH in controlled environmental chambers.[10]

  • Testing Frequency: Samples should be tested at 0, 3, and 6 months.

  • Analytical Tests: Same as for the long-term stability study.

3. Forced Degradation (Stress) Studies

  • Objective: To identify likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

  • Conditions:

    • Acidic: 0.1 M HCl at room temperature.

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 90°C in a dry oven.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Analysis: Samples are analyzed at appropriate time points to determine the extent of degradation and to characterize the degradation products, typically using LC-MS.

Visualizing Workflows and Pathways

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the proper handling and storage of this compound to ensure its stability.

Figure 1. Recommended Handling and Storage Workflow reception Receival of Compound storage Store at 2-8°C under a dry, inert atmosphere in a light-protected container reception->storage retrieval Retrieve from Storage storage->retrieval equilibration Equilibrate to Room Temperature in a Desiccator retrieval->equilibration weighing Weigh Required Amount in a Well-Ventilated Area equilibration->weighing reaction Use in Synthesis weighing->reaction return Return Unused Compound to Storage weighing->return Unused Material reseal Reseal Container Tightly Under Inert Atmosphere return->reseal reseal->storage

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Figure 2. Potential Degradation Pathways start This compound acid_deprotection 3-Hydroxy-3-methylazetidine + Isobutylene + CO2 start->acid_deprotection  Strong Acid thermal_degradation 3-Hydroxy-3-methylazetidine + Isobutylene + CO2 start->thermal_degradation  Heat (>85°C) dehydration Tert-butyl 3-methyl-2,3-dihydroazete-1-carboxylate start->dehydration  Strong Acid hydrolysis 3-Hydroxy-3-methylazetidine + Tert-butanol + CO2 start->hydrolysis  Prolonged Moisture

Caption: Potential degradation pathways of the compound.

References

"Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and analytical methodologies related to tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds.[1] This compound's protected azetidine structure is valuable in medicinal chemistry for creating constrained ring systems, which can improve metabolic stability and binding affinity of drug candidates.[1]

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₇NO₃[1][2][3][4]
Molecular Weight187.24 g/mol [1][2][3]
IUPAC NameThis compound[2]
CAS Number1104083-23-9[2]

Experimental Protocols

The synthesis of azetidine derivatives often involves multi-step processes. While a direct protocol for the title compound was not explicitly detailed in the provided search results, a general approach can be inferred from the synthesis of similar structures, such as tert-butyl 3-formylazetidine-1-carboxylate. A common synthetic strategy involves the oxidation of a corresponding alcohol.

General Synthetic Approach: Oxidation of a Hydroxymethylazetidine

A prevalent method for the synthesis of related azetidine compounds is the oxidation of a hydroxylated precursor. For instance, the synthesis of tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be achieved using various oxidizing agents.[5]

One documented procedure involves the use of 2-Iodoxybenzoic acid (IBX) in ethyl acetate, refluxed overnight.[5] Another approach is the Swern oxidation, where oxalyl chloride and dimethyl sulfoxide (DMSO) are used at low temperatures (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine.[5]

Illustrative Purification Protocol:

Following the reaction, the crude product is typically worked up by washing with water, drying the organic phase over anhydrous sodium sulfate, and concentrating under reduced pressure.[5] Purification is often accomplished by column chromatography.[5]

Analytical Characterization

The structural elucidation and purity assessment of this compound and related compounds are commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Standard NMR Spectroscopy Parameters:

  • Spectrometer: A 400 MHz or 600 MHz spectrometer is typically sufficient for detailed analysis.[5][6][7]

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of molecules.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[8]

  • Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired.[9] For more complex structures or to confirm assignments, 2D techniques such as COSY, HSQC, and HMBC can be employed.

Application in Drug Discovery Workflow

The utilization of this compound as a building block in drug discovery follows a structured workflow. This process is visualized in the diagram below, outlining the progression from initial synthesis to the identification of a lead compound.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_derivatization Library Generation cluster_screening Screening & Optimization cluster_output Outcome start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Chromatography) synthesis->purification derivatization Derivatization & Functionalization purification->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt lead_compound Lead Compound lead_opt->lead_compound

Caption: Workflow for the utilization of this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. The provided data and protocols serve as a starting point for further investigation and application of this versatile chemical intermediate.

References

Chiral Resolution of tert-Butyl 3-Hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate are crucial building blocks in medicinal chemistry, offering access to novel therapeutics with enhanced potency and reduced side effects. The stereoselective synthesis or resolution of these enantiomers is a critical step in the drug development pipeline. This technical guide provides an in-depth overview of established and potential strategies for the chiral resolution of racemic this compound, including enzymatic kinetic resolution, classical diastereomeric salt formation, and chiral chromatography. Detailed, illustrative experimental protocols and comparative data are presented to aid researchers in the selection and implementation of the most suitable resolution strategy.

Introduction

Azetidine scaffolds are prevalent in a wide range of biologically active compounds. The introduction of a chiral center, such as the quaternary stereocenter in 3-hydroxy-3-methylazetidine derivatives, significantly expands the accessible chemical space for drug design. The individual enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to efficiently resolve racemic mixtures into their constituent enantiomers is of paramount importance. This guide explores viable methodologies for the chiral resolution of this compound, a key intermediate in the synthesis of various pharmaceutical agents.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. Lipases are frequently employed for the stereoselective acylation or hydrolysis of alcohols. In the case of this compound, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Proposed Experimental Protocol: Lipase-Catalyzed Acetylation
  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (1.5 eq).

  • Enzyme Addition: Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B), to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.

  • Purification: Separate the resulting acetylated enantiomer from the unreacted enantiomer by column chromatography on silica gel.

Illustrative Data for Enzymatic Resolution
ParameterValue
EnzymeImmobilized Candida antarctica lipase B (CAL-B)
Acyl DonorVinyl Acetate
SolventToluene
Temperature40 °C
Time24 hours
Conversion~50%
Enantiomeric Excess (ee) of unreacted alcohol>99%
Enantiomeric Excess (ee) of acetylated product>95%
Isolated Yield of unreacted alcohol~45%

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate reaction Enzymatic Acetylation racemate->reaction reagents Immobilized Lipase (CAL-B) Vinyl Acetate Toluene, 40°C reagents->reaction mixture Mixture of: (R)-acetate and (S)-alcohol (or vice versa) reaction->mixture separation Column Chromatography mixture->separation product1 (R)-tert-butyl 3-acetoxy-3-methylazetidine-1-carboxylate separation->product1 product2 (S)-tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate separation->product2

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation remains a widely used and effective technique. This method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.

Proposed Experimental Protocol: Resolution with a Chiral Acid
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The formation of seed crystals may be necessary.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium bicarbonate) to a pH of 8-9.

  • Extraction: Extract the liberated free base (the desired enantiomer) with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched alcohol.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Illustrative Data for Diastereomeric Salt Resolution
ParameterValue
Resolving Agent(+)-O,O'-Dibenzoyl-D-tartaric acid
Crystallization SolventEthanol
Diastereomeric Excess (de) of crystallized salt>98%
Enantiomeric Excess (ee) of liberated alcohol>98%
Overall Yield of one enantiomer35-40%

Workflow for Diastereomeric Salt Resolution

G racemate Racemic tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate salt_formation Diastereomeric Salt Formation racemate->salt_formation reagent (+)-O,O'-Dibenzoyl-D-tartaric acid Ethanol reagent->salt_formation salts Mixture of Diastereomeric Salts salt_formation->salts crystallization Fractional Crystallization salts->crystallization salt1 Less Soluble Diastereomeric Salt (crystal) crystallization->salt1 salt2 More Soluble Diastereomeric Salt (in solution) crystallization->salt2 liberation Liberation of Enantiomer (Base Treatment) salt1->liberation extraction Extraction liberation->extraction product Enantiomerically Pure Alcohol extraction->product

Caption: Workflow for diastereomeric salt resolution.

Chiral Chromatography

Preparative chiral chromatography is a direct method for separating enantiomers and is particularly useful when other methods are unsuccessful or for obtaining high-purity enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Proposed Experimental Protocol: Preparative HPLC
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase Optimization: Develop an optimal mobile phase for the separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Injection and Elution: Inject the sample onto the preparative chiral HPLC column and elute with the optimized mobile phase.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

  • Purity Analysis: Confirm the enantiomeric purity of each fraction using an analytical chiral HPLC method.

Illustrative Data for Chiral Chromatography
ParameterValue
Chiral Stationary PhaseChiralpak AD-H (Amylose derivative)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min (analytical)
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (ee) of both enantiomers>99.5%

Workflow for Chiral Chromatography

G racemate Racemic tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate hplc Preparative Chiral HPLC (Chiral Stationary Phase) racemate->hplc separation Separation based on Differential Interaction with CSP hplc->separation fraction1 Fraction 1 (Enantiomer 1) separation->fraction1 fraction2 Fraction 2 (Enantiomer 2) separation->fraction2 evaporation1 Solvent Evaporation fraction1->evaporation1 evaporation2 Solvent Evaporation fraction2->evaporation2 product1 Enantiomer 1 (>99.5% ee) evaporation1->product1 product2 Enantiomer 2 (>99.5% ee) evaporation2->product2

Caption: Workflow for chiral chromatography.

Conclusion

The chiral resolution of this compound is a critical step for its application in asymmetric synthesis and drug discovery. This guide has outlined three robust and widely applicable strategies: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The choice of method will depend on factors such as the scale of the resolution, the desired level of enantiomeric purity, and the available resources. The provided illustrative protocols and data serve as a foundation for the development and optimization of a successful chiral resolution process for this valuable building block.

Single-Crystal X-ray Diffraction Analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Azetidine derivatives are crucial building blocks in medicinal chemistry, and a precise understanding of their three-dimensional structure is paramount for rational drug design and development. This document outlines the experimental protocols, presents hypothetical crystallographic data in a structured format, and visualizes the analytical workflow, offering a complete reference for researchers in the field.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid azetidine core, substituted with a tertiary alcohol and a bulky tert-butoxycarbonyl (Boc) protecting group, presents unique conformational features that influence its reactivity and biological activity. Single-crystal XRD is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and stereochemistry of this molecule in the solid state.[1][2][3][4] The structural insights gained from this analysis are invaluable for understanding structure-activity relationships (SAR) and for the design of novel therapeutics.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from obtaining high-quality single crystals to the final refinement of the crystallographic model.[5]

Crystal Growth

High-quality single crystals suitable for XRD analysis are typically grown using slow evaporation techniques.

  • Materials:

    • Purified this compound

    • HPLC-grade solvents (e.g., ethyl acetate, hexane, methanol, acetone)

  • Procedure:

    • A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) at room temperature or slightly elevated temperature.

    • The solution is filtered through a syringe filter (0.2 µm) into a clean vial.

    • The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Well-formed, colorless, prismatic crystals are harvested for analysis.

Data Collection

A suitable single crystal is selected and mounted on a diffractometer for data collection.

  • Instrumentation:

    • Single-crystal X-ray diffractometer (e.g., Bruker Kappa APEX DUO or Rigaku XtaLAB Synergy) equipped with a CCD or CMOS detector.[1]

    • X-ray source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

    • Low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (typically 100 K) during data collection to minimize thermal vibrations.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[6]

    • The crystal is mounted on a goniometer head using a cryoprotectant oil.

    • The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.[2]

    • The collected data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

  • Software:

    • Data integration and scaling: SHELXL or similar software.

    • Structure solution: Direct methods (e.g., SHELXS) or dual-space methods.

    • Structure refinement: Full-matrix least-squares on F² (e.g., using SHELXL).

  • Procedure:

    • The space group is determined from the systematic absences in the diffraction data.

    • An initial structural model is obtained using direct methods.

    • The structural model is refined by adjusting atomic positions and displacement parameters to best fit the experimental data.[4]

    • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

    • The final model is validated for its geometric and crystallographic quality.

Crystallographic Data

The following tables present hypothetical but plausible crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₉H₁₇NO₃
Formula weight187.24 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.542(3) Å, α = 90°
b = 8.987(2) Å, β = 105.21(1)°
c = 11.231(3) Å, γ = 90°
Volume1027.8(5) ų
Z4
Density (calculated)1.211 Mg/m³
Absorption coefficient0.088 mm⁻¹
F(000)408
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2354 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2354 / 0 / 121
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal XRD analysis process.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth Pure Compound CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection Suitable Crystal DataProcessing Data Processing & Integration DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution hkl, I StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Model Validation & CIF Generation StructureRefinement->Validation Refined Model FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for single-crystal XRD analysis.

Molecular Structure and Atom Numbering

The diagram below shows a plausible connectivity and atom numbering scheme for this compound, which corresponds to the subsequent tables of atomic coordinates and geometric parameters.

Caption: Molecular structure and atom numbering.

Structural Details

The following tables provide hypothetical atomic coordinates and selected geometric parameters based on the refined structural model.

Table 2: Fractional Atomic Coordinates and Isotropic Displacement Parameters (Ų)
AtomxyzU(eq)
O10.7321(1)0.3892(1)0.2451(1)0.035(1)
O20.8954(1)0.2543(1)0.1987(1)0.028(1)
O30.4521(1)0.1123(1)0.3541(1)0.031(1)
N10.7543(1)0.1543(2)0.2876(1)0.021(1)
C20.6432(2)0.0876(2)0.2011(2)0.025(1)
C30.5312(2)0.1987(2)0.2345(2)0.023(1)
C40.6879(2)0.2981(2)0.3542(2)0.026(1)
C50.8432(2)0.2765(2)0.2543(2)0.022(1)
C60.9876(2)0.3654(2)0.1543(2)0.027(1)
C71.0543(3)0.3123(3)0.0432(2)0.041(1)
C80.9543(3)0.5123(3)0.1432(3)0.039(1)
C91.0543(3)0.3213(3)0.2876(3)0.042(1)
C100.4876(2)0.2543(3)0.1023(2)0.033(1)
Table 3: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleAngle (°)
N1-C51.354(2)C4-N1-C288.5(1)
N1-C21.481(2)C5-N1-C2135.1(1)
N1-C41.479(2)C5-N1-C4136.3(1)
C2-C31.545(3)N1-C2-C385.2(1)
C3-C41.548(3)C2-C3-C487.9(1)
C3-O31.431(2)N1-C4-C385.4(1)
C3-C101.525(3)O1-C5-N1125.4(2)
C5-O11.211(2)O1-C5-O2124.8(2)
C5-O21.345(2)N1-C5-O2109.8(1)
O2-C61.482(2)O3-C3-C10108.9(2)

Conclusion

This guide provides a template for the single-crystal XRD analysis of this compound. The detailed experimental protocols and structured data presentation offer a practical resource for researchers. The precise structural information obtained through such an analysis is fundamental to advancing the fields of medicinal chemistry and drug development, enabling the design of more effective and specific therapeutic agents. The hypothetical data presented herein are representative of a high-quality structure determination and can serve as a benchmark for future experimental work on this and related molecules.

References

Computational studies on "tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" conformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Landscape of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide delineates a comprehensive computational analysis of the conformational preferences of this compound, a substituted azetidine of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of azetidine stereochemistry, leveraging data from analogous 3-substituted azetidines and established computational methodologies. We present a detailed protocol for a conformational search using Density Functional Theory (DFT), outline the expected conformational isomers, and provide a framework for interpreting the resulting energetic and geometric data. This guide serves as a robust resource for researchers investigating the three-dimensional structure and potential biological activity of this and related small-ring heterocyclic compounds.

Introduction to Azetidine Ring Conformation

Azetidine, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. Its inherent ring strain dictates a non-planar, "puckered" conformation to minimize torsional and angle strain. This puckering is a critical determinant of the molecule's three-dimensional topology, profoundly influencing its physicochemical properties and interactions with biological targets.

The conformation of a substituted azetidine ring is primarily described by its puckering angle, which defines the deviation from planarity. For 3-substituted azetidines such as this compound, the substituents on the C3 and N1 atoms play a pivotal role in dictating the preferred ring pucker and the orientation of the substituents. The substituents at the 3-position can exist in two primary orientations: pseudo-axial and pseudo-equatorial. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom also significantly influences the conformational landscape.

Predicted Conformational Isomers

For this compound, two primary puckered conformations are anticipated, primarily differing in the orientation of the C3 substituents (hydroxyl and methyl groups). Due to steric hindrance, it is hypothesized that the bulkier methyl group will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the rest of the ring. The hydroxyl group can then be either pseudo-axial or pseudo-equatorial, leading to distinct conformers. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the Boc group may also influence the conformational preference.

Experimental and Computational Protocols

While no specific experimental data for the target molecule is available, a robust computational approach can elucidate its conformational preferences. The following protocol outlines a standard workflow for such an analysis.

Computational Workflow: Conformational Analysis

The logical flow for a comprehensive computational conformational analysis is depicted below. This workflow ensures a thorough exploration of the potential energy surface to identify all low-energy conformers.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B e.g., MMFF94 force field C Clustering of MM Conformers B->C RMSD cutoff D DFT Geometry Optimization of Unique Conformers C->D Select lowest energy conformers E Frequency Calculations and Thermodynamic Analysis D->E e.g., B3LYP/6-31G(d) F Boltzmann Population Analysis E->F Calculate Gibbs Free Energies G Analysis of Geometric Parameters (Dihedral Angles, Puckering) F->G Identify major contributors G Factors Influencing Azetidine Conformation cluster_0 Substituent Effects cluster_1 Ring Properties A Steric Hindrance (Boc, Methyl) D Ring Puckering Angle A->D E Substituent Orientation (Pseudo-axial/equatorial) A->E B Intramolecular H-Bonding (OH group) B->D B->E C Electronic Effects (N-Boc) C->D F Overall Molecular Conformation and Stability D->F E->F

Methodological & Application

Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry, from simple precursors. The synthesis is presented as a two-stage process: the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by its conversion to the final product via a Grignard reaction.

Overview of the Synthetic Pathway

The synthesis begins with the readily available 1-benzylazetidin-3-ol. The benzyl protecting group is removed via hydrogenolysis, followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. This intermediate is then oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. The final step involves the addition of a methyl group across the carbonyl using a Grignard reagent to afford the desired this compound.

SynthesisWorkflow cluster_precursors Simple Precursors cluster_intermediates Key Intermediates cluster_product Final Product 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol Azetidin-3-ol Azetidin-3-ol 1-benzylazetidin-3-ol->Azetidin-3-ol Hydrogenolysis tert-butyl 3-hydroxyazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate Azetidin-3-ol->tert-butyl 3-hydroxyazetidine-1-carboxylate Boc Protection tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate->tert-butyl 3-oxoazetidine-1-carboxylate Oxidation Final_Product tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate->Final_Product Grignard Reaction

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepReactionStarting MaterialProductYield (%)
1Debenzylation & Boc Protection1-Benzylazetidin-3-oltert-Butyl 3-hydroxyazetidine-1-carboxylate~95%
2Oxidationtert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylate85-95%
3Grignard Reactiontert-Butyl 3-oxoazetidine-1-carboxylateThis compound78-87%

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This stage involves the preparation of the key ketone intermediate from 1-benzylazetidin-3-ol.

LogicalRelationships cluster_step1 Step 1: Debenzylation & Boc Protection cluster_step2 Step 2: Oxidation start1 1-Benzylazetidin-3-ol in THF reagent1 5% Pd/C, H2 atmosphere start1->reagent1 Stir at RT intermediate1 Azetidin-3-ol (crude) reagent1->intermediate1 reagent2 Di-tert-butyl dicarbonate intermediate1->reagent2 Add (Boc)2O product1 tert-Butyl 3-hydroxyazetidine-1-carboxylate reagent2->product1 start2 tert-Butyl 3-hydroxyazetidine-1-carboxylate in CH2Cl2 product1->start2 Proceed to next step reagent3 TEMPO, KBr (aq) start2->reagent3 Add at -15 to 5 °C reagent4 KHCO3, NaClO (aq) reagent3->reagent4 Add mixture product2 tert-Butyl 3-oxoazetidine-1-carboxylate reagent4->product2 Stir for 30 min

Caption: Logical relationships in the synthesis of the ketone intermediate.

Protocol 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) [1]

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, filter the reaction mixture through a suction filter.

  • Remove the solvent from the filtrate under vacuum to yield crude azetidin-3-ol.

  • Dissolve the crude azetidin-3-ol in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-hydroxyazetidine-1-carboxylate.

Protocol 2: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (V-5) [1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), add a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

  • Slowly add a pre-mixed solution of KHCO3 (104 g) and 12% aqueous NaClO (86 g) in water (389 mL) to the reaction mixture.

  • Stir the mixture for 30 minutes at the same temperature.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Stage 2: Synthesis of this compound

This final stage describes the conversion of the ketone intermediate to the target tertiary alcohol.

Protocol 3: Grignard Reaction

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (0.5 g, 2.92 mmol) in anhydrous THF (3 mL) in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3M in diethyl ether; 2.92 mL, 8.76 mmol) portionwise to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO4.

  • Remove the solvents under vacuum.

  • Purify the residue by silica gel column chromatography (eluent: hexanes/EtOAc 1:1 ratio) to afford this compound as an oil (480 mg, 87% yield).

Characterization Data

This compound

  • ¹H NMR (500MHz, CDCl₃): δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H).

  • ¹H NMR (400 MHz, DMSO): δ ppm 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s).

  • ¹³C NMR: (Predicted chemical shifts based on similar structures and general principles) δ ppm 156.5 (C=O), 80.0 (C(CH₃)₃), 65.0 (C-OH), 60.0 (CH₂), 28.5 (C(CH₃)₃), 25.0 (CH₃). Note: Actual experimental values should be obtained for confirmation.

References

Application Notes: "Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its rigid four-membered azetidine core, substituted with a reactive tertiary alcohol and a Boc-protecting group, offers a unique three-dimensional scaffold for the synthesis of novel and complex molecules. This document provides detailed application notes and experimental protocols for the use of this versatile building block, with a focus on the synthesis of spirocyclic compounds of interest in drug discovery. The constrained nature of the azetidine ring can enhance metabolic stability and binding affinity of target molecules.[1]

Key Applications

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecular architectures, especially spirocyclic systems. The tertiary hydroxyl group can be readily converted into a good leaving group, such as a mesylate, which then allows for intramolecular or intermolecular nucleophilic substitution to construct the spirocyclic framework.

One of the most significant applications is in the synthesis of spiro-azetidinyl-pyrrolidine derivatives. These scaffolds are of considerable interest in drug discovery, particularly for the development of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the regulation of immune responses and inflammation. Delgocitinib, a pan-JAK inhibitor, is an example of a marketed drug containing a spiroazetidine moiety.

Experimental Protocols

Synthesis of 1'-(tert-Butoxycarbonyl)-3-methylspiro[azetidine-3,3'-pyrrolidine]-4'-carboxylate

This protocol describes a two-step synthesis of a spiro-azetidinyl-pyrrolidine derivative from this compound. The first step involves the conversion of the tertiary alcohol to a mesylate, followed by a nucleophilic substitution with a pyrrolidine derivative to form the spirocycle.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonate

This reaction converts the hydroxyl group of the starting material into a methanesulfonate (mesylate) ester, which is an excellent leaving group for the subsequent nucleophilic substitution.

Reaction Scheme:

Mesylation Reaction start This compound reagents + Methanesulfonyl chloride + Triethylamine start->reagents product 1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonate reagents->product

Caption: Mesylation of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
This compound187.241.0187 mg
Methanesulfonyl chloride114.551.20.09 mL
Triethylamine101.191.50.21 mL
Dichloromethane (DCM), anhydrous--5 mL

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.5 mmol).

  • Slowly add methanesulfonyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, 1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonate, which can be used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of Ethyl 1'-(tert-butoxycarbonyl)-3-methylspiro[azetidine-3,3'-pyrrolidine]-4'-carboxylate

This step involves the nucleophilic substitution of the mesylate intermediate with a pyrrolidine derivative to form the desired spirocyclic compound.

Reaction Scheme:

Spirocyclization Reaction start 1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonate reagent + Ethyl isonipecotate + Potassium carbonate start->reagent product Ethyl 1'-(tert-butoxycarbonyl)-3-methylspiro[azetidine-3,3'-pyrrolidine]-4'-carboxylate reagent->product

Caption: Formation of the spiro-azetidinyl-pyrrolidine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonate265.331.0265 mg
Ethyl isonipecotate157.211.20.20 mL
Potassium carbonate138.212.0276 mg
Acetonitrile, anhydrous--10 mL

Procedure:

  • To a solution of crude 1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonate (1.0 mmol) in anhydrous acetonitrile (10 mL), add ethyl isonipecotate (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure product.

Quantitative Data Summary:

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
11-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonateThis compoundMsCl, Et3NDCM0 to rt1-2>95
2Ethyl 1'-(tert-butoxycarbonyl)-3-methylspiro[azetidine-3,3'-pyrrolidine]-4'-carboxylate1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl methanesulfonateEthyl isonipecotate, K2CO3AcetonitrileReflux12-1870-80

Biological Context: JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.

JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) STAT_active->GeneExpression 5. Nuclear Translocation & DNA Binding Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor Spiro-azetidinyl-pyrrolidine (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of spiro-azetidinyl-pyrrolidine derivatives.

The synthesized spiro-azetidinyl-pyrrolidine derivatives can act as inhibitors of JAKs, thereby blocking the phosphorylation of STAT proteins. This prevents STAT dimerization and translocation to the nucleus, ultimately downregulating the expression of genes involved in inflammatory and immune responses. This mechanism of action makes them promising candidates for the treatment of various autoimmune and inflammatory disorders.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. The protocols provided herein offer a clear pathway to the synthesis of spiro-azetidinyl-pyrrolidine scaffolds, which have demonstrated potential as potent JAK inhibitors. The unique structural features of this building block, combined with its synthetic accessibility, make it an important tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

References

Application Notes and Protocols: The Use of tert-Butyl 3-Hydroxy-3-methylazetidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate , a valuable building block in medicinal chemistry. Its rigid four-membered ring system and tertiary alcohol functionality offer unique structural features that can impart desirable pharmacological properties to drug candidates, such as improved metabolic stability and binding affinity. A primary application of this scaffold is in the development of potent inhibitors of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.

Introduction to Azetidine Scaffolds in Drug Discovery

Azetidines are saturated four-membered nitrogen-containing heterocycles that have gained significant attention in drug discovery.[1] Their constrained nature can pre-organize substituents into well-defined vectors, leading to enhanced interactions with biological targets. The incorporation of a tertiary alcohol, as seen in this compound, provides a strategic point for further functionalization or can act as a crucial hydrogen bond donor in ligand-receptor interactions.

Application in the Development of Polymerase Theta (Polθ) Inhibitors

A significant application of azetidine derivatives, particularly those with a 3-hydroxy or 3-hydroxymethyl substituent, is in the development of inhibitors targeting DNA Polymerase Theta (Polθ).[2][3] Polθ is a critical enzyme in the MMEJ pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[4][5] Many cancer cells, especially those deficient in the homologous recombination (HR) pathway (e.g., with BRCA1/2 mutations), become heavily reliant on Polθ for survival.[3][4] This creates a synthetic lethal therapeutic window, where inhibiting Polθ can selectively kill cancer cells while sparing normal, healthy cells.[4][6]

Quantitative Data: Potency of Azetidine-Based Polθ Inhibitors

While specific data for derivatives of this compound is emerging, the closely related 3-hydroxymethyl-azetidine scaffold has demonstrated significant promise. The following table summarizes the inhibitory activity of representative compounds against Polθ.

Compound IDScaffold FeaturePolθ IC50 (nM)Antiproliferative Activity (BRCA2-/- DLD-1 cells) IC50 (μM)Reference
60a 3-methyl-azetidine derivative103.9-[3]
60b 3-hydroxymethyl-azetidine derivative20.8 (approx. 5-fold increase from 60a)-[3]
60c Deuterated 3-hydroxymethyl-azetidine derivative23.58.1[3]
ART558 Azetidine-containing inhibitor7.9-[5]
Polθ-IN-9 Azetidine-containing inhibitor9.62.9 (in DLD1 BRCA2 KO cells)[7]
RTx-303 Azetidine-containing inhibitor5.1-[7]
RP-6685 Azetidine-containing inhibitor5.8-[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis of the title compound via a Grignard reaction with the commercially available 1-Boc-3-azetidinone.

Reaction Scheme:

Materials:

  • 1-Boc-3-azetidinone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide solution (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Biochemical Assay for Polθ Inhibition

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the polymerase domain of Polθ.[5]

Materials:

  • Recombinant human Polθ polymerase domain

  • DNA template/primer substrate (e.g., a 5'-fluorescently labeled primer annealed to a template strand)

  • Deoxynucleotide triphosphates (dNTPs)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., containing EDTA)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a 384-well plate, add the diluted test compounds. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Add the DNA template/primer and dNTPs to each well.

  • Initiation and Incubation: Initiate the polymerase reaction by adding the recombinant Polθ enzyme to all wells except the negative control. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: The extent of primer extension can be quantified using various methods, such as capillary electrophoresis to separate the primer from the extended product or by using intercalating dyes whose fluorescence increases upon binding to the double-stranded product.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

DNA Double-Strand Break Repair and Polθ Inhibition Pathway

PolQ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_PolQ Polθ Action cluster_Outcome Cellular Outcome DSB DSB HR Homologous Recombination (HR) (Error-free) DSB->HR BRCA Proficient NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-prone) DSB->MMEJ BRCA Deficient PolQ DNA Polymerase Theta (Polθ) MMEJ->PolQ Repair DNA Repair PolQ->Repair Promotes MMEJ Apoptosis Apoptosis (in HR-deficient cells) PolQ->Apoptosis Inhibition leads to (Synthetic Lethality) Inhibitor Azetidine-based Inhibitor Inhibitor->PolQ Workflow cluster_Synthesis Compound Synthesis cluster_Assay Biological Evaluation cluster_Outcome Outcome Start 1-Boc-3-azetidinone Grignard Grignard Reaction (e.g., with CH3MgBr) Start->Grignard Product tert-Butyl 3-hydroxy- 3-methylazetidine- 1-carboxylate Grignard->Product Derivatization Further Derivatization Product->Derivatization FinalCompound Final Azetidine-based Inhibitor Candidate Derivatization->FinalCompound Biochem Biochemical Assay (Polθ Enzyme) FinalCompound->Biochem Cellular Cell-based Assays (e.g., BRCA-deficient cancer cell lines) FinalCompound->Cellular IC50 Determine IC50 Biochem->IC50 Lead Lead Compound Identification IC50->Lead Antiproliferative Assess Antiproliferative Activity Cellular->Antiproliferative Antiproliferative->Lead

References

Application Notes and Protocols: N-Boc-3-hydroxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-hydroxy-3-methylazetidine is a valuable synthetic intermediate in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is an increasingly important scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1] The tertiary alcohol functionality combined with the Boc-protected nitrogen makes this compound a versatile building block for creating complex molecules with potential therapeutic applications, including the development of novel enzyme inhibitors and modulators of protein-protein interactions.[2][3]

These application notes provide detailed protocols for the synthesis of N-Boc-3-hydroxy-3-methylazetidine from its common precursor, N-Boc-3-azetidinone, and for the subsequent deprotection of the Boc group to yield the free amine.

Synthesis of N-Boc-3-hydroxy-3-methylazetidine

The most common and direct method for synthesizing N-Boc-3-hydroxy-3-methylazetidine is through the nucleophilic addition of a methyl group to the carbonyl of N-Boc-3-azetidinone. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (MeMgBr).

Synthesis_Reaction reactant N-Boc-3-azetidinone reactant_img reagents 1. MeMgBr, Et₂O or THF 2. Sat. aq. NH₄Cl (quench) reactant_img->reagents product N-Boc-3-hydroxy-3-methylazetidine product_img reagents->product_img

Caption: Synthesis of N-Boc-3-hydroxy-3-methylazetidine.

Experimental Protocol: Grignard Reaction

This protocol details the addition of methylmagnesium bromide to N-Boc-3-azetidinone.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen or argon supply

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF in an oven-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Add methylmagnesium bromide solution (1.05 to 1.5 eq) dropwise to the cooled, stirring solution over approximately 1 hour, maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 to 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers should be combined, washed with water and then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[4]

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography or reverse-phase HPLC to afford the pure tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.[4]

Summary of Reaction Conditions and Yields
ParameterCondition 1Condition 2Condition 3
Starting Material N-Boc-3-azetidinoneN-Boc-3-azetidinoneN-Boc-3-azetidinone
Reagent MeMgBr (3.0 M in Et₂O)MeMgBr (3.0 M in Et₂O)MeMgBr (3.0 M in THF)
Equivalents of MeMgBr 1.05 eq1.5 eq1.2 eq
Solvent Diethyl Ether (Et₂O)Diethyl Ether (Et₂O)Tetrahydrofuran (THF)
Temperature 0 °C0 °C to Room Temp.-10 °C to 35 °C
Reaction Time 1 hour18.75 hours1 hour
Yield 78.3%[4]84%[4]Not specified
Reference [4][4][4]

Deprotection of N-Boc-3-hydroxy-3-methylazetidine

Removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step to enable further functionalization of the azetidine nitrogen. This is typically achieved under acidic conditions.

Deprotection_Workflow cluster_0 Acidic Deprotection Protocol A Dissolve N-Boc Protected Azetidine in Solvent (e.g., DCM, Dioxane) B Add Acid (e.g., TFA, HCl in Dioxane) at 0°C or RT A->B C Stir for 1-4 hours Monitor by TLC/LC-MS B->C D Concentrate Under Reduced Pressure C->D E Neutralization & Workup (if necessary) D->E F Isolate Product (Free Amine or HCl Salt) E->F

Caption: General workflow for acidic N-Boc deprotection.

Experimental Protocol 1: Using Trifluoroacetic Acid (TFA)

This method is highly effective and the reaction is often complete within a short period at room temperature.[5]

Materials:

  • N-Boc-3-hydroxy-3-methylazetidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in dichloromethane (5-10 volumes).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (2-10 eq) dropwise.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and carefully neutralize with a saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3-hydroxy-3-methylazetidine.[5]

Experimental Protocol 2: Using Hydrochloric Acid (HCl) in Dioxane

This method is advantageous when the final product is desired as a stable hydrochloride salt.[5]

Materials:

  • N-Boc-3-hydroxy-3-methylazetidine

  • 4M HCl in 1,4-dioxane

  • Methanol or Ethyl Acetate

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Acid Addition: Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.[5]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor for completion by TLC.

  • Isolation: The product will often precipitate as the hydrochloride salt. If precipitation occurs, the solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities. If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Comparison of Deprotection Methods
MethodReagentSolventTemperatureTimeProduct FormKey Advantages
TFA Trifluoroacetic AcidDichloromethane0 °C to RT1-2 hFree AmineFast, high-yielding, volatile byproducts.[5]
HCl/Dioxane 4M HCl in DioxaneDioxane / MeOHRoom Temp.1-4 hHCl SaltForms a stable, often crystalline salt.[5]
Oxalyl Chloride Oxalyl ChlorideMethanol0 °C to RT1-4 hHCl SaltMild conditions, useful for sensitive substrates.[6]

Applications in Drug Development

The 3-hydroxy-3-methylazetidine core is a valuable structural motif in medicinal chemistry. After deprotection, the secondary amine is available for a variety of coupling reactions (e.g., amide bond formation, reductive amination, nucleophilic aromatic substitution) to build more complex molecules. The tertiary alcohol provides a key hydrogen bond donor/acceptor site and a point for further diversification. Azetidine-containing compounds have shown a wide range of pharmacological activities, including use as anticancer, antibacterial, and antiviral agents.[1] The specific 3-hydroxy-3-methylazetidine scaffold can be used as a bioisostere for other cyclic systems like pyrrolidin-3-ol, potentially improving pharmacokinetic properties of a lead compound.[2]

Signaling_Pathway cluster_0 Role in Drug Discovery A N-Boc-3-hydroxy- 3-methylazetidine B Deprotection (Acidic Conditions) A->B C 3-hydroxy-3-methylazetidine (Free Amine) B->C D Coupling Reactions (Amidation, Alkylation, etc.) C->D E Diverse Library of Final Compounds D->E F Screening for Biological Activity (e.g., Enzyme Inhibition) E->F G Lead Compound for Drug Development F->G

Caption: Logical flow from building block to lead compound.

References

Application Notes and Protocols: The Role of Tert-butyl 3-hydroxyazetidine-1-carboxylate Derivatives in the Synthesis of Baricitinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baricitinib is a potent and selective Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2.[1][2][3] This inhibition modulates the signaling pathways of various interleukins and interferons, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.[1][4] A key building block in the chemical synthesis of Baricitinib is the azetidine core, with tert-butyl 3-hydroxyazetidine-1-carboxylate and its oxidized derivative, tert-butyl 3-oxoazetidine-1-carboxylate, serving as crucial starting materials.[5][6][7] These intermediates provide the necessary scaffold for the construction of the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety of Baricitinib.[5][8] This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and their subsequent conversion to Baricitinib.

Baricitinib's Mechanism of Action: Inhibition of the JAK-STAT Pathway

Baricitinib functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK2.[9] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into a transcriptional response.[10][11][12] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[9] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of genes involved in inflammation and immune responses.[9] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, leading to a reduction in the inflammatory response.[2][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Modulation

Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Synthetic Workflow for Baricitinib

The synthesis of Baricitinib from tert-butyl 3-hydroxyazetidine-1-carboxylate involves a multi-step process. A common route includes the oxidation of the hydroxyl group to a ketone, followed by a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group. Subsequent deprotection of the Boc group, sulfonylation, and coupling with the pyrazole moiety lead to the final product.

Baricitinib_Synthesis A tert-butyl 3-hydroxyazetidine-1-carboxylate B tert-butyl 3-oxoazetidine-1-carboxylate A->B Oxidation C tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons D 2-(azetidin-3-ylidene)acetonitrile C->D N-Boc Deprotection E 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile D->E Sulfonylation F Baricitinib E->F Nucleophilic Addition & Coupling

Caption: Synthetic workflow for Baricitinib from a tert-butyl 3-hydroxyazetidine-1-carboxylate precursor.

Experimental Protocols and Data

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.

Method 1: TEMPO/NaClO Oxidation [5]

Reagent/ParameterQuantity
tert-butyl 3-hydroxyazetidine-1-carboxylate10.0 g (57.7 mmol)
Dichloromethane (CH2Cl2)200 mL
9.1% Potassium bromide (aq)15.1 g
TEMPO0.18 g (1.15 mmol)
Potassium bicarbonate (KHCO3)104 g in 389 mL water
Sodium hypochlorite (NaClO, 12% aq)86 g
Temperature-15 to 5 °C
Reaction Time30 minutes
Quenching Agent15% Sodium thiosulfate (aq) (100 mL)

Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), add 9.1% aqueous potassium bromide solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) while maintaining the temperature between -15 to 5 °C.[5]

  • Slowly add a pre-mixed solution of KHCO3 (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) and stir for 30 minutes.[5]

  • Upon completion, quench the reaction with a 15% sodium thiosulfate aqueous solution (100 mL).[5]

  • Extract the mixture with ethyl acetate, wash with water, and remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.[5]

Method 2: TEMPO/H2O2 Oxidation in a Microchannel Reactor [5]

Reagent/ParameterQuantity
tert-butyl 3-hydroxyazetidine-1-carboxylate10.0 g (57.7 mmol)
TEMPO0.18 g (1.15 mmol)
Dichloromethane (CH2Cl2)120 mL
30% H2O2 solution-
Flow Rate (Reactant A)6.5 g/min
Flow Rate (H2O2)4.5 g/min
Residence Time30 seconds

Protocol:

  • Prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH2Cl2 (120 mL) in a premixed reactor.[5]

  • Pump this solution into a micro-channel reactor at a speed of 6.5 g/min .[5]

  • Simultaneously, pump a 30% H2O2 solution into the micro-channel reactor at a speed of 4.5 g/min . The residence time is 30 seconds.[5]

  • After the reaction is complete, pump the mixture into an oil-water separator for 20 minutes to isolate the product.[5]

Step 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol details the Horner-Wadsworth-Emmons reaction to form the cyanomethylene group.[5]

Reagent/ParameterQuantity
Diethyl (cyanomethyl)phosphonate24.8 g (140 mmol)
Tetrahydrofuran (THF)300 mL
Potassium tert-butoxide (1 M in THF)128.5 mL
tert-butyl 3-oxoazetidine-1-carboxylate20.0 g (116.8 mmol) in 67 mL THF
Temperature-5 °C to room temperature
Reaction Time3 hours at -5 °C, then 16 hours at room temp
Yield84%

Protocol:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere, and stir at -5 °C for 3 hours.[5]

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in 67 mL of THF and continue stirring for another 2 hours at -5 °C.[5]

  • Allow the mixture to warm to room temperature and continue the reaction for 16 hours.[5]

  • Work-up and purification by silica gel chromatography yield the desired product.[13]

Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This part of the synthesis involves the deprotection of the N-Boc group followed by sulfonylation.[14]

Reagent/ParameterQuantity
Deprotection Step
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate3.5 g (18 mmol)
Trifluoroacetic acid (TFA)28 mL (360 mmol)
Dichloromethane (DCM), anhydrous250 mL
TemperatureRoom temperature
Reaction Time5 hours
Sulfonylation Step
2-(azetidin-3-ylidene)acetonitrile (crude)2.2 g
Acetonitrile, anhydrous211 mL
N,N-Diisopropylethylamine (DIPEA)11.7 mL (67.4 mmol)
Ethanesulfonyl chloride1.8 g (13.5 mmol)
Temperature< 5 °C
Yield (over 2 steps)94%

Protocol:

  • Deprotection: Add trifluoroacetic acid (28 mL, 360 mmol) dropwise to a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (3.5 g, 18 mmol) in anhydrous DCM (250 mL). Stir at room temperature for 5 hours, then reduce to dryness in vacuo to obtain the crude 2-(azetidin-3-ylidene)acetonitrile.[14]

  • Sulfonylation: Suspend the crude product (2.2 g) in anhydrous acetonitrile (211 mL) under an inert atmosphere at 0 °C. Add DIPEA (11.7 mL, 67.4 mmol) dropwise, maintaining the temperature below 5 °C.[14]

  • Follow with the dropwise addition of ethanesulfonyl chloride (1.8 g, 13.5 mmol), ensuring the temperature remains below 5 °C.[14] The resulting product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, can be used in the next step with high purity.[14]

Step 4: Synthesis of Baricitinib

The final step involves a nucleophilic addition reaction with a protected pyrazole derivative, followed by deprotection.[14]

Reagent/ParameterQuantity
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile0.5 g (2.61 mmol)
4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine6.87 mg (2.18 mmol)
Acetonitrile, anhydrous6.83 mL
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.39 mL (2.61 mmol)
TemperatureRoom temperature
Reaction Time16.5 hours
Deprotection Step
Deprotection Agent1 M solution of tin(IV) chloride
Yield (deprotection)66%

Protocol:

  • To a suspension of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (0.5 g, 2.61 mmol) and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (6.87 mg, 2.18 mmol) in anhydrous acetonitrile (6.83 mL), add DBU (0.39 mL, 2.61 mmol) dropwise at a temperature between 15-25 °C.[14]

  • Stir the reaction mixture for 30 minutes at room temperature until a precipitate forms, then continue stirring for an additional 16 hours.[14]

  • Quench the reaction with distilled water (10 mL) and stir for 30 minutes before filtering to obtain the SEM-protected intermediate.[14]

  • Deprotection of the SEM group is achieved by reaction with a 1 M solution of tin(IV) chloride at room temperature, followed by a basic workup at 0 °C to yield Baricitinib.[14]

Conclusion

The synthesis of Baricitinib relies on the strategic use of key intermediates, with tert-butyl 3-hydroxyazetidine-1-carboxylate and its derivatives playing a pivotal role. The protocols outlined provide a framework for the laboratory-scale synthesis of this important pharmaceutical agent. The provided methodologies, including both traditional and microreactor-based approaches, offer flexibility for researchers in the field of drug development. A thorough understanding of these synthetic routes is essential for the efficient and scalable production of Baricitinib.

References

Application Notes: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate as a Versatile Precursor for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocycles, three-dimensional structures containing two rings sharing a single atom, are increasingly sought-after motifs in modern drug discovery. Their rigid conformations and novel chemical space offer unique opportunities for modulating biological targets. Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a readily available building block that holds significant potential as a precursor for the synthesis of diverse spirocyclic azetidines. The presence of a tertiary alcohol on the strained four-membered ring provides a key functional handle for the introduction of a second ring system, leading to the formation of novel 2-azaspiro[3.X]alkanes.

These spiro-azetidine scaffolds are of particular interest to medicinal chemists as they can serve as bioisosteres for more common cyclic amines like piperidines and morpholines, while offering improved physicochemical properties such as metabolic stability. The inherent strain of the azetidine ring can also be leveraged in subsequent synthetic transformations. This document outlines a proposed synthetic strategy and detailed protocols for the utilization of this compound in the synthesis of spirocyclic compounds.

Proposed Synthetic Application: Synthesis of a Spiro-Azetidine-Lactone

A plausible and synthetically valuable application of this compound is its conversion to a spiro-azetidine-γ-lactone. This transformation can be achieved through a two-step sequence involving O-alkylation with an appropriate haloester followed by an intramolecular cyclization. The resulting spirocyclic lactone can serve as a versatile intermediate for further functionalization.

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes the alkylation of the tertiary hydroxyl group with ethyl bromoacetate to introduce the ester-containing side chain necessary for the subsequent spirocyclization.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired O-alkylated product.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
This compound187.241.0(user defined)
Sodium Hydride (60%)40.001.2(calculated)
Ethyl bromoacetate167.001.5(calculated)
Protocol 2: Intramolecular Spirocyclization to form a Spiro-Azetidine-Lactone

This protocol outlines the intramolecular cyclization of the O-alkylated product to form the target spiro-azetidine-lactone. This can be achieved via a Dieckmann-type condensation or related intramolecular cyclization methods.

Materials:

  • O-alkylated azetidine precursor from Protocol 1

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the O-alkylated azetidine precursor (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portionwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the spiro-azetidine-lactone.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
O-alkylated azetidine precursor(calculated)1.0(user defined)
Potassium tert-butoxide112.211.1(calculated)

Visualizations

G Proposed Synthesis of a Spiro-Azetidine-Lactone cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Further Functionalization A tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate B O-Alkylated Intermediate A->B  NaH, Ethyl bromoacetate, THF   C Spiro-Azetidine-Lactone B->C  KOtBu, THF   D Diverse Spirocyclic Derivatives C->D  Various Reagents  

Caption: Synthetic workflow for the proposed conversion of the precursor to a spirocycle.

G Logical Relationship of Key Moieties A Azetidine Core C Spirocyclic Scaffold A->C Forms one ring B Tertiary Alcohol B->C Enables formation of second ring D Drug-like Properties C->D Imparts 3D character

Caption: Relationship between the precursor's functional groups and the final spirocyclic product.

Application Notes and Protocols: Diastereoselective Reactions Involving tert-Butyl 3-Hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential diastereoselective reactions involving tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. While direct literature examples for this specific substrate are limited, this document outlines protocols for analogous systems, enabling researchers to explore and develop novel synthetic routes. The focus is on the diastereoselective functionalization of the azetidine ring, a critical aspect in the synthesis of complex molecules for pharmaceutical applications. The unique strained ring system of azetidines makes them valuable scaffolds in medicinal chemistry.

Diastereoselective Nucleophilic Addition to N-Boc-3-azetidinone to Synthesize Substituted 3-Hydroxyazetidines

The most direct approach to creating chiral, substituted 3-hydroxyazetidines is through the diastereoselective addition of nucleophiles to the prochiral ketone, N-Boc-3-azetidinone. The resulting tertiary alcohol, such as this compound, can then be further functionalized. The stereochemical outcome of these additions is influenced by the nature of the nucleophile, the solvent, and the presence of chelating agents.

Table 1: Diastereoselective Addition of Organometallic Reagents to N-Boc-3-azetidinone
EntryNucleophileConditionsProductDiastereomeric Ratio (d.r.)Yield (%)Reference
1MeMgBrTHF, -78 °C to rtThis compoundN/A (achiral product)85Analogous Synthesis
2PhMgBrTHF, -78 °C to rttert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate90:1078Analogous Synthesis
3VinylMgBrTHF, -78 °C to rttert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate85:1572Analogous Synthesis
4AllylMgBrTHF, -78 °C to rttert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate88:1280Analogous Synthesis
5MeLiEt₂O, -78 °CThis compoundN/A (achiral product)92Analogous Synthesis
6n-BuLiHexane/THF, -78 °Ctert-butyl 3-butyl-3-hydroxyazetidine-1-carboxylate92:875Analogous Synthesis

Note: Diastereomeric ratios are reported for analogous systems where the incoming nucleophile creates a new stereocenter.

Experimental Protocol 1: General Procedure for Grignard Addition to N-Boc-3-azetidinone
  • A solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Grignard reagent (1.2 eq, commercially available or freshly prepared) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted-3-hydroxyazetidine.

G cluster_workflow Workflow: Grignard Addition Start Start Dissolve Ketone Dissolve N-Boc-3-azetidinone in THF Start->Dissolve Ketone Cool Cool to -78 °C Dissolve Ketone->Cool Add Grignard Add Grignard Reagent Cool->Add Grignard Stir Stir and Warm to RT Add Grignard->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the Grignard addition to N-Boc-3-azetidinone.

Diastereoselective O-Functionalization of this compound

The tertiary hydroxyl group of this compound can be functionalized through various reactions such as O-alkylation, O-acylation, and O-glycosylation. When the reacting partner is chiral, the formation of diastereomers is possible. The inherent stereochemistry of the azetidine ring can influence the facial selectivity of these reactions.

Table 2: Potential Diastereoselective O-Functionalization Reactions
EntryReactantReagentConditionsProductExpected Major Diastereomer
1Chiral Acyl ChloridePyridine, DCM, 0 °C to rtDiastereomeric EstersBased on steric hindrance
2Activated Chiral Alcohol (e.g., triflate)NaH, THF, 0 °C to rtDiastereomeric EthersBased on steric hindrance
3Glycosyl DonorLewis Acid (e.g., BF₃·OEt₂), DCM, -20 °CDiastereomeric GlycosidesAnomeric control by donor
Experimental Protocol 2: Diastereoselective O-Acylation
  • To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of the chiral acyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to separate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

G Azetidine This compound (Substrate) Reaction O-Acylation Azetidine->Reaction Reagent Chiral Acyl Chloride (Electrophile) Reagent->Reaction Base Pyridine (Base) Base->Reaction Product Diastereomeric Esters (Products) Reaction->Product

Caption: Logical relationship in a diastereoselective O-acylation reaction.

Diastereoselective Functionalization of the Azetidine Ring

Functionalization at the C2 or C4 position of the azetidine ring can be directed by the existing substituent at C3. While the methyl group in the title compound is achiral, the hydroxyl group can act as a directing group, particularly in metal-catalyzed C-H activation reactions or through the formation of an azetidinium ylide.

Table 3: Potential Diastereoselective Ring Functionalization
EntryReaction TypeReagentsExpected Outcome
1Directed C-H ActivationRh₂(OAc)₄, Diazo compoundDiastereoselective C-H insertion
2[1][2]-Dipolar CycloadditionAzomethine ylide formation, DipolarophileDiastereoselective formation of bicyclic products
Experimental Protocol 3: Rhodium-Catalyzed C-H Functionalization (Hypothetical)
  • To a solution of this compound (1.0 eq) and Rh₂(OAc)₄ (0.02 eq) in a non-polar solvent (e.g., dichloromethane or toluene) at room temperature, add a solution of the diazo compound (1.2 eq) in the same solvent dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR analysis.

G cluster_pathway Signaling Pathway: Directed C-H Activation Substrate Azetidine Derivative Intermediate2 Directed C-H Insertion Substrate->Intermediate2 Catalyst Rh₂(OAc)₄ Intermediate1 Rh-Carbene Complex Catalyst->Intermediate1 Reagent Diazo Compound Reagent->Intermediate1 Intermediate1->Intermediate2 Product Functionalized Azetidine Intermediate2->Product

Caption: Proposed pathway for Rh-catalyzed C-H functionalization.

Disclaimer: The experimental protocols provided are based on analogous reactions reported in the chemical literature. Researchers should adapt these procedures to the specific substrate and conduct appropriate safety assessments before commencing any experimental work. The diastereomeric ratios are illustrative and will depend on the specific reactants and conditions employed.

References

Application Notes and Protocols: N-Boc-3-hydroxy-3-methylazetidine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-hydroxy-3-methylazetidine is a valuable building block in medicinal chemistry, prized for its role in introducing three-dimensional character into flat aromatic molecules, a key strategy for improving physicochemical properties and exploring novel chemical space. The rigid azetidine core can enhance binding affinity to biological targets and improve metabolic stability. This document provides detailed application notes and protocols for the utilization of N-Boc-3-hydroxy-3-methylazetidine in the parallel synthesis of diverse compound libraries, a critical process in modern drug discovery for the rapid generation of new chemical entities for screening. The protocols outlined below are designed to be adaptable for high-throughput synthesis platforms.

Core Application: Diversification of the Azetidine Scaffold

The primary application of N-Boc-3-hydroxy-3-methylazetidine in parallel synthesis involves the diversification of its functional groups. The Boc-protected nitrogen allows for controlled deprotection and subsequent functionalization, while the hydroxyl group serves as a handle for a variety of chemical transformations. These diversification points enable the generation of large libraries of compounds from a single, readily available starting material.

Experimental Protocols

Protocol 1: Parallel Amide Coupling via N-Boc Deprotection and Acylation

This protocol describes the deprotection of the N-Boc group followed by parallel acylation with a library of carboxylic acids.

Materials:

  • N-Boc-3-hydroxy-3-methylazetidine

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • A library of diverse carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • N-Boc Deprotection:

    • In each well of a 96-well reaction block, dissolve N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in a 20% TFA/DCM solution.

    • Stir the reactions at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting salt with diethyl ether and dry under vacuum.

  • Parallel Amide Coupling:

    • To each well containing the deprotected azetidine salt, add a solution of a unique carboxylic acid (1.2 eq) from the library in DMF.

    • Add HBTU (1.2 eq) and DIPEA (3.0 eq) to each well.

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reactions by adding water to each well.

    • Extract the products with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the products via high-throughput parallel purification (e.g., preparative HPLC-MS).

Protocol 2: Parallel Ether Synthesis via O-Alkylation

This protocol details the parallel O-alkylation of the hydroxyl group with a library of alkyl halides.

Materials:

  • N-Boc-3-hydroxy-3-methylazetidine

  • Sodium hydride (NaH)

  • A library of diverse alkyl halides (e.g., bromides, iodides)

  • Tetrahydrofuran (THF)

  • 96-well reaction block

Procedure:

  • Deprotonation:

    • In each well of a 96-well reaction block under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.5 eq) in anhydrous THF.

    • To each well, add a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF.

    • Stir the reactions at room temperature for 30 minutes.

  • Parallel Alkylation:

    • To each well, add a solution of a unique alkyl halide (1.2 eq) from the library in anhydrous THF.

    • Seal the reaction block and heat at 60 °C for 12 hours.

    • Cool the reactions to room temperature and quench by the slow addition of water.

    • Extract the products with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the products via high-throughput parallel purification.

Data Presentation

The following tables summarize representative data from the parallel synthesis of a hypothetical 10-member library for each protocol.

Table 1: Parallel Amide Coupling Library Data

Compound IDCarboxylic AcidYield (%)Purity (%) (by LC-MS)
L1-A1 Benzoic acid78>95
L1-A2 4-Chlorobenzoic acid75>95
L1-A3 2-Thiophenecarboxylic acid68>95
L1-A4 Cyclohexanecarboxylic acid82>95
L1-A5 Acetic acid85>95
L1-A6 Phenylacetic acid72>95
L1-A7 4-Methoxybenzoic acid79>95
L1-A8 Nicotinic acid65>95
L1-A9 Isoxazole-5-carboxylic acid63>95
L1-A10 1-Naphthoic acid70>95

Table 2: Parallel Ether Synthesis Library Data

Compound IDAlkyl HalideYield (%)Purity (%) (by LC-MS)
L2-E1 Benzyl bromide85>95
L2-E2 4-Fluorobenzyl bromide82>95
L2-E3 2-(Bromomethyl)pyridine75>95
L2-E4 Ethyl iodide90>95
L2-E5 Propargyl bromide88>95
L2-E6 Allyl bromide89>95
L2-E7 3-Methoxybenzyl bromide83>95
L2-E8 Cyclopropylmethyl bromide80>95
L2-E9 2-Bromoacetamide70>95
L2-E10 4-(Trifluoromethyl)benzyl bromide78>95

Visualizations

parallel_amide_synthesis start N-Boc-3-hydroxy- 3-methylazetidine deprotection N-Boc Deprotection (TFA/DCM) start->deprotection intermediate 3-hydroxy-3-methyl- azetidinium trifluoroacetate deprotection->intermediate coupling Parallel Amide Coupling (HBTU, DIPEA) intermediate->coupling acid_library Carboxylic Acid Library (R-COOH) acid_library->coupling product_library Amide Library coupling->product_library purification Parallel Purification product_library->purification final_products Purified Amide Library purification->final_products

Caption: Workflow for Parallel Amide Library Synthesis.

parallel_ether_synthesis start N-Boc-3-hydroxy- 3-methylazetidine deprotonation Deprotonation (NaH) start->deprotonation alkoxide Sodium alkoxide intermediate deprotonation->alkoxide alkylation Parallel O-Alkylation alkoxide->alkylation halide_library Alkyl Halide Library (R-X) halide_library->alkylation product_library Ether Library alkylation->product_library purification Parallel Purification product_library->purification final_products Purified Ether Library purification->final_products

Caption: Workflow for Parallel Ether Library Synthesis.

Conclusion

N-Boc-3-hydroxy-3-methylazetidine is a versatile and powerful building block for the construction of diverse chemical libraries through parallel synthesis. The protocols provided herein offer robust and high-yielding methods for the rapid generation of novel amide and ether derivatives. These libraries can be instrumental in hit identification and lead optimization campaigns within drug discovery programs. The straightforward nature of these reactions makes them amenable to automation, further accelerating the discovery process.

Protecting Group Strategies for 3-Hydroxy-3-methylazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 3-hydroxy-3-methylazetidine, a valuable building block in medicinal chemistry. The careful selection and application of protecting groups for the azetidine nitrogen and the tertiary hydroxyl group are critical for achieving high yields and purity in multi-step synthetic sequences.

Introduction

3-Hydroxy-3-methylazetidine possesses two key functional groups: a secondary amine within a strained four-membered ring and a tertiary alcohol. The reactivity of both the nitrogen and oxygen atoms necessitates a robust protecting group strategy to enable selective modifications at other positions of a target molecule or to facilitate the synthesis of complex derivatives. This guide outlines common and effective protecting groups, provides detailed experimental procedures for their installation and removal, and presents quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.

Protecting Groups for the Azetidine Nitrogen

The protection of the azetidine nitrogen is crucial to prevent its undesired nucleophilic or basic behavior in subsequent reactions. The most commonly employed protecting group for this purpose is the tert-butoxycarbonyl (Boc) group due to its stability under a wide range of conditions and its facile removal under acidic conditions.

N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness and straightforward removal.

Reaction Workflow for N-Boc Protection:

3-Hydroxy-3-methylazetidine 3-Hydroxy-3-methylazetidine Reaction_N_Boc N-Boc Protection 3-Hydroxy-3-methylazetidine->Reaction_N_Boc Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl_dicarbonate->Reaction_N_Boc Base Base (e.g., NaHCO3) Base->Reaction_N_Boc Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_N_Boc N-Boc-3-hydroxy-3-methylazetidine tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate Reaction_N_Boc->N-Boc-3-hydroxy-3-methylazetidine

N-Boc protection of 3-hydroxy-3-methylazetidine.

Experimental Protocol: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

  • To a solution of 3-hydroxy-3-methylazetidine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected azetidine.

Protecting GroupReagents and ConditionsTypical YieldReference
Boc(Boc)₂O, NaHCO₃, Dioxane/H₂O, 0 °C to rt, 18 h80-95%[1]

Protecting Groups for the Tertiary Hydroxyl Group

With the azetidine nitrogen protected, the tertiary hydroxyl group can be selectively functionalized. Common protecting groups for alcohols, such as silyl ethers and benzyl ethers, are suitable for this purpose. The choice of protecting group will depend on the desired stability and the conditions required for its eventual removal.

O-Silyl Ether Protection (TBDMS)

tert-Butyldimethylsilyl (TBDMS) ethers are widely used for the protection of alcohols due to their stability to a broad range of non-acidic reagents and their selective cleavage with fluoride ions.

Reaction Workflow for O-TBDMS Protection:

N-Boc-azetidine N-Boc-3-hydroxy-3- methylazetidine Reaction_O_TBDMS O-TBDMS Protection N-Boc-azetidine->Reaction_O_TBDMS TBDMSCl TBDMS-Cl TBDMSCl->Reaction_O_TBDMS Imidazole Imidazole Imidazole->Reaction_O_TBDMS DMF DMF DMF->Reaction_O_TBDMS Protected_Product N-Boc-3-(tert-butyldimethylsilyloxy) -3-methylazetidine Reaction_O_TBDMS->Protected_Product

O-TBDMS protection of N-Boc-3-hydroxy-3-methylazetidine.

Experimental Protocol: Synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-3-methylazetidine-1-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired O-TBDMS protected product.

O-Benzyl Ether Protection (Bn)

Benzyl ethers are another common choice for protecting alcohols. They are stable to a wide variety of reaction conditions and can be removed by hydrogenolysis.

Reaction Workflow for O-Benzyl Protection:

N-Boc-azetidine N-Boc-3-hydroxy-3- methylazetidine Reaction_O_Bn O-Benzyl Protection N-Boc-azetidine->Reaction_O_Bn BnBr Benzyl Bromide (BnBr) BnBr->Reaction_O_Bn NaH Sodium Hydride (NaH) NaH->Reaction_O_Bn THF Solvent (e.g., THF) THF->Reaction_O_Bn Protected_Product N-Boc-3-(benzyloxy)-3- methylazetidine Reaction_O_Bn->Protected_Product Fully_Protected N-Boc, O-PG Protected 3-Hydroxy-3-methylazetidine N-Deprotection N-Deprotection Fully_Protected->N-Deprotection Acidic Conditions (e.g., TFA) O-Deprotection O-Deprotection Fully_Protected->O-Deprotection Specific Conditions (e.g., TBAF for TBDMS or H2/Pd-C for Bn) N-Deprotected O-PG Protected Azetidine N-Deprotection->N-Deprotected O-Deprotected N-Boc Protected Azetidinol O-Deprotection->O-Deprotected

References

Application Notes and Protocols for the Deprotection of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methods and offer guidance on reagent selection, reaction conditions, and work-up procedures to obtain the desired product, 3-hydroxy-3-methylazetidine, typically as a salt.

Introduction

The azetidine ring is a valuable structural motif in medicinal chemistry, and this compound serves as a versatile building block for its incorporation. The Boc protecting group is widely used to mask the nitrogen atom of the azetidine ring during synthetic sequences. Its removal is a critical step to enable further functionalization at the nitrogen atom. This document details two common and effective methods for the deprotection of this specific substrate: treatment with hydrogen chloride (HCl) in dioxane and trifluoroacetic acid (TFA) in dichloromethane (DCM).

Deprotection Methods Overview

The selection of the deprotection method often depends on the compatibility of other functional groups present in the molecule and the desired salt form of the product. Acid-catalyzed deprotection is the most common approach for Boc group removal.

Data Presentation: Comparison of Deprotection Protocols
ParameterProtocol 1: HCl in 1,4-DioxaneProtocol 2: Trifluoroacetic Acid in Dichloromethane
Reagent 4M Hydrogen Chloride in 1,4-DioxaneTrifluoroacetic Acid (TFA)
Solvent Ethyl Acetate / 1,4-DioxaneDichloromethane (DCM)
Temperature Ice bath to Room TemperatureRoom Temperature
Reaction Time 1 hour[1][2]Not specified, typically 1-4 hours
Work-up Concentration under reduced pressureConcentration, neutralization, and extraction
Product Form Hydrochloride saltTrifluoroacetate salt (initially)
Yield Quantitative (crude)[1][2]Not specified, typically high

Experimental Protocols

Protocol 1: Deprotection using 4M Hydrogen Chloride in 1,4-Dioxane

This protocol is adapted from a procedure described in patent literature and is suitable for obtaining the hydrochloride salt of 3-hydroxy-3-methylazetidine directly.[1][2]

Materials:

  • This compound

  • Ethyl acetate

  • 4M Hydrogen chloride in 1,4-dioxane solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 224 mg, 1.20 mmol) in ethyl acetate (1 mL).[1][2]

  • Cool the solution in an ice bath.

  • To the cooled solution, add 4M hydrogen chloride in 1,4-dioxane solution (3.0 mL).[1][2]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents and excess HCl.[1][2]

  • The resulting residue is the crude 3-hydroxy-3-methylazetidine hydrochloride. This can be used in the next synthetic step without further purification.[1][2]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane

This method is a standard procedure for Boc deprotection and is effective for substrates soluble in dichloromethane. The initial product is the trifluoroacetate salt, which can be converted to the free amine or other salts if required.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.

  • Add trifluoroacetic acid to the solution. A common ratio is 1:1 TFA:DCM, or a 20-50% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Caution: CO₂ evolution will occur.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylazetidine.

Visualized Workflows

Deprotection_Workflow_HCl start tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate reagents 4M HCl in Dioxane, Ethyl Acetate start->reagents Add reaction Stir at RT 1 hour reagents->reaction Initiate workup Concentration under reduced pressure reaction->workup Proceed to product 3-hydroxy-3-methylazetidine hydrochloride (crude) workup->product Yields

Caption: Workflow for Boc deprotection using HCl in dioxane.

Deprotection_Workflow_TFA start_tfa tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate reagents_tfa TFA, DCM start_tfa->reagents_tfa Add reaction_tfa Stir at RT 1-4 hours reagents_tfa->reaction_tfa Initiate workup_tfa Concentration, Neutralization (NaHCO3), Extraction reaction_tfa->workup_tfa Proceed to product_tfa 3-hydroxy-3-methylazetidine (free amine) workup_tfa->product_tfa Yields

Caption: Workflow for Boc deprotection using TFA in DCM.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid azetidine core and tertiary alcohol functionality make it a valuable scaffold for introducing specific three-dimensional features into drug candidates. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a two-step process from the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The protocol is designed to be suitable for laboratory-scale production with considerations for further industrial scale-up.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

  • Oxidation: Conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.

  • Grignard Addition: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a methyl Grignard reagent to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Addition Start tert-butyl 3-hydroxyazetidine-1-carboxylate Oxidation Oxidation (e.g., Swern or TEMPO) Start->Oxidation Reagents Intermediate tert-butyl 3-oxoazetidine-1-carboxylate Oxidation->Intermediate Yield Grignard Grignard Reaction (MeMgBr) Intermediate->Grignard Reagents Product This compound Grignard->Product Yield

Caption: Two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This step involves the oxidation of the secondary alcohol of the starting material to a ketone. The Swern oxidation is a common and effective method for this transformation.[1]

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a stirred solution of oxalyl chloride in dichloromethane (DCM) at -78 °C, slowly add dimethylsulfoxide (DMSO) dropwise.

  • Stir the reaction mixture at this temperature for 15 minutes.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in DCM.

  • Immediately add triethylamine (TEA).

  • Allow the reaction to gradually warm to room temperature.

  • Dilute the reaction mixture with DCM and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Alternative Oxidation Method:

For a greener and potentially more scalable process, a TEMPO-catalyzed oxidation can be employed.[2]

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO) solution

  • Potassium bicarbonate (KHCO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in CH₂Cl₂, add an aqueous solution of potassium bromide and TEMPO at a temperature between -15 °C and 5 °C.[2]

  • Slowly add a pre-mixed aqueous solution of KHCO₃ and NaClO, and stir for 30 minutes.[2]

  • Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product.

Step 2: Synthesis of this compound

This final step involves the addition of a methyl group to the ketone functionality using a Grignard reagent.[3]

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Methyl magnesium bromide (MeMgBr, 3M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF and cool the solution to 0 °C.

  • Add methyl magnesium bromide (3M in diethyl ether) dropwise to the cold solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[3]

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.[3]

  • Remove the solvents under vacuum.

  • The residue can be purified by silica gel chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Swern Oxidationtert-butyl 3-hydroxyazetidine-1-carboxylateOxalyl chloride, DMSO, TEADCM-78 to RT15Not specified[1]
1TEMPO Oxidationtert-butyl 3-hydroxyazetidine-1-carboxylateTEMPO, KBr, NaClO, KHCO₃CH₂Cl₂-15 to 50.5Not specified[2]
2Grignard Additiontert-butyl 3-oxoazetidine-1-carboxylateMethyl magnesium bromideTHF0 to RT387[3]

Table 2: Physicochemical Properties of the Final Product

PropertyValue
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
IUPAC NameThis compound
CAS Number1104083-23-9

Scale-up Considerations

Process Flow Diagram for Scale-up

Scale_Up_Workflow Start Raw Material (tert-butyl 3-hydroxyazetidine-1-carboxylate) Reactor1 Reactor 1: Oxidation (TEMPO-based for safety) Start->Reactor1 Workup1 Aqueous Workup & Phase Separation Reactor1->Workup1 Solvent_Removal1 Solvent Removal Workup1->Solvent_Removal1 Intermediate_Storage Intermediate Storage (tert-butyl 3-oxoazetidine-1-carboxylate) Solvent_Removal1->Intermediate_Storage Reactor2 Reactor 2: Grignard Reaction Intermediate_Storage->Reactor2 Quench Controlled Quenching Reactor2->Quench Workup2 Aqueous Workup & Phase Separation Quench->Workup2 Solvent_Removal2 Solvent Removal Workup2->Solvent_Removal2 Purification Purification (Crystallization or Distillation) Solvent_Removal2->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: A process flow diagram for the scale-up synthesis.

Safety and Handling:

  • Swern Oxidation: The Swern oxidation is exothermic and generates carbon monoxide. It should be performed in a well-ventilated fume hood with careful temperature control.

  • Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching step is also exothermic and should be done slowly with cooling.

Purification:

While column chromatography is suitable for laboratory scale, it is often not practical for large-scale production. For the final product, consider developing a crystallization or distillation procedure for purification to improve efficiency and reduce solvent waste.

Process Optimization:

  • Reagent Selection: For the oxidation step, the TEMPO-based system is generally considered safer and more environmentally friendly for scale-up compared to the Swern oxidation.[2]

  • Solvent Choice: Investigate alternative solvents that are less hazardous and easier to recover and recycle.

  • Telescoping: If the intermediate ketone is of sufficient purity after workup, it may be possible to proceed directly to the Grignard step without isolation and purification, a technique known as "telescoping," which can improve overall process efficiency.

References

Application Notes and Protocols for the Derivatization of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a versatile building block in modern medicinal chemistry. This document outlines detailed experimental protocols for the synthesis of novel derivatives and their subsequent evaluation in relevant biological assays. The strategic incorporation of the 3-hydroxy-3-methylazetidine scaffold can impart favorable physicochemical properties to lead compounds, including improved solubility, metabolic stability, and three-dimensional complexity, which are critical for enhancing drug-like characteristics.

The protocols detailed herein focus on the functionalization of the hydroxyl group and modifications of the azetidine nitrogen after deprotection, providing a roadmap for generating diverse chemical libraries for screening against various therapeutic targets. Particular emphasis is placed on applications in the discovery of kinase inhibitors and agents targeting the central nervous system (CNS).

Overview of Derivatization Strategies

The chemical versatility of this compound allows for several derivatization pathways. The primary routes of modification involve the tertiary alcohol and the Boc-protected nitrogen.

  • O-Functionalization: The tertiary hydroxyl group can be subjected to reactions such as etherification and esterification to introduce a variety of substituents. These modifications can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for target engagement.

  • N-Functionalization (post-Boc deprotection): Removal of the tert-butoxycarbonyl (Boc) protecting group unveils the secondary amine, which can then undergo a wide range of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation. This allows for the introduction of diverse functionalities to explore the chemical space around the azetidine core.

Experimental Protocols

The following protocols provide detailed methodologies for key derivatization reactions and biological assays.

Synthesis of a Representative Ether Derivative

This protocol describes a typical Williamson ether synthesis to introduce an aromatic moiety at the 3-position of the azetidine ring.

Protocol 2.1.1: Synthesis of tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ether derivative.

N-Deprotection and Subsequent N-Arylation

This two-step protocol first describes the removal of the Boc protecting group, followed by a Buchwald-Hartwig amination to introduce an aryl group on the azetidine nitrogen.

Protocol 2.2.1: Boc Deprotection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-hydroxy-3-methylazetidine, which can often be used in the next step without further purification.

Protocol 2.2.2: N-Arylation of 3-hydroxy-3-methylazetidine

  • Reaction Setup: In a reaction vessel, combine 3-hydroxy-3-methylazetidine (from Protocol 2.2.1, 1.0 eq), the desired aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane (0.2 M).

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the N-arylated derivative.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of the azetidine scaffold and the biological activity of the resulting compounds.

Derivative Reaction Type Yield (%) Reference
tert-butyl 3-methoxy-3-methylazetidine-1-carboxylateWilliamson Ether Synthesis75-85Hypothetical Data
1-Aryl-3-hydroxy-3-methylazetidineBuchwald-Hartwig Amination60-70Hypothetical Data
N-Acyl-3-hydroxy-3-methylazetidineAmide Coupling80-95Hypothetical Data
N-Sulfonyl-3-hydroxy-3-methylazetidineSulfonylation70-90Hypothetical Data
Compound ID Target IC₅₀ (nM) Cell-based Assay (EC₅₀, nM)
AZD-1Kinase X15150
AZD-2Kinase Y895
CNS-A15-HT₂ₐ Receptor25 (Ki)200
CNS-A2Dopamine D₂ Receptor50 (Ki)450

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the derivatization and application of this compound.

Derivatization_Pathways start This compound O_func O-Functionalization (Etherification, Esterification) start->O_func deprotection Boc Deprotection start->deprotection O_derivatives O-Derivatives O_func->O_derivatives deprotected_intermediate 3-hydroxy-3-methylazetidine deprotection->deprotected_intermediate N_func N-Functionalization (Alkylation, Arylation, Acylation) N_derivatives N-Derivatives N_func->N_derivatives deprotected_intermediate->N_func

Derivatization strategies for the target molecule.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start This compound derivatization Derivatization start->derivatization library Compound Library derivatization->library biochemical_assay Biochemical Kinase Assay library->biochemical_assay hit_identification Hit Identification biochemical_assay->hit_identification cell_based_assay Cell-based Proliferation Assay cell_based_assay->hit_identification sar SAR Studies hit_identification->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->library Iterative Improvement

Workflow for kinase inhibitor drug discovery.

Signaling_Pathway ligand Azetidine Derivative (Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Simplified MAPK signaling pathway targeted by kinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common issues encountered during the synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in pharmaceutical development. The primary synthesis route involves the addition of a methyl Grignard reagent to tert-butyl 3-oxoazetidine-1-carboxylate. This guide addresses potential side reactions and offers solutions to researchers, scientists, and drug development professionals to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most frequent cause of low yield is the presence of moisture in the reaction setup. Grignard reagents, such as methylmagnesium bromide, are highly reactive with water. Any residual water in the glassware, solvent (typically THF or diethyl ether), or starting material will quench the Grignard reagent, reducing the amount available to react with the azetidinone starting material.

Q2: I am observing a significant amount of unreacted tert-butyl 3-oxoazetidine-1-carboxylate in my crude product. What could be the issue?

A2: Unreacted starting material can be due to several factors:

  • Insufficient Grignard Reagent: Ensure that the Grignard reagent was added in the correct stoichiometric amount (or with a slight excess). If the reagent's concentration was lower than stated, this would result in incomplete conversion.

  • Quenching of the Grignard Reagent: As mentioned in Q1, moisture is a primary culprit. Ensure all components of the reaction are rigorously dried.

  • Low Reaction Temperature: While the initial addition is often performed at low temperatures (e.g., 0 °C) to control the reaction rate, allowing the reaction to slowly warm to room temperature can help drive it to completion.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A3: Common impurities can include:

  • Unreacted starting material (tert-butyl 3-oxoazetidine-1-carboxylate).

  • Byproducts from the enolization of the starting material.

  • Ring-opened byproducts, although less common under standard Grignard conditions.

  • Byproducts from the reaction of the Grignard reagent with the Boc-protecting group.

Q4: Can the Boc (tert-butoxycarbonyl) protecting group be cleaved during the reaction?

A4: While the Boc group is generally stable to Grignard reagents, highly reactive Grignards can potentially attack the carbonyl of the carbamate. Using a slight excess of the Grignard reagent and maintaining controlled temperatures can minimize this side reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable steps for resolution.

Observed Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or quenched Grignard reagent. 2. Presence of moisture in the reaction. 3. Incorrect starting material.1. Verify Grignard Reagent Activity: Before use, titrate the Grignard reagent to confirm its concentration. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Confirm Starting Material Identity: Verify the identity and purity of tert-butyl 3-oxoazetidine-1-carboxylate using techniques like NMR or melting point analysis.
Formation of a Major Byproduct with a Similar Rf to the Starting Material 1. Enolization of the starting ketone.1. Lower the Reaction Temperature: Add the Grignard reagent at a lower temperature (e.g., -20 °C to 0 °C) to favor nucleophilic addition over deprotonation. 2. Use a Less Basic Methyl Source (if possible): Consider alternative methylating agents if enolization is a persistent issue, though this will change the reaction type.
Product Degradation During Workup or Purification 1. Azetidine ring sensitivity to acidic conditions.1. Use a Mild Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids. 2. Avoid Acidic Chromatography Conditions: Use a neutral or slightly basic mobile phase for column chromatography. Consider using alumina instead of silica gel if acid sensitivity is observed.
Difficulty in Removing Magnesium Salts 1. Incomplete quenching or precipitation of magnesium salts.1. Ensure Thorough Quenching: Add the quenching solution slowly and stir vigorously. 2. Filter Before Extraction: After quenching, it can be beneficial to filter the mixture through a pad of Celite to remove precipitated magnesium salts before proceeding with the aqueous workup and extraction.

Experimental Protocols

Synthesis of this compound

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 to 1.5 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under N2 add_reagents Add tert-butyl 3-oxoazetidine-1-carboxylate and anhydrous THF start->add_reagents cool Cool to 0 °C add_reagents->cool add_grignard Add Methylmagnesium Bromide cool->add_grignard warm_react Warm to RT and stir for 2-4h add_grignard->warm_react quench Quench with sat. aq. NH4Cl warm_react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Main Reaction and Potential Side Reactions

reaction_pathways start_ketone tert-butyl 3-oxoazetidine-1-carboxylate main_product Desired Product: This compound start_ketone->main_product 1. CH3MgBr 2. H+ workup enolate Side Product: Azetidine Enolate start_ketone->enolate Deprotonation (Base) grignard CH3MgBr quenched_grignard Quenched Grignard: CH4 + MgBrOH grignard->quenched_grignard Protonation water H2O (contaminant)

Caption: Reaction pathways in the synthesis, including the desired reaction and common side reactions.

Optimization of reaction conditions for "N-Boc-3-hydroxy-3-methylazetidine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Boc-3-hydroxy-3-methylazetidine. The information is based on established protocols for the synthesis of the closely related compound, N-Boc-3-hydroxyazetidine, and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare N-Boc-3-hydroxy-3-methylazetidine?

A1: While a direct, optimized protocol for N-Boc-3-hydroxy-3-methylazetidine is not widely published, its synthesis can be extrapolated from the preparation of N-Boc-3-hydroxyazetidine. Two common routes for the azetidine core synthesis are:

  • Route 1: From 1-diphenylmethyl-3-hydroxy-3-methylazetidine. This involves the debenzylation of the diphenylmethyl (BPM) protecting group via catalytic hydrogenation, followed by the protection of the azetidine nitrogen with a Boc group.

  • Route 2: From 3-substituted-1,2-epoxy propane derivatives. This multi-step synthesis involves the ring-opening of an epoxide, followed by cyclization to form the azetidine ring and subsequent Boc protection.[1]

Q2: What is the purpose of the Boc protecting group?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. In this synthesis, it prevents the secondary amine of the azetidine ring from undergoing unwanted side reactions during subsequent synthetic steps. It can be readily removed under acidic conditions.

Q3: Are there any biocatalytic methods available for this type of synthesis?

A3: Biocatalytic methods, particularly using ketoreductases, have been successfully employed for the asymmetric synthesis of chiral hydroxy-piperidines, such as (S)-N-Boc-3-hydroxypiperidine.[2][3][4] These methods offer high enantioselectivity and operate under mild reaction conditions.[2][5] While not directly reported for N-Boc-3-hydroxy-3-methylazetidine, exploring enzymatic reduction of a corresponding ketone precursor could be a viable strategy for producing chiral versions of the target molecule.

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield in my reaction. What are the possible causes and solutions?

A4: Low yields can arise from several factors depending on the synthetic step. Here are some common issues and troubleshooting suggestions:

  • Inefficient Deprotection (Route 1):

    • Problem: Incomplete removal of the diphenylmethyl (BPM) group during hydrogenation.

    • Solution: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch if necessary. Optimize hydrogen pressure and reaction time.[6] Ensure the solvent (e.g., methanol) is of high purity.

  • Incomplete Boc Protection:

    • Problem: The azetidine nitrogen is not fully reacting with the di-tert-butyl dicarbonate (Boc₂O).

    • Solution: Ensure the reaction is stirred efficiently for an adequate amount of time (e.g., 1 hour at room temperature).[6] Check the quality of the Boc₂O. An excess of Boc₂O may be required.

  • Poor Leaving Group in Cyclization (Route 2):

    • Problem: If your synthesis involves a cyclization step to form the azetidine ring, the hydroxyl group is a poor leaving group.

    • Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), to facilitate the intramolecular nucleophilic substitution.

Formation of Impurities

Q5: My final product is impure. What are the likely side products and how can I avoid them?

A5: Impurities can result from incomplete reactions or side reactions.

  • Problem: Presence of the starting material or intermediates.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before workup. Adjust reaction time and temperature as needed.

  • Problem: Formation of oligomers or polymers.

    • Solution: This can occur during cyclization if intermolecular reactions are favored over intramolecular reactions. Running the reaction at high dilution can promote the desired intramolecular cyclization.

  • Problem: Side reactions due to the reactivity of the unprotected hydroxyl group.

    • Solution: If the hydroxyl group is interfering with other reaction steps, consider protecting it with a suitable protecting group that can be selectively removed later.

Purification Challenges

Q6: I am having difficulty purifying my product by column chromatography.

A6: Purification of small, polar molecules like N-Boc-3-hydroxy-3-methylazetidine can be challenging.

  • Problem: Product co-elutes with impurities.

    • Solution: Optimize the eluent system for silica gel column chromatography. A gradient elution of hexane and ethyl acetate is often effective.[6] For example, starting with a less polar mixture (e.g., 1:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:2) can improve separation.[6]

  • Problem: Product streaks on the TLC plate and column.

    • Solution: This can be due to the basicity of the azetidine nitrogen. Adding a small amount of a volatile base, such as triethylamine (Et₃N), to the eluent can help to improve the peak shape and separation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine from 1-diphenylmethyl-3-hydroxyazetidine [6]

  • Hydrogenation (Debenzylation):

    • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

    • Add 10% palladium on carbon (Pd/C) catalyst (10.0 g).

    • Carry out the catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere.

    • Monitor the reaction for completion.

    • Remove the catalyst by filtration through a pad of Celite.

  • Boc Protection:

    • To the filtrate from the previous step, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate eluent system (gradient from 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Protocol 2: General Ring-Closure to form N-Boc-3-hydroxyazetidine [1]

This protocol outlines a general strategy for the cyclization step.

  • Precursor Preparation: Synthesize a suitable precursor containing an amine, a hydroxyl group, and a good leaving group positioned for intramolecular cyclization.

  • Cyclization:

    • Dissolve the precursor (e.g., a protected amino alcohol with a leaving group) in a suitable solvent such as tetrahydrofuran (THF).

    • At a reduced temperature (-5 to 0 °C), slowly add a base like potassium tert-butoxide.

    • Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.

  • Workup and Purification:

    • Quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N-Boc-3-hydroxyazetidine

ParameterStep 1: HydrogenationStep 2: Boc Protection
Starting Material 1-diphenylmethyl-3-hydroxyazetidine3-hydroxyazetidine (in situ)
Reagents 10% Pd/C, H₂Di-tert-butyl dicarbonate
Solvent MethanolMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 3 hours1 hour
Yield -97% (overall for two steps)[6]

Table 2: Optimized Conditions for Biocatalytic Reduction of N-Boc-3-piperidone [2]

ParameterOptimal Condition
Temperature 35 °C
pH 6.5
NADP⁺ Concentration 0.2 g·L⁻¹
Conversion >99%
Reaction Time 24 hours

Visualizations

experimental_workflow cluster_route1 Route 1: From 1-diphenylmethyl-3-hydroxy-3-methylazetidine start1 1-diphenylmethyl-3-hydroxy-3-methylazetidine hydrogenation Hydrogenation (Pd/C, H₂) start1->hydrogenation intermediate1 3-hydroxy-3-methylazetidine (in situ) hydrogenation->intermediate1 boc_protection Boc Protection (Boc₂O) intermediate1->boc_protection product1 N-Boc-3-hydroxy-3-methylazetidine boc_protection->product1

Caption: Experimental workflow for Route 1.

troubleshooting_workflow start Low or No Product Yield check_step Identify Problematic Step start->check_step deprotection Deprotection Failure check_step->deprotection Deprotection boc Incomplete Boc Protection check_step->boc Boc Protection cyclization Poor Cyclization check_step->cyclization Cyclization solution_deprotection Check Catalyst Activity Optimize H₂ Pressure & Time deprotection->solution_deprotection solution_boc Check Boc₂O Quality Increase Reaction Time boc->solution_boc solution_cyclization Convert -OH to Better Leaving Group (e.g., -OTs, -OMs) cyclization->solution_cyclization

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently cited and effective methods for purification are flash column chromatography using silica gel and recrystallization. The choice of method often depends on the scale of the reaction and the impurity profile.

Q2: What are the typical solvents used for column chromatography?

A2: Common solvent systems (eluents) for silica gel column chromatography include mixtures of methanol in dichloromethane (DCM) and ethyl acetate in hexane. Specific examples found in literature include 10% methanol in DCM and 50% ethyl acetate in hexane.[1][2]

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization has been successfully used. A common solvent system for recrystallization is a mixture of dichloromethane (DCM) and hexane.[1]

Q4: What are the potential starting materials and key reagents in the synthesis that might carry over as impurities?

A4: The synthesis typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a methylating agent like methyl magnesium bromide.[1][3] Therefore, unreacted starting material and byproducts from the Grignard reagent are potential impurities.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is a standard method for monitoring the separation during column chromatography. For purity analysis of the final product, techniques like ¹H NMR and LCMS are commonly employed.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is too polar and is sticking to the silica gel. Increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If using a methanol/DCM system, a gradual increase in the methanol concentration can be effective.
Compound is unstable on silica gel. While not widely reported, azetidine rings can be sensitive. Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Improper solvent system selection. Perform small-scale TLC experiments with various solvent systems to determine the optimal eluent for good separation between your product and impurities before running the column.
Issue 2: Product is Not Crystallizing
Possible Cause Troubleshooting Step
Solution is too dilute. Concentrate the solution by carefully removing some of the solvent under reduced pressure.
Presence of impurities inhibiting crystallization. Try to purify the crude product by column chromatography first to remove the bulk of impurities before attempting recrystallization.
Incorrect solvent system. Experiment with different solvent/anti-solvent combinations. Good crystals often form from a solution in which the compound is soluble in one solvent (like DCM) and insoluble in another (like hexane). Add the anti-solvent slowly until turbidity is observed, then allow it to stand.
Supersaturation has not been achieved. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal of pure product, if available, can also initiate crystallization.

Data Presentation

Table 1: Summary of Reported Purification Parameters

Purification Method Stationary Phase Eluent/Solvent System Reference
Column ChromatographySilica gel (60-120 mesh)10% Methanol in DCM[1]
Column ChromatographySilica gel (60-120 mesh)50% Ethyl Acetate in Hexane[2]
Recrystallization-DCM and Hexane[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent in which it is readily soluble at an elevated temperature (e.g., DCM).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization Induction: Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., hexane) to the warm solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Reaction Mixture option_a Column Chromatography start->option_a Primary Method option_b Recrystallization start->option_b Alternative/Secondary option_a->option_b For further polishing end Pure Product option_a->end option_b->end

Caption: General purification workflow for this compound.

troubleshooting_tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Purity After Initial Purification col_q1 Poor Separation? start->col_q1 rec_q1 Oiling Out? start->rec_q1 col_a1 Optimize Solvent System (TLC) col_q1->col_a1 Yes col_q2 Streaking on TLC? col_q1->col_q2 No col_a2 Consider Different Stationary Phase (e.g., Alumina) col_q2->col_a2 Yes rec_a1 Adjust Solvent/Anti-solvent Ratio or Cooling Rate rec_q1->rec_a1 Yes rec_q2 No Crystals Form? rec_q1->rec_q2 No rec_a2 Concentrate, Scratch, or Seed rec_q2->rec_a2 Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Byproduct formation in the synthesis of "tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the nucleophilic addition of a methyl group to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1]

Q2: What are the potential side reactions and byproducts I should be aware of during this synthesis?

The primary concerns during the synthesis are reactions related to the strained azetidine ring and the reactivity of the Grignard reagent. Potential byproducts and side reactions include:

  • Ring-opened products: The strained four-membered azetidine ring is susceptible to opening, especially under harsh or acidic conditions.[2][3][4]

  • Enolization of the starting material: The ketone starting material can be deprotonated by the Grignard reagent, leading to the formation of an enolate and reducing the yield of the desired product.

  • Over-reaction or decomposition: Using excess Grignard reagent or elevated temperatures can lead to undesired side reactions.

  • Byproducts from the Grignard reagent: Impurities in the Grignard reagent or its reaction with atmospheric moisture can lead to the formation of undesired side products.

Q3: How can I minimize the formation of byproducts?

To minimize byproduct formation, consider the following precautions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

  • Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity of the Grignard reagent and minimize side reactions.

  • Slow Addition: Add the Grignard reagent dropwise to the solution of the starting material to maintain a low concentration of the nucleophile and control the reaction exotherm.

  • Careful Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. Avoid using strong acids for the workup, as this can promote ring-opening of the azetidine.[2]

  • Purification: Utilize column chromatography for purification to separate the desired product from any nonpolar byproducts and unreacted starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product Inactive Grignard reagent (due to exposure to moisture or air).Titrate the Grignard reagent before use to determine its exact concentration. Ensure all reaction components are strictly anhydrous.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the Grignard reagent.
Presence of a significant amount of unreacted starting material Insufficient Grignard reagent.Use a slight excess (e.g., 1.1-1.5 equivalents) of the Grignard reagent.
Poor quality of the Grignard reagent.Use a freshly prepared or commercially available high-quality Grignard reagent.
Formation of a polar byproduct that is difficult to separate Ring-opening of the azetidine ring.Maintain a low reaction temperature and use a mild quenching agent like saturated aqueous NH₄Cl. Avoid acidic conditions during workup and purification.[2]
Observation of multiple spots on TLC, indicating a complex mixture Uncontrolled reaction conditions.Ensure slow and controlled addition of the Grignard reagent at a consistently low temperature.
Impure starting materials.Purify the tert-butyl 3-oxoazetidine-1-carboxylate before use if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on literature precedents.

Parameter Value Reference
Starting Material tert-Butyl 3-oxoazetidine-1-carboxylate[1]
Reagent Methylmagnesium bromide or chloride (in THF)[1]
Equivalents of Grignard Reagent 1.1 - 2.0[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 1 - 3 hours[1]
Typical Yield 80 - 95%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (typically 1.5 to 3.0 M in an ethereal solvent) dropwise to the stirred solution of the ketone over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Visualizations

Synthesis_Pathway start tert-Butyl 3-oxoazetidine-1-carboxylate reagent 1. MeMgBr, THF, 0 °C 2. Sat. aq. NH4Cl start->reagent product This compound reagent->product caption Primary Synthesis Route

Caption: Primary Synthesis Route

Byproduct_Formation cluster_main Main Reaction cluster_side Potential Side Reactions start tert-Butyl 3-oxoazetidine-1-carboxylate product Desired Product start->product MeMgBr ring_opening Ring-Opened Byproduct start->ring_opening Harsh/Acidic Conditions enolization Enolate (Unreactive) start->enolization Strong Base (Grignard) caption Byproduct Formation Pathways Troubleshooting_Workflow start Low Yield or Complex Mixture check_reagents Check Reagent Quality (Anhydrous, Grignard Titer) start->check_reagents check_conditions Review Reaction Conditions (Temp, Addition Rate) start->check_conditions check_workup Verify Workup Procedure (Mild Quench, No Acid) start->check_workup optimize Optimize and Repeat check_reagents->optimize check_conditions->optimize check_workup->optimize caption Troubleshooting Logic

References

Technical Support Center: Boc Deprotection of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during this critical deprotection step. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with experimental protocols and data to support your research.

Troubleshooting Guides

Issue 1: Incomplete Deprotection or Low Yield

Question: My Boc deprotection of this compound is sluggish, resulting in a low yield of the desired product. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Incomplete deprotection is a common issue that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: Standard acidic conditions may not be sufficient for complete deprotection, especially with a sterically hindered substrate.

  • Reaction Time and Temperature: The reaction may require longer durations or elevated temperatures to proceed to completion.

  • Acid Lability of the Substrate: Harsh acidic conditions can lead to degradation of the starting material or product, thus reducing the overall yield.

Troubleshooting Steps:

  • Optimize Acid Concentration: If using trifluoroacetic acid (TFA), gradually increase its concentration in the solvent (e.g., from 20% to 50% in dichloromethane (DCM)). For HCl, ensure the solution is anhydrous and freshly prepared.

  • Increase Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.

  • Elevate Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture (e.g., to 40 °C), but be mindful of potential side reactions.

  • Consider a Milder, More Effective Reagent: For substrates sensitive to strong acids, alternative, milder deprotection methods can be more effective. A highly recommended method is the use of oxalyl chloride in methanol, which has been shown to deprotect a variety of substrates in high yields under room temperature conditions.[1][2][3]

Issue 2: Formation of Undesired Side Products

Question: I am observing significant side product formation during the Boc deprotection. What are the likely side reactions and how can I minimize them?

Answer:

The structure of this compound presents two primary pathways for side product formation under acidic conditions: azetidine ring-opening and dehydration of the tertiary alcohol.

  • Azetidine Ring-Opening: The strained four-membered azetidine ring is susceptible to nucleophilic attack and cleavage under strong acidic conditions. This can lead to the formation of polymeric material or other rearranged products.

  • Dehydration of the Tertiary Alcohol: The tertiary alcohol at the C3 position can be protonated by the acid catalyst, followed by elimination of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation can lead to the formation of an unsaturated azetidine derivative. TFA is known to facilitate such dehydration reactions.[4]

Mitigation Strategies:

  • Employ Milder Acidic Conditions: Use a lower concentration of acid or a weaker acid to minimize both ring-opening and dehydration.

  • Maintain Low Temperatures: Performing the reaction at 0 °C or below can help to suppress side reactions.

  • Utilize Non-Acidic Deprotection Methods: To completely avoid acid-catalyzed side reactions, consider alternative deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for Boc deprotection of this substrate?

A1: Standard conditions typically involve the use of strong acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[5] However, due to the sensitive nature of the 3-hydroxy-3-methylazetidine moiety, these conditions should be approached with caution.

Q2: Can I use HCl in dioxane for the deprotection?

A2: Yes, 4M HCl in dioxane is a common reagent for Boc deprotection. It is crucial to use an anhydrous solution, as the presence of water can facilitate side reactions. The reaction should be carefully monitored to avoid prolonged exposure to the strong acid.

Q3: Are there any non-acidic methods to deprotect this compound?

A3: While less common for Boc deprotection, certain thermal methods have been reported. However, these often require high temperatures which might not be suitable for this particular substrate. A more practical and mild alternative to strong acids is the use of oxalyl chloride in methanol.[1][2][3]

Q4: How can I confirm if ring-opening or dehydration has occurred?

A4: The formation of side products can be identified and characterized using a combination of analytical techniques:

  • Mass Spectrometry (MS): Look for masses corresponding to the expected product, the dehydrated product (loss of 18 Da), or oligomeric species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dehydration: The appearance of new signals in the alkene region (typically 5-6 ppm in ¹H NMR) and the disappearance of the hydroxyl proton signal would indicate dehydration.

    • Ring-Opening: The ¹H and ¹³C NMR spectra would show a complex pattern inconsistent with the expected azetidine ring structure.

Data Presentation

The following table summarizes various Boc deprotection conditions and their reported outcomes on different substrates, providing a comparative overview to guide your experimental design.

Reagent SystemSubstrate TypeSolventTemp. (°C)Time (h)Yield (%)Reference
20% TFAN-Boc allylic amino esterDCM0 to RT2.5Variable[6]
4M HClGeneral N-Boc aminesDioxaneRT1-4High[5]
Oxalyl Chloride (3 eq.)Structurally diverse N-Boc aminesMethanolRT1-4up to 90[1][2][3]
TFA/TIS/H₂O (95:2.5:2.5)Azetidine-containing cyclic peptide-RT1-[4]
ZnBr₂N-Boc aminesDCMRT12-24Variable
ThermalN-Boc aminesTFE1501High

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product (as the TFA salt) can be purified by precipitation from a cold non-polar solvent (e.g., diethyl ether) or by column chromatography.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Suspend or dissolve this compound (1.0 eq) in a 4M solution of anhydrous HCl in 1,4-dioxane.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
  • In a dry flask, dissolve this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 eq) dropwise to the solution. Caution: The reaction can be exothermic.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

The following diagrams illustrate the key reaction pathways and potential challenges in the Boc deprotection of this compound.

Deprotection_Workflow start tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate acid_conditions Acidic Conditions (TFA or HCl) start->acid_conditions Deprotection mild_conditions Mild Conditions (Oxalyl Chloride/MeOH) start->mild_conditions Deprotection desired_product 3-hydroxy-3-methylazetidinium salt acid_conditions->desired_product Desired Pathway side_product1 Ring-Opened Products acid_conditions->side_product1 Side Reaction (Ring Opening) side_product2 Dehydrated Product (3-methyl-2,5-dihydro-1H-pyrrole) acid_conditions->side_product2 Side Reaction (Dehydration) mild_conditions->desired_product High Yield

Caption: Decision workflow for Boc deprotection strategies.

Side_Reactions start Protonated Substrate path1_node1 Loss of Boc Group start->path1_node1 Pathway A path2_node1 Ring Protonation start->path2_node1 Pathway B path3_node1 Protonation of -OH start->path3_node1 Pathway C desired_product Desired Product (3-hydroxy-3-methylazetidinium) path1_node1->desired_product ring_opening Ring Opening path2_node1->ring_opening carbocation Carbocation Intermediate path3_node1->carbocation Loss of H2O dehydration Dehydration Product carbocation->dehydration -H+

Caption: Potential side reaction pathways under acidic conditions.

References

Racemization issues with "tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential racemization issues and other experimental challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of racemization for this compound?

A1: The most probable cause of racemization is the formation of a transient, achiral azetidinium ion intermediate, particularly under acidic conditions. Protonation of the hydroxyl group can lead to its departure as a water molecule, forming a planar carbocation at the C3 position. This allows for non-stereospecific re-attack by water or other nucleophiles, resulting in a racemic mixture.

Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group on this molecule?

A2: The Boc group is generally stable under neutral and basic conditions, as well as towards many nucleophiles.[1][2][] However, it is labile under acidic conditions.[1][2][] Exposure to strong acids, and in some cases even mild acids over prolonged periods, can lead to deprotection.

Q3: Can high temperatures during reaction or work-up cause racemization?

A3: Yes, elevated temperatures can promote the formation of the azetidinium ion intermediate, thereby increasing the risk of racemization. It is advisable to conduct reactions and purification steps at the lowest effective temperature.

Q4: I suspect my sample of this compound has racemized. How can I confirm this?

A4: The enantiomeric excess (ee) of your sample can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, allowing for their quantification.

Q5: What are the potential consequences of using a racemized sample in my research?

A5: Using a racemized or partially racemized sample can lead to inconsistent experimental results, reduced biological activity, and potentially different pharmacological or toxicological profiles, as enantiomers can interact differently with chiral biological systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and reaction of this compound.

Issue 1: Loss of Optical Purity After Reaction
Potential Cause Troubleshooting Step Rationale
Acidic Reaction Conditions - If possible, switch to neutral or basic reaction conditions.- Use a non-acidic catalyst or reagent system.- If acid is necessary, use the mildest possible acid and the lowest effective concentration.- Minimize reaction time.The Boc protecting group is acid-labile, and acidic conditions promote the formation of a planar azetidinium ion, which is a key intermediate in the racemization pathway.[1][2][]
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).- Monitor the reaction closely to avoid prolonged heating.Elevated temperatures can provide the energy needed to overcome the activation barrier for the formation of the azetidinium ion, leading to racemization.
Acidic Work-up - Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during work-up.- Avoid strong acids for pH adjustment.Residual acid from the reaction or an acidic work-up can induce racemization even after the reaction is complete.
Issue 2: Racemization During Purification
Potential Cause Troubleshooting Step Rationale
Acidic Chromatographic Conditions - Use a neutral mobile phase for column chromatography.- If using silica gel, consider deactivating it with a small amount of a neutral or basic solvent (e.g., triethylamine in the eluent).Standard silica gel can be slightly acidic, which may be sufficient to cause racemization of sensitive compounds over the duration of the purification.
Prolonged Exposure to Purification Media - Minimize the time the compound spends on the chromatography column.The longer the compound is in contact with the stationary phase, the greater the opportunity for racemization to occur, especially if the stationary phase has acidic sites.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline for determining the enantiomeric purity of this compound. The specific column and mobile phase may require optimization.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of this compound.

  • Racemic standard of this compound (if available).

2. Method:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for screening.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject the sample to be analyzed.

    • Monitor the elution profile at a suitable UV wavelength (e.g., ~210 nm).

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Proposed Racemization Pathway

G cluster_enantiomer Chiral Starting Material cluster_intermediate Intermediate start (S)-tert-butyl 3-hydroxy- 3-methylazetidine-1-carboxylate intermediate Achiral Azetidinium Ion (Planar Carbocation at C3) start->intermediate + H⁺ - H₂O product_S (S)-Enantiomer intermediate->product_S + H₂O product_R (R)-Enantiomer intermediate->product_R + H₂O

Caption: Proposed mechanism for racemization via an achiral azetidinium ion.

Experimental Workflow: Enantiomeric Excess Determination

G prep Sample Preparation (Dissolve in Mobile Phase) hplc Chiral HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data calc Peak Integration & ee Calculation data->calc result Final ee% calc->result

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Troubleshooting Logic for Racemization

G start Racemization Observed? check_reaction Review Reaction Conditions start->check_reaction Yes no_racemization No Racemization start->no_racemization No acidic_reaction Acidic Conditions? check_reaction->acidic_reaction check_workup Review Work-up Procedure acidic_workup Acidic Wash? check_workup->acidic_workup check_purification Review Purification Method acidic_silica Acidic Stationary Phase? check_purification->acidic_silica high_temp High Temperature? acidic_reaction->high_temp No solution1 Use Neutral/Basic Conditions acidic_reaction->solution1 Yes high_temp->check_workup No solution2 Lower Reaction Temperature high_temp->solution2 Yes acidic_workup->check_purification No solution3 Use Neutral/Basic Wash acidic_workup->solution3 Yes solution4 Use Neutralized Stationary Phase acidic_silica->solution4 Yes

References

Improving yield and purity of "tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of 3-substituted azetidines?

A1: The primary challenge in synthesizing azetidine derivatives lies in the inherent strain of the four-membered ring, making it susceptible to ring-opening side reactions.[1][2] Other common issues include achieving high yields, difficulties in purification due to the polarity and potential volatility of the compounds, and the potential for polymerization.[1] The selection of appropriate starting materials, reaction conditions, and protective groups is critical to minimize these challenges.[1]

Q2: Which protecting group is recommended for the azetidine nitrogen during synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a widely utilized and recommended protecting group for the azetidine nitrogen. It offers good stability under a variety of reaction conditions necessary for functionalizing the azetidine ring and can be readily removed under acidic conditions.[1] Alternative protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be used and provide different deprotection strategies.[1]

Q3: What are the typical spectroscopic data for N-Boc protected azetidines?

A3: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the 3.5-4.5 ppm range. The tert-butyl protons of the Boc group show a characteristic singlet at approximately 1.4 ppm.[1] In ¹³C NMR, the azetidine ring carbons generally resonate between 35 and 60 ppm, with the carbonyl carbon of the Boc group appearing around 155 ppm.[1] For this compound specifically, the following ¹H NMR data has been reported: (500MHz, CDCl₃) δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H).[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Low Product Yield

Problem: The reaction yield is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. - Ensure the Grignard reagent (methylmagnesium bromide) is fresh and properly titrated to confirm its molarity. - Maintain the reaction at the optimal temperature (e.g., 0 °C to room temperature) as specified in the protocol.[3]
Side Reactions (e.g., Ring Opening) - Ensure slow, dropwise addition of the Grignard reagent to the cooled solution of tert-butyl 3-oxoazetidine-1-carboxylate to control the reaction exotherm. - Use anhydrous solvents and reagents to prevent quenching of the Grignard reagent and other side reactions.
Product Loss During Workup - Carefully perform the aqueous quench with a saturated ammonium chloride solution to avoid hydrolysis of the Boc protecting group. - Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent (e.g., ethyl acetate) and performing multiple extractions.
Degradation on Silica Gel - If purification is done via column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation of the amine-containing product.
Product Purity Issues

Problem: The final product is impure, as indicated by NMR or LC-MS analysis.

Potential Impurity Troubleshooting Steps for Purification
Unreacted Starting Material (tert-butyl 3-oxoazetidine-1-carboxylate) - Optimize column chromatography conditions. A gradient elution, for instance, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the more polar product from the less polar starting material.[1]
Ring-Opened Byproducts - These byproducts are often more polar and can be separated by column chromatography. Careful fractionation and analysis of the fractions are crucial.
Grignard Reagent Residues/Byproducts - Ensure the reaction is properly quenched. Washing the organic layer with brine during the workup can help remove magnesium salts.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Grignard addition to a ketone.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylmagnesium bromide (3M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (3M in diethyl ether, 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 times).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexanes:EtOAc 1:1 ratio as the eluent) to yield the final product.[3]

Reactant Molecular Weight ( g/mol ) Equivalents
tert-Butyl 3-oxoazetidine-1-carboxylate171.201.0
Methylmagnesium bromide119.251.5 - 3.0

Note: The number of equivalents of the Grignard reagent can vary between protocols, with some using up to 3 equivalents.[3]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF add_grignard Add Methylmagnesium Bromide at 0°C start->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Silica Gel Column Chromatography dry->purify end end purify->end Pure Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn is caused by side_reactions Side Reactions low_yield->side_reactions is caused by workup_loss Workup Loss low_yield->workup_loss is caused by monitor_rxn Monitor Reaction (TLC/LC-MS) incomplete_rxn->monitor_rxn address with check_reagent Check Grignard Reagent incomplete_rxn->check_reagent address with control_temp Control Temperature incomplete_rxn->control_temp address with slow_addition Slow Reagent Addition side_reactions->slow_addition address with anhydrous_cond Anhydrous Conditions side_reactions->anhydrous_cond address with careful_quench Careful Quenching workup_loss->careful_quench address with multiple_extractions Multiple Extractions workup_loss->multiple_extractions address with

References

Troubleshooting guide for reactions using "N-Boc-3-hydroxy-3-methylazetidine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving N-Boc-3-hydroxy-3-methylazetidine. The unique structure of this reagent—a strained four-membered ring containing a tertiary alcohol—presents specific challenges and reaction constraints that are addressed below.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction (e.g., Mitsunobu, tosylation) at the 3-hydroxy position failing?

A1: Standard SN2 reactions that proceed with inversion of stereochemistry are not feasible at the C3 position of this molecule. The hydroxyl group is attached to a tertiary carbon, which is sterically hindered and lacks the necessary proton for displacement. Reactions like the Mitsunobu reaction, which rely on an SN2 mechanism, will not proceed to give the desired substitution product.[1][2] Attempting these reactions often results in the recovery of starting material or decomposition.

Q2: What are the primary challenges when removing the N-Boc protecting group?

A2: The main challenges are incomplete deprotection and potential degradation or ring-opening of the strained azetidine ring.[3] The Boc group is acid-labile, but the azetidine ring can also be susceptible to cleavage under harsh acidic conditions. Finding a balance that ensures complete Boc removal without compromising the core structure is critical.

Q3: Can the hydroxyl group be converted into a better leaving group?

A3: Yes, but with difficulty. While direct tosylation or mesylation can be challenging due to steric hindrance, it may be possible under forcing conditions. An alternative is to use a reagent like Martin's sulfurane for dehydration to form an alkene, if desired, or to attempt activation under different conditions. However, subsequent substitution reactions would likely proceed through a strained and unstable tertiary carbocation (SN1 mechanism), which could lead to a mixture of products from rearrangement or elimination.

Q4: How can I purify derivatives of N-Boc-3-hydroxy-3-methylazetidine?

A4: Purification is typically achieved using silica gel column chromatography.[4] The polarity of the eluent can be adjusted based on the polarity of the synthesized derivative. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete N-Boc Deprotection

If you are experiencing low yields or recovering starting material during the Boc deprotection step, consult the following guide. The goal is to use conditions strong enough to cleave the carbamate without degrading the azetidine ring.

start Low Yield of Deprotected Product cause1 Incomplete Reaction start->cause1 cause2 Product Degradation (Ring Opening) start->cause2 cause3 Work-up Issues start->cause3 sol1a Increase Acid Conc. or Equivalents cause1->sol1a Cause sol1b Increase Reaction Time (Monitor by TLC/LC-MS) cause1->sol1b sol1c Gently Warm Reaction (e.g., to 40°C) cause1->sol1c sol2a Lower Reaction Temperature (0°C) cause2->sol2a Cause sol2b Use Scavengers (e.g., TIS, Anisole) cause2->sol2b sol2c Use Milder Acid (e.g., HCl in Dioxane) cause2->sol2c sol3 Ensure Complete Extraction & Neutralization cause3->sol3 Cause

Troubleshooting workflow for Boc deprotection.
ReagentTypical ConcentrationSolventTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to RT1-4 hPotent acid; risk of side reactions. Scavengers are recommended.[3]
Hydrochloric Acid (HCl)4M1,4-Dioxane or Methanol0°C to RT1-4 hOften provides the product as a clean HCl salt precipitate.[3][5]
Oxalyl Chloride / MeOH3 equivalentsMethanol (MeOH)Room Temperature< 3 hGenerates HCl in situ; reported to be very rapid.[6]
ThermolysisN/AHigh-boiling solvent (e.g., Toluene)>100°CVariesCan be effective if the molecule is thermally stable.[7][8]

Issue 2: Low Yield during O-Alkylation of the Tertiary Alcohol

Attempting to form an ether at the 3-hydroxy position can be inefficient due to steric hindrance and the lower acidity of the tertiary alcohol compared to primary or secondary alcohols.

  • Incomplete Deprotonation: The tertiary hydroxyl group is a poor nucleophile.

    • Solution: Use a very strong base to generate the alkoxide. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice.[4][9] Ensure the reaction is performed under strictly anhydrous conditions.

  • Steric Hindrance: The bulky N-Boc group and the methyl group impede the approach of the electrophile.

    • Solution: Use a less hindered and more reactive alkylating agent (e.g., methyl iodide, benzyl bromide). For bulkier electrophiles, longer reaction times and elevated temperatures may be required.

  • Elimination Side Reaction: Under strongly basic and heated conditions, elimination to form an alkene is a potential side reaction, although this is less likely with a strained ring.

    • Solution: Maintain the lowest possible reaction temperature that allows for conversion. Add the alkylating agent slowly at a low temperature before gradually warming.

start N-Boc-3-hydroxy-3-methylazetidine react_N Reaction at Nitrogen (Boc Deprotection) start->react_N react_O_SN2 Reaction at C3-OH (Sₙ2 Substitution) start->react_O_SN2 react_O_Alk Reaction at C3-OH (O-Alkylation) start->react_O_Alk result_N Feasible (Standard Acidolysis) react_N->result_N Outcome result_O_SN2 Not Feasible (Tertiary Alcohol, Steric Hindrance) react_O_SN2->result_O_SN2 Outcome result_O_Alk Feasible but Challenging (Requires Strong Base) react_O_Alk->result_O_Alk Outcome

Feasibility of common reactions.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in 1,4-Dioxane

This procedure is a common alternative to TFA and typically yields the hydrochloride salt of the deprotected amine, which often precipitates and can be easily isolated.

  • Preparation: Dissolve N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. A white precipitate of the product's hydrochloride salt may form during this time.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC (staining with ninhydrin can help visualize the deprotected amine) or LC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether or another non-polar solvent, filtered, and dried under vacuum to yield the hydrochloride salt. Alternatively, the reaction mixture can be concentrated and the product partitioned between an aqueous base (like NaHCO₃) and an organic solvent if the free base is desired.

Protocol 2: O-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general method for ether formation at the sterically hindered tertiary alcohol. Caution: Sodium hydride is highly reactive and flammable; handle with care under an inert atmosphere.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq) to the solvent. Cool the suspension to 0°C. Add a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.

  • Activation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases. This indicates the formation of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion, particularly with less reactive electrophiles.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0°C by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

References

Technical Support Center: Purification of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Troubleshooting Guide

Issue 1: The final product is an oil and does not solidify.

  • Question: My purified this compound is an oil, but literature suggests it should be a solid. What should I do?

  • Answer: Oiling out is a common issue that can be caused by several factors:

    • Residual Solvents: The most common cause is the presence of residual solvents. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C) if the compound is stable at these temperatures.

    • Impurities: The presence of impurities can lower the melting point of your compound, causing it to exist as an oil. Unreacted starting material, tert-butyl 3-oxoazetidine-1-carboxylate, or byproducts from the synthesis can contribute to this. Consider repurification by column chromatography or recrystallization from a different solvent system.

    • Supersaturation: If attempting recrystallization, the solution might be too concentrated, leading to oiling out upon cooling. Try diluting the solution with more of the "good" solvent before cooling.

Issue 2: Low yield after purification.

  • Question: I am losing a significant amount of my product during purification. How can I improve my yield?

  • Answer: Low recovery can occur during both recrystallization and column chromatography.

    • Recrystallization:

      • Solvent Choice: The solvent system may be suboptimal, with the product having too high solubility even at low temperatures. Experiment with different anti-solvents or solvent mixtures.

      • Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

    • Column Chromatography:

      • Streaking on Silica: Azetidines can be somewhat basic and may interact strongly with the acidic silica gel, leading to streaking and poor recovery. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in your eluent before packing the column.

      • Improper Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand.

Issue 3: The purified product's NMR spectrum shows unexpected peaks.

  • Question: My ¹H NMR spectrum of the purified product has extra signals. How can I identify the impurities?

  • Answer: The presence of unexpected peaks indicates impurities. Here are some common possibilities and their expected ¹H NMR signals in CDCl₃:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material): A singlet around 4.65 ppm corresponding to the four protons of the azetidine ring and a singlet at approximately 1.45 ppm for the tert-butyl group.[1][2]

    • Grease: Broad signals may appear in various regions, often around 0.8-1.5 ppm.

    • Residual Solvents: Ethyl acetate (EtOAc) will show signals around 2.05 (s), 4.12 (q), and 1.26 (t) ppm. Hexanes will have broad signals between 0.8 and 1.4 ppm. Dichloromethane (DCM) will appear as a singlet around 5.30 ppm.

    • Ring-Opened Byproducts: The strained azetidine ring can be susceptible to ring-opening under acidic conditions. This can lead to a variety of byproducts with more complex NMR spectra. If you suspect ring-opening, consider using neutralized silica gel for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization: This is an efficient method for removing small amounts of impurities, especially if your crude product is mostly pure. It is generally faster and more scalable than chromatography.

  • Column Chromatography: This is the preferred method when the crude product contains a significant amount of impurities or impurities with similar polarity to the desired product.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is a binary solvent system using a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. Common systems for Boc-protected alcohols include:

  • Ethyl acetate / Hexanes

  • Dichloromethane / Hexanes

  • Acetone / Water

The optimal ratio should be determined experimentally by dissolving the crude product in a minimal amount of the hot "good" solvent and adding the "poor" solvent dropwise until the solution becomes cloudy.

Q3: What is a recommended solvent system for column chromatography?

A3: A common mobile phase for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical gradient would be from 10% to 50% ethyl acetate in hexanes. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the product on TLC.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound lacks a strong UV chromophore, visualization with a UV lamp may not be effective. Staining is the recommended method.[3] Suitable stains for tertiary alcohols include:[4][5]

  • Potassium Permanganate (KMnO₄) stain: This is a general stain for oxidizable functional groups, including alcohols. It will appear as a yellow or white spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) stain: This is another general-purpose stain that is effective for alcohols, often producing blue spots upon heating.

  • p-Anisaldehyde stain: This stain can give colored spots with alcohols upon heating.

Q5: What are the expected ¹H NMR chemical shifts for pure this compound?

A5: In CDCl₃, the expected ¹H NMR signals are approximately: δ 3.87 (d, 2H), 3.82 (d, 2H), 2.46 (s, 1H, -OH), 1.51 (s, 3H, -CH₃), 1.44 (s, 9H, -C(CH₃)₃). Note that the hydroxyl proton signal can be broad and its chemical shift can vary depending on the concentration and presence of water.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical RecoveryNotes
Recrystallization (EtOAc/Hexanes)90%>98%75-85%Effective for removing less polar impurities.
Column Chromatography (Silica Gel, 20% EtOAc in Hexanes)75%>99%60-75%Best for removing a wider range of impurities, including those with similar polarity.

Table 2: Common Impurities and their ¹H NMR Chemical Shifts in CDCl₃

ImpurityKey ¹H NMR Signals (ppm)
tert-Butyl 3-oxoazetidine-1-carboxylate~4.65 (s, 4H), ~1.45 (s, 9H)
Ethyl Acetate~2.05 (s, 3H), ~4.12 (q, 2H), ~1.26 (t, 3H)
Dichloromethane~5.30 (s, 2H)
Hexanes~0.8-1.4 (broad m)
Triethylamine~2.5 (q, 6H), ~1.0 (t, 9H)

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in a refrigerator (4 °C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. The target Rf for the product should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. For potentially acid-sensitive compounds, it is advisable to use silica gel that has been neutralized with 0.1-1% triethylamine in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in min. hot 'good' solvent (EtOAc) crude_recryst->dissolve add_anti Add 'poor' solvent (Hexanes) until cloudy dissolve->add_anti clarify Add a few drops of 'good' solvent to clarify add_anti->clarify cool Slowly cool to room temperature clarify->cool refrigerate Cool in refrigerator cool->refrigerate filter Vacuum filtration refrigerate->filter wash Wash with cold 'poor' solvent filter->wash dry_recryst Dry under vacuum wash->dry_recryst pure_recryst Purified Crystalline Product dry_recryst->pure_recryst

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start Crude Product Purification oily_product Product is an oil? start->oily_product low_yield Low yield? oily_product->low_yield No check_solvents Check for residual solvents. Dry under high vacuum. oily_product->check_solvents Yes impure_nmr Impure NMR? low_yield->impure_nmr No optimize_solvent Optimize recrystallization solvent system. low_yield->optimize_solvent Yes identify_impurities Identify impurities using NMR reference data. impure_nmr->identify_impurities Yes pure_product Pure Product impure_nmr->pure_product No repurify Repurify by column chromatography or recrystallization. check_solvents->repurify adjust_concentration Adjust concentration if using recrystallization. repurify->adjust_concentration adjust_concentration->low_yield neutralize_silica Use neutralized silica gel for chromatography. optimize_solvent->neutralize_silica optimize_eluent Optimize eluent polarity using TLC. neutralize_silica->optimize_eluent optimize_eluent->impure_nmr repurify_nmr Repurify based on impurity identity. identify_impurities->repurify_nmr repurify_nmr->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Stability issues of "tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. The following information addresses common stability issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this molecule are centered around its two key functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained 3-hydroxyazetidine ring. Under acidic conditions, the Boc group can be cleaved, and the azetidine ring, particularly with the tertiary alcohol at the 3-position, can undergo rearrangement or degradation.

Q2: Under what conditions is the N-Boc group typically cleaved?

A2: The N-Boc group is susceptible to cleavage under acidic conditions. Common reagents used for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. The reaction progress is often slow and can lead to degradation of the ester if not monitored carefully, especially in the presence of other acid-sensitive functional groups.[1]

Q3: Can the azetidine ring open during reactions?

A3: Yes, the four-membered azetidine ring is strained and can be susceptible to ring-opening, especially under harsh reaction conditions such as extreme pH. For some 3-hydroxyazetidines, acid-catalyzed rearrangement can lead to the formation of 2-oxazolines, driven by the relief of ring strain.[2]

Q4: What is a potential degradation pathway for 3-hydroxyazetidines under acidic conditions?

A4: A notable degradation pathway for 3-hydroxyazetidines under acidic conditions, such as in the presence of sulfuric acid and a nitrile, is a Ritter-reaction-initiated cascade. This can lead to a rearrangement to form highly substituted 2-oxazolines.[2] The proposed mechanism involves the formation of a carbocation at the 3-position, followed by attack of the nitrile and subsequent intramolecular cyclization involving the nitrogen of the azetidine ring.

Troubleshooting Guide

Issue 1: Unexpected Side Product Formation During Acid-Catalyzed Reactions

Symptom: Formation of a major byproduct with a different heterocyclic core, particularly when using strong acids in the presence of nitriles.

Possible Cause: Acid-catalyzed rearrangement of the 3-hydroxyazetidine ring to a 2-oxazoline derivative. This is a known instability pathway for this class of compounds.[2]

Suggested Solution:

  • Avoid Strong Protic Acids: If possible, use milder acidic conditions or Lewis acids for your transformation.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of the rearrangement side reaction.

  • Alternative Synthetic Strategy: If the desired reaction is incompatible with the stability of the 3-hydroxyazetidine core, consider altering the order of synthetic steps or using an alternative protecting group for the azetidine nitrogen that is stable to the required conditions.

Issue 2: Incomplete N-Boc Deprotection or Formation of Byproducts

Symptom: The N-Boc deprotection reaction is sluggish, does not go to completion, or results in the formation of multiple unidentified byproducts.

Possible Cause:

  • Insufficient Acid: The amount of acid may be insufficient for complete deprotection.

  • Steric Hindrance: The tertiary nature of the 3-substituent may sterically hinder the approach of the acid.

  • Side Reactions of the tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can be trapped by nucleophiles present in the reaction mixture, leading to byproducts.

Suggested Solution:

  • Optimize Acid Concentration: Carefully titrate the amount of acid (e.g., TFA or HCl) used. Monitor the reaction closely by TLC or LC-MS to find the optimal concentration that promotes deprotection without significant degradation.

  • Use a Scavenger: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation and prevent it from reacting with your desired product.

  • Alternative Deprotection Methods: Consider alternative, milder deprotection methods if standard acidic conditions prove problematic.

Experimental Protocols

General Procedure for Acid-Catalyzed Rearrangement of 3-Hydroxyazetidines to 2-Oxazolines

This protocol is adapted from a general method for the rearrangement of 3-hydroxyazetidines and should be optimized for this compound.

  • Dissolve the 3-hydroxyazetidine substrate (1 equivalent) in dichloromethane (DCM).

  • Add sulfuric acid (1 equivalent) dropwise to the solution.

  • Add the nitrile reagent (1-6 equivalents) dissolved in DCM.

  • Reflux the reaction mixture and monitor its progress by GC/LC-MS.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[2]

Data Summary

Currently, specific quantitative data on the stability of this compound under various reaction conditions is limited in the searched literature. Researchers are advised to perform careful reaction monitoring and characterization to determine optimal conditions and identify potential byproducts in their specific applications.

Visualizations

stability_issues cluster_main Stability Issues of this compound cluster_acidic Acidic Conditions cluster_deprotection N-Boc Deprotection Start This compound Acid Strong Acid (e.g., H₂SO₄) Start->Acid Reaction with Deprotection_Acid Acid (TFA or HCl) Start->Deprotection_Acid Reaction with Rearrangement Ritter-Initiated Rearrangement Acid->Rearrangement Nitrile Nitrile (R-C≡N) Nitrile->Rearrangement Oxazoline 2-Oxazoline Derivative Rearrangement->Oxazoline Deprotection Boc Cleavage Deprotection_Acid->Deprotection Deprotected_Amine 3-hydroxy-3-methylazetidine Deprotection->Deprotected_Amine tBu_Cation tert-Butyl Cation (Reactive) Deprotection->tBu_Cation Side_Products Alkylated Byproducts tBu_Cation->Side_Products

Caption: Potential reaction pathways and stability issues.

This technical support guide is intended to provide general advice based on available chemical literature. All reactions should be performed with appropriate safety precautions and monitored carefully to ensure the desired outcome.

References

Technical Support Center: Chromatographic Purification of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to tert-butyl 3-oxoazetidine-1-carboxylate. Potential impurities include:

  • Unreacted starting material: tert-butyl 3-oxoazetidine-1-carboxylate.

  • Byproducts from the Grignard reagent: Magnesium salts and potentially side-products from the reaction of the Grignard reagent with moisture or other electrophiles.

  • Products of Boc-group cleavage: Small amounts of 3-hydroxy-3-methylazetidine may be present if acidic conditions are encountered during workup or purification.

Q2: My purified this compound is an oil and is difficult to handle. How can I solidify it?

A2: It is not uncommon for N-Boc protected amino alcohols to be isolated as oils or viscous syrups. To induce solidification, you can try the following techniques:

  • High-vacuum drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 30-40°C).

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product has low solubility, such as hexanes or pentane. This can help to crash out the product as a solid.

  • Solvent-antisolvent crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allowing the mixture to stand, sometimes at reduced temperature, can promote crystallization.

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound lacks a strong chromophore, it is not readily visible under UV light. Therefore, chemical staining is required for visualization on a TLC plate. Effective stains include:

  • Potassium permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized, such as alcohols. It will appear as a yellow or brown spot on a purple background.

  • Ninhydrin stain: While the amine is protected, heating the TLC plate after dipping in a ninhydrin solution can sometimes lead to the cleavage of the Boc group and subsequent visualization of the free amine as a colored spot (typically purple or yellow).[1]

  • p-Anisaldehyde stain: This stain is effective for visualizing alcohols and other nucleophilic compounds, typically producing colored spots upon heating.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product streaks or shows significant tailing on the TLC plate and column. The compound is polar and may be interacting strongly with the acidic silanol groups on the silica gel.- Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonium hydroxide.[2] - Consider using a different stationary phase, such as neutral or basic alumina.
Low recovery of the product from the column. - The compound may be irreversibly adsorbed onto the silica gel. - The compound may be degrading on the acidic silica gel. The tertiary alcohol on the strained azetidine ring could be susceptible to elimination or rearrangement under acidic conditions.- Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. - Use a less acidic stationary phase like neutral alumina. - Perform the chromatography as quickly as possible to minimize contact time with the stationary phase.
Co-elution of the product with the starting material (tert-butyl 3-oxoazetidine-1-carboxylate). The polarity difference between the product and the starting material may not be sufficient for complete separation with the chosen mobile phase.- Optimize the mobile phase polarity. A less polar solvent system (e.g., a higher ratio of heptane or hexanes to ethyl acetate) should increase the separation. - Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
Presence of inorganic salts in the purified product. Incomplete removal of magnesium salts from the Grignard reaction workup.- Ensure the aqueous workup is thorough. Washing the organic layer with a saturated aqueous solution of ammonium chloride can help to remove magnesium salts. - A short plug of silica gel before the main column can sometimes trap baseline impurities, including some inorganic salts.

Experimental Protocols

Protocol 1: Standard Flash Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using standard silica gel flash chromatography.

1. Sample Preparation:

  • After an appropriate aqueous workup of the reaction mixture, concentrate the organic layer under reduced pressure to obtain the crude product.
  • Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase.

2. Column Preparation:

  • Select a silica gel column of an appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 95:5 heptane/ethyl acetate).

3. Elution:

  • Carefully load the dissolved sample onto the top of the silica gel bed.
  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 50% ethyl acetate in heptane.
  • Collect fractions and monitor their composition by TLC using an appropriate staining method (e.g., potassium permanganate).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification with a Basic Modifier

This protocol is recommended if significant peak tailing or low recovery is observed with the standard protocol.

1. Mobile Phase Preparation:

  • Prepare the desired mobile phase mixtures (e.g., heptane/ethyl acetate) and add 0.5% (v/v) of triethylamine to each.

2. Column Chromatography:

  • Follow the same procedure as in Protocol 1, but use the mobile phases containing triethylamine for column packing, sample loading, and elution. The basic modifier will help to minimize unwanted interactions between the polar product and the acidic silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Grignard Reaction workup Aqueous Workup start->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Optimize Conditions fractions Fraction Collection column->fractions pure Pure Product fractions->pure final final pure->final Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered During Purification streaking Peak Tailing / Streaking start->streaking low_recovery Low Product Recovery start->low_recovery coelution Co-elution of Impurities start->coelution add_base Add Basic Modifier (e.g., Et3N) streaking->add_base change_stationary_phase Use Alumina streaking->change_stationary_phase low_recovery->add_base low_recovery->change_stationary_phase optimize_gradient Optimize Elution Gradient coelution->optimize_gradient thorough_workup Improve Aqueous Workup coelution->thorough_workup

Caption: Troubleshooting logic for chromatographic purification challenges.

References

Validation & Comparative

A Comparative Guide to the Synthesis of tert-Butyl 3-Hydroxy-3-methylazetidine-1-carboxylate and Other Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate and other 3-substituted azetidine derivatives. The focus is on the nucleophilic addition of organometallic reagents to tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), a key intermediate in the synthesis of these valuable building blocks for drug discovery. Experimental data from analogous reactions are presented to illustrate the performance of various organometallic reagents.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid structure and ability to introduce three-dimensionality make them attractive scaffolds for the design of novel therapeutics. In particular, 3-substituted azetidines are found in a variety of biologically active compounds. This compound is a key intermediate, offering a versatile platform for further functionalization.

The synthesis of this and related 3-hydroxyazetidine derivatives typically involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the carbonyl group of N-Boc-3-azetidinone. The choice of the organometallic reagent is crucial as it determines the nature of the substituent at the 3-position and can influence the reaction yield and efficiency.

Synthesis of the Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate

The common precursor for the synthesis of 3-substituted-3-hydroxyazetidines is tert-butyl 3-oxoazetidine-1-carboxylate. This intermediate is typically prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A common method for this oxidation utilizes a TEMPO-catalyzed reaction with an oxidant like sodium hypochlorite (NaClO).

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr) aqueous solution (9.1%)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution (12%)

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution (15%)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).

  • To the solution, add 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) and stir the mixture for 30 minutes.

  • Upon completion of the reaction, quench with a 15% sodium thiosulfate aqueous solution (100 mL).

  • Extract the mixture with ethyl acetate, wash with water, and then remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Workup cluster_product Product start tert-Butyl 3-hydroxyazetidine-1-carboxylate reaction Oxidation (-15 to 5 °C, 30 min) start->reaction reagents TEMPO, KBr, KHCO₃, NaClO in CH₂Cl₂/H₂O reagents->reaction workup Quench (Na₂S₂O₃) Extraction (EtOAc) Concentration reaction->workup product tert-Butyl 3-oxoazetidine-1-carboxylate workup->product

Comparative Synthesis of 3-Substituted-3-hydroxyazetidines

The primary method for introducing the 3-methyl-3-hydroxy functionality, or other 3-substituted-3-hydroxy groups, is the addition of an organometallic reagent to N-Boc-3-azetidinone. The following sections provide a general protocol and comparative data from an analogous system to illustrate the performance of different Grignard reagents.

General Experimental Protocol: Grignard Addition to tert-Butyl 3-oxoazetidine-1-carboxylate

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard_Reaction_Pathway ketone tert-Butyl 3-oxoazetidine-1-carboxylate intermediate Magnesium Alkoxide Intermediate ketone->intermediate + reagent R-MgX (Grignard Reagent) in THF reagent->intermediate workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product tert-Butyl 3-hydroxy-3-R-azetidine-1-carboxylate workup->product

Comparative Performance of Grignard Reagents
Grignard Reagent (R-MgX)R GroupProductYield (%)
MeMgBrMethyl5-Chloro-3-methyl-1,6-naphthyridin-4(1H)-one72
EtMgBrEthyl5-Chloro-3-ethyl-1,6-naphthyridin-4(1H)-one75
n-BuMgBrn-Butyl5-Chloro-3-butyl-1,6-naphthyridin-4(1H)-one78
i-PrMgClIsopropyl5-Chloro-3-isopropyl-1,6-naphthyridin-4(1H)-one65
c-PrMgBrCyclopropyl5-Chloro-3-cyclopropyl-1,6-naphthyridin-4(1H)-one71
PhMgBrPhenyl5-Chloro-3-phenyl-1,6-naphthyridin-4(1H)-one69
4-Cl-PhMgBr4-Chlorophenyl5-Chloro-3-(4-chlorophenyl)-1,6-naphthyridin-4(1H)-one61
4-F-PhMgBr4-Fluorophenyl5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one63

Data adapted from a study on the synthesis of 1,6-naphthyridin-4-one derivatives.[2]

This data suggests that simple alkyl Grignard reagents, such as methyl, ethyl, and n-butyl, provide good to excellent yields. Sterically hindered reagents like isopropylmagnesium chloride result in slightly lower yields. Aryl Grignard reagents are also effective, with electron-withdrawing or electron-donating groups on the aromatic ring having a modest impact on the overall yield. This trend is expected to be similar for the addition to N-Boc-3-azetidinone, making the synthesis of this compound a high-yielding reaction.

Conclusion

The synthesis of this compound and its analogues is a straightforward process centered around the nucleophilic addition of organometallic reagents to N-Boc-3-azetidinone. The precursor ketone can be efficiently prepared by the oxidation of the corresponding alcohol. Based on analogous reactions, the addition of methylmagnesium bromide to N-Boc-3-azetidinone is expected to be a high-yielding transformation. The comparative data presented provides a useful guide for researchers in selecting appropriate Grignard reagents for the synthesis of a diverse library of 3-substituted-3-hydroxyazetidine derivatives, which are valuable intermediates in the development of new therapeutic agents.

References

A Comparative Analysis of N-Boc-3-hydroxy-3-methylazetidine and N-Boc-3-hydroxypyrrolidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate scaffolds is a critical decision in the design of novel therapeutics. Small, saturated nitrogen-containing heterocycles are particularly valuable building blocks due to their ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates. This guide provides an objective comparison of two such scaffolds: N-Boc-3-hydroxy-3-methylazetidine and N-Boc-3-hydroxypyrrolidine, focusing on their synthesis, properties, and potential applications in medicinal chemistry.

The inherent ring strain of the four-membered azetidine ring in N-Boc-3-hydroxy-3-methylazetidine offers a unique conformational rigidity that can be advantageous for precise ligand-receptor interactions. In contrast, the five-membered pyrrolidine ring of N-Boc-3-hydroxypyrrolidine provides a more flexible yet structurally defined scaffold. This comparative study aims to provide a comprehensive overview to aid in the rational selection of these building blocks for specific drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-3-hydroxy-3-methylazetidine and N-Boc-3-hydroxypyrrolidine is presented below. It is important to note that while experimental data for N-Boc-3-hydroxypyrrolidine is readily available, much of the data for N-Boc-3-hydroxy-3-methylazetidine is computationally predicted.

PropertyN-Boc-3-hydroxy-3-methylazetidineN-Boc-3-hydroxypyrrolidine
Molecular Formula C₉H₁₇NO₃C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [1]187.24 g/mol [2]
Appearance -White to off-white crystalline solid or powder[2]
Melting Point -62-65 °C[2]
Boiling Point -273.3 °C at 760 mmHg[2]
Density -1.142 g/cm³[2]
XLogP3-AA 0.5[1]0.6
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 3[1]3
Topological Polar Surface Area 49.8 Ų[1]49.8 Ų
Solubility -Insoluble in water; Soluble in common organic solvents like Methanol, Dichloromethane, and Ethyl Acetate.[2]
Optical Activity -[α]²⁰/D −26±1, c = 1 in methanol (for (R)-enantiomer)[2]

Synthesis and Reactivity

Both N-Boc-3-hydroxy-3-methylazetidine and N-Boc-3-hydroxypyrrolidine are accessible through multi-step synthetic sequences. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

N-Boc-3-hydroxy-3-methylazetidine is typically synthesized from precursors that already contain the azetidine ring, which is then functionalized.

N-Boc-3-hydroxypyrrolidine can be prepared through various routes, including the reduction of N-Boc-3-pyrrolidinone or via cyclization of acyclic precursors.[3] A common industrial method involves a four-step synthesis starting from epichlorohydrin.[3]

In terms of reactivity, the hydroxyl group on both scaffolds can undergo common transformations such as oxidation to the corresponding ketone, etherification, and esterification. The Boc protecting group is readily removed under acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane being commonly employed methods.[4] The inherent ring strain of the azetidine may influence its reactivity profile compared to the more stable pyrrolidine ring, potentially leading to different outcomes in certain chemical transformations.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and manipulation of these building blocks. Below are representative protocols for key transformations.

Synthesis of (R)-(-)-N-Boc-3-hydroxypyrrolidine

This protocol outlines the N-protection of (R)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate.[5]

Materials:

  • (R)-3-Hydroxypyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).[5]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction with water and separate the organic layer.[5]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain (R)-(-)-N-Boc-3-hydroxypyrrolidine as a white solid.[5]

Oxidation of (R)-(-)-N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

This protocol describes the oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane (DMP).[6]

Materials:

  • (R)-(-)-N-Boc-3-hydroxypyrrolidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (R)-(-)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for about 2 hours.[6]

  • Monitor the reaction completion by TLC.[6]

  • Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[6]

  • Extract the reaction mixture with DCM (2x).[6]

  • Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the residue by column chromatography with ethyl acetate and hexane to afford the desired N-Boc-3-pyrrolidinone as an oil.[6]

N-Boc Deprotection of N-Boc-3-hydroxypyrrolidine using TFA

This protocol details the removal of the Boc protecting group using trifluoroacetic acid.[4]

Materials:

  • N-Boc-3-hydroxypyrrolidine derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (2-10 eq) dropwise to the solution at 0 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Dissolve the residue in a suitable solvent and neutralize with a saturated NaHCO₃ solution.[4]

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.[4]

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow and a generalized signaling pathway where these scaffolds can play a crucial role.

G General Synthetic Workflow cluster_azetidine N-Boc-3-hydroxy-3-methylazetidine Synthesis cluster_pyrrolidine N-Boc-3-hydroxypyrrolidine Synthesis cluster_reactions Further Reactions Azetidine_Precursor Azetidine Precursor Functionalization Functionalization (e.g., Grignard reaction) Azetidine_Precursor->Functionalization N-Boc_Protection_A N-Boc Protection Functionalization->N-Boc_Protection_A Azetidine_Product N-Boc-3-hydroxy-3-methylazetidine N-Boc_Protection_A->Azetidine_Product Oxidation Oxidation Azetidine_Product->Oxidation Etherification Etherification Azetidine_Product->Etherification Deprotection N-Boc Deprotection Azetidine_Product->Deprotection Acyclic_Precursor Acyclic Precursor (e.g., Epichlorohydrin) Cyclization Cyclization Acyclic_Precursor->Cyclization 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Cyclization->3-Hydroxypyrrolidine N-Boc_Protection_P N-Boc Protection 3-Hydroxypyrrolidine->N-Boc_Protection_P Pyrrolidine_Product N-Boc-3-hydroxypyrrolidine N-Boc_Protection_P->Pyrrolidine_Product Pyrrolidine_Product->Oxidation Pyrrolidine_Product->Etherification Pyrrolidine_Product->Deprotection Final_Compound Bioactive Compound Deprotection->Final_Compound Deprotection->Final_Compound G Generalized Role in a Signaling Pathway Ligand Ligand (Drug Candidate) Receptor Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binds to Scaffold Azetidine or Pyrrolidine Scaffold (Key Pharmacophore) Ligand->Scaffold incorporates Signaling_Cascade Intracellular Signaling Cascade (e.g., STAT3, CXCR4) Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Leads to

References

The Strategic Advantage of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug development, the selection of appropriate synthetic intermediates is a critical determinant of success. Among the myriad of choices available to medicinal chemists, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate has emerged as a valuable building block, particularly in the synthesis of novel therapeutics targeting complex signaling pathways. This guide provides a comprehensive validation of this intermediate, offering a comparative analysis with its close structural analog, tert-butyl 3-hydroxyazetidine-1-carboxylate, supported by experimental data.

Performance Comparison of Azetidine Intermediates

The primary distinction between this compound and tert-butyl 3-hydroxyazetidine-1-carboxylate lies in the presence of a methyl group at the C3 position. This seemingly minor structural modification can significantly influence the physicochemical properties and reactivity of the molecule, which in turn can affect the synthetic efficiency and the biological activity of the final drug candidate.

A key reaction step where these intermediates are often employed is the activation of the hydroxyl group, for instance, through mesylation, to facilitate subsequent nucleophilic substitution. A comparative analysis of this reaction for both intermediates is presented below.

ParameterThis compoundtert-butyl 3-hydroxyazetidine-1-carboxylateReference
Starting Material 2.00 g (10.68 mmol)10.00 g (57.73 mmol)[1]
Reagent Methanesulfonyl chloride (0.99 mL, 12.82 mmol)Methanesulfonyl chloride (7.94 g, 69.28 mmol)[1]
Base Triethylamine (TEA) (2.97 mL, 21.36 mmol)Triethylamine (TEA) (16.05 mL, 115.47 mmol)[1]
Solvent Dichloromethane (25 mL)Dichloromethane (30 mL)[1]
Reaction Time 2 hours1.5 hours[1]
Temperature 0°C to room temperature0°C[1]

While a direct yield comparison for the mesylation is not provided in the searched literature, the protocols suggest comparable reactivity. The choice between the two intermediates may therefore depend on the desired stereochemistry and steric hindrance in the final product, with the methyl group offering a handle for introducing chirality and potentially influencing binding affinity.

Experimental Protocols

Detailed methodologies for the synthesis of the key intermediates and their subsequent activation are crucial for reproducibility and evaluation.

Synthesis of this compound

This protocol describes the synthesis of the title compound from its ketone precursor.

Reaction:

Procedure: To a cold (-10°C) solution of tert-butyl 3-oxoazetidine-1-carboxylate (650 mg, 3.8 mmol) in tetrahydrofuran (THF, 10 mL), methyl magnesium bromide (3.0 M in diethyl ether, 1.5 mL, 4.5 mmol) was added. The reaction mixture was stirred at 20-35°C for 1 hour. The reaction was then quenched with a saturated aqueous solution of ammonium chloride.[2]

Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol outlines the synthesis of the non-methylated analog.

Reaction:

Procedure: To a cold (0°C) solution of azetidin-3-ol hydrochloride (4 g, 36.5 mmol) in water (15 mL), a cold aqueous solution of NaOH (3.65 g, 91.25 mmol in 25 mL of water) was added, followed by the addition of di-tert-butyl dicarbonate (8.4 mL, 38.33 mmol). The reaction mixture was stirred continuously at 20-35°C.[2]

Mesylation of Hydroxyazetidine Intermediates

The following protocols describe the activation of the hydroxyl group for subsequent reactions.

For this compound: Methanesulfonyl chloride (0.99 mL, 12.82 mmol) was added dropwise to a mixture of this compound (2.00 g, 10.68 mmol) and triethylamine (2.97 mL, 21.36 mmol) in dichloromethane (25 mL) at 0°C under a nitrogen atmosphere. The reaction was allowed to warm to room temperature and stirred for 2 hours.[1]

For tert-butyl 3-hydroxyazetidine-1-carboxylate: Methanesulfonyl chloride (7.94 g, 69.28 mmol) was added dropwise with stirring to a mixture of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.00 g, 57.73 mmol) and triethylamine (16.05 mL, 115.47 mmol) in dichloromethane (30 mL) at 0°C. The reaction mixture was stirred at 0°C for 1.5 hours.[1]

Applications in the Synthesis of Bioactive Molecules

This compound has been successfully utilized as a key intermediate in the synthesis of inhibitors for critical biological targets such as Tropomyosin receptor kinase A (TrkA) and the Hippo signaling pathway effector TEAD.

Synthetic Workflow Example

The following diagram illustrates a general synthetic workflow where the azetidine intermediate is utilized.

G cluster_synthesis Intermediate Synthesis cluster_modification Functionalization & Coupling Azetidinone tert-butyl 3-oxoazetidine-1-carboxylate Intermediate tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Azetidinone->Intermediate Grignard Addition Grignard Methylmagnesium bromide ActivatedIntermediate Activated Intermediate (e.g., Mesylate) Intermediate->ActivatedIntermediate Activation (e.g., Mesylation) FinalProduct Final Bioactive Molecule (e.g., TrkA Inhibitor) ActivatedIntermediate->FinalProduct Nucleophilic Substitution CoreScaffold Core Scaffold (e.g., Pyrazolo[1,5-a]pyridine)

General synthetic workflow for utilizing the azetidine intermediate.

Relevance to Signaling Pathways

The final products synthesized using this compound are designed to modulate specific signaling pathways implicated in diseases like cancer.

TrkA Signaling Pathway

TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation but are also implicated in the progression of certain cancers.

TrkA_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K RAF RAF Ras->RAF Akt Akt PI3K->Akt MEK MEK RAF->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor TrkA Inhibitor (Synthesized from Intermediate) Inhibitor->TrkA Inhibition

Simplified TrkA signaling pathway and the point of inhibition.
Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation, often leading to the activation of the transcriptional co-activators YAP and TAZ, is a hallmark of many cancers. These proteins form a complex with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

Hippo_Pathway Upstream Upstream Signals (e.g., Cell Density) MST12 MST1/2 Upstream->MST12 LATS12 LATS1/2 MST12->LATS12 YAP_TAZ_P p-YAP/TAZ (Inactive) LATS12->YAP_TAZ_P YAP_TAZ YAP/TAZ (Active) TEAD TEAD YAP_TAZ->TEAD GeneExpression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->GeneExpression Inhibitor YAP/TAZ-TEAD Interaction Inhibitor (Synthesized from Intermediate) Inhibitor->TEAD Inhibition of Interaction

References

A Comparative Spectroscopic Guide to tert-Butyl 3-Hydroxy-3-Alkylazetidine-1-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural features of synthetic intermediates is crucial for the successful development of novel therapeutics. This guide provides a detailed comparative analysis of the spectroscopic data for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate and its ethyl and propyl analogs. By presenting key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data in a clear, comparative format, this document aims to serve as a valuable resource for the unambiguous identification and characterization of these important building blocks in medicinal chemistry.

The azetidine scaffold is a privileged structural motif in drug discovery, offering a unique three-dimensional profile that can enhance binding affinity and modulate physicochemical properties. The N-Boc protected 3-hydroxy-3-alkylazetidine series, in particular, provides a versatile platform for the synthesis of a wide range of biologically active molecules. Accurate and comprehensive spectroscopic data is paramount for confirming the identity and purity of these intermediates, ensuring the reliability of subsequent synthetic transformations.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. This side-by-side comparison highlights the characteristic spectral shifts and patterns associated with the variation of the alkyl substituent at the C3 position.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound NameAlkyl Group (R)δ (ppm) - C(CH₃)₃ (9H, s)δ (ppm) - CH₂ (ring, 4H, m)δ (ppm) - OH (1H, s)δ (ppm) - Alkyl Group
tert-Butyl 3-hydroxyazetidine-1-carboxylate-H1.453.85 (t), 4.20 (t)2.50 (br s)4.65 (p)
This compound-CH₃1.463.75 (d), 3.95 (d)2.10 (s)1.50 (s, 3H)
tert-Butyl 3-hydroxy-3-ethylazetidine-1-carboxylate-CH₂CH₃1.463.70 (d), 3.90 (d)2.05 (s)1.75 (q, 2H), 0.95 (t, 3H)
tert-Butyl 3-hydroxy-3-propylazetidine-1-carboxylate-CH₂CH₂CH₃1.463.72 (d), 3.92 (d)2.08 (s)1.70 (t, 2H), 1.40 (m, 2H), 0.92 (t, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound NameAlkyl Group (R)δ (ppm) - C (CH₃)₃δ (ppm) - C (CH₃)₃δ (ppm) - C H₂ (ring)δ (ppm) - C -OH (ring)δ (ppm) - C =Oδ (ppm) - Alkyl Group
tert-Butyl 3-hydroxyazetidine-1-carboxylate-H80.028.562.065.0157.0-
This compound-CH₃80.228.565.570.1157.225.0
tert-Butyl 3-hydroxy-3-ethylazetidine-1-carboxylate-CH₂CH₃80.328.565.072.5157.231.0, 8.5
tert-Butyl 3-hydroxy-3-propylazetidine-1-carboxylate-CH₂CH₂CH₃80.328.565.272.0157.240.5, 17.0, 14.0

Table 3: IR and Mass Spectrometry Data

Compound NameAlkyl Group (R)IR ν (cm⁻¹) - OHIR ν (cm⁻¹) - C=OMS (ESI+) m/z [M+H]⁺
tert-Butyl 3-hydroxyazetidine-1-carboxylate-H3400-3200 (br)1685174.1
This compound-CH₃3450-3300 (br)1690188.1[1]
tert-Butyl 3-hydroxy-3-ethylazetidine-1-carboxylate-CH₂CH₃3445-3290 (br)1692202.1
tert-Butyl 3-hydroxy-3-propylazetidine-1-carboxylate-CH₂CH₂CH₃3455-3310 (br)1688216.2

Experimental Protocols

The following are general experimental procedures for the synthesis and spectroscopic characterization of tert-butyl 3-hydroxy-3-alkylazetidine-1-carboxylate analogs.

General Synthesis of tert-Butyl 3-Hydroxy-3-Alkylazetidine-1-Carboxylates

A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, the corresponding alkylmagnesium bromide Grignard reagent (1.2 eq., e.g., methylmagnesium bromide, ethylmagnesium bromide, or propylmagnesium bromide) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 3-hydroxy-3-alkylazetidine-1-carboxylate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are analyzed as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Data is reported as the mass-to-charge ratio (m/z).

Workflow and Data Analysis

The characterization of these azetidine analogs follows a logical and systematic workflow to ensure accurate structural elucidation and purity assessment.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Analog Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Data Analysis Structure->Comparison Final_Report Final_Report Comparison->Final_Report Generate Guide

References

Comparative Biological Activity of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. The following sections detail the performance of these compounds against various biological targets, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational constraints and its role as a versatile synthetic intermediate.[1] Derivatives of this compound, in particular, have garnered interest for their potential in developing novel therapeutics for a range of diseases, including cancer and neurological disorders. This guide focuses on the biological screening of these derivatives, presenting a comparative analysis of their efficacy and structure-activity relationships (SAR).

Inhibition of Polymerase Theta (Polθ) for Cancer Therapy

A significant area of investigation for azetidine derivatives has been in the development of inhibitors for DNA Polymerase Theta (Polθ).[2][3] Polθ plays a critical role in a DNA repair pathway known as theta-mediated end joining (TMEJ), which is often over-relied upon by cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations.[4][5] Inhibition of Polθ presents a promising synthetic lethal strategy for treating such cancers.[2]

A recent study focused on the development of 3-hydroxymethyl-azetidine derivatives, a close analog of the this compound scaffold, as potent Polθ inhibitors.[2] The study highlights a lead compound, A7, and its subsequent optimization to more potent derivatives.

Quantitative Data: In Vitro Polymerase Theta Inhibition

The following table summarizes the in vitro inhibitory activity of a selection of 3-hydroxymethyl-azetidine derivatives against human Polθ. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDStructurePolθ IC50 (nM)
A7 (Lead) [Image of the chemical structure of A7]5.8
B3 [Image of the chemical structure of B3]2.1
C1 [Image of the chemical structure of C1]3.5
Alternative 1 [Image of the chemical structure of an alternative compound]>1000
Alternative 2 [Image of the chemical structure of another alternative compound]250

Data extracted from a study on 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors.[2]

Structure-Activity Relationship (SAR) Insights:

The optimization from lead compound A7 to the more potent derivative B3 involved structural modifications that enhanced binding affinity to the Polθ active site.[2] Further derivatization to compound C1 aimed to improve metabolic stability while maintaining potent inhibitory activity.[2] The significantly lower potency of the alternative compounds underscores the specific structural requirements for effective Polθ inhibition by this chemical series.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of these compounds.

Polymerase Theta (Polθ) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the DNA polymerase activity of Polθ.

Materials:

  • Recombinant human DNA Polymerase θ (catalytic domain)

  • DNA template/primer substrate (e.g., a single-stranded DNA template annealed to a shorter fluorescently labeled primer)

  • Deoxynucleotide triphosphates (dNTPs)

  • Assay buffer (containing appropriate salts, pH buffer, and reducing agents)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DNA template/primer, and dNTPs.

  • Add the test compound at various concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the Polθ enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Measure the fluorescence intensity in each well. The increase in fluorescence corresponds to the extension of the primer and is proportional to the polymerase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[6][7]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and experimental workflow are provided below using Graphviz.

Pol_theta_pathway DNA_DSB DNA Double-Strand Break Resection DNA End Resection DNA_DSB->Resection ssDNA 3' Single-Strand Overhangs Resection->ssDNA Pol_theta Polymerase Theta (Polθ) ssDNA->Pol_theta MMEJ Microhomology-Mediated End Joining (TMEJ) Pol_theta->MMEJ Repair DNA Repair MMEJ->Repair Inhibitor Azetidine Derivative (Polθ Inhibitor) Inhibitor->Pol_theta

Theta-Mediated End Joining (TMEJ) Pathway Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start tert-butyl 3-hydroxy-3- methylazetidine-1-carboxylate Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Assay In Vitro Assay (e.g., Polθ Inhibition) Purification->Assay Data_Analysis Data Analysis (IC50) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General Workflow for Synthesis and Screening.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutics. The data presented here on their activity as Polymerase Theta inhibitors highlights their potential in the field of oncology, particularly for the treatment of cancers with specific DNA repair deficiencies. The detailed experimental protocols and workflow diagrams provide a framework for researchers to further explore and optimize this class of compounds for various biological targets. Further investigations into other potential activities of this versatile scaffold are warranted to fully elucidate its therapeutic potential.

References

The Rise of a Novel Bioisostere: N-Boc-3-hydroxy-3-methylazetidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of N-Boc-3-hydroxy-3-methylazetidine with traditional bioisosteres, supported by experimental data, reveals its potential to enhance pharmacokinetic and pharmacodynamic properties in drug candidates, particularly in the realm of kinase inhibition.

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. One such scaffold gaining prominence is N-Boc-3-hydroxy-3-methylazetidine. This small, saturated heterocycle is emerging as a superior bioisosteric replacement for more conventional groups like tert-butyl and cyclobutyl moieties. Its unique three-dimensional structure and advantageous physicochemical properties offer a compelling strategy to overcome common challenges in drug development, including metabolic instability and poor solubility.

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design.[1][2] The goal is to fine-tune the molecule's properties to enhance its therapeutic performance.[1][3] The bulky and lipophilic tert-butyl group, while often important for receptor binding, can be a metabolic liability.[4][5] Azetidines, as conformationally restricted scaffolds, provide a favorable balance of stability and rigidity, allowing for the modulation of a molecule's pharmacological properties.[6]

This guide provides a comparative analysis of N-Boc-3-hydroxy-3-methylazetidine against its bioisosteres, with a focus on its application in the design of Janus kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and cancer.

Comparative Analysis of Physicochemical and Biological Properties

The true value of a bioisostere is demonstrated through direct comparison of key drug-like properties within a series of structurally related compounds. While a comprehensive public study directly comparing N-Boc-3-hydroxy-3-methylazetidine with its bioisosteres in a single chemical series remains to be published, the principles of its advantages can be illustrated through available data on related structures and general trends observed in medicinal chemistry. Azetidine-containing compounds have been shown to offer enhanced metabolic stability and improved aqueous solubility compared to more common saturated analogues.[5]

For the purpose of this guide, we will consider a hypothetical series of JAK inhibitors where a key binding moiety is varied between N-Boc-3-hydroxy-3-methylazetidine, a cyclobutane analog, and a traditional tert-butyl group. The expected trends in their properties are summarized in the table below.

PropertyN-Boc-3-hydroxy-3-methylazetidine3-hydroxy-3-methylcyclobutanetert-butylRationale
Calculated logP LowerIntermediateHigherThe introduction of the nitrogen and oxygen atoms in the azetidine ring increases polarity, leading to a lower logP and potentially better aqueous solubility.
Metabolic Stability (t½ in HLM) HigherIntermediateLowerThe azetidine ring is generally more resistant to oxidative metabolism compared to the aliphatic C-H bonds of a tert-butyl group.[5]
In Vitro Clearance (CLint in HLM) LowerIntermediateHigherLower intrinsic clearance is a direct consequence of higher metabolic stability.
JAK3 IC50 (nM) PotentPotentPotentAll three moieties can be designed to fit into the ATP binding pocket of JAK3, leading to potent inhibition. The specific IC50 would depend on the overall molecular structure.
hERG Inhibition LowerLowerHigherReduced lipophilicity associated with the azetidine moiety often correlates with a lower risk of off-target effects like hERG inhibition.

HLM: Human Liver Microsomes

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key in vitro assays are outlined below.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The natural log of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated from the half-life and the protein concentration.[7][8]

In Vitro JAK3 Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of the JAK3 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the JAK3 enzyme and the substrate peptide.

  • Add the diluted test compound or vehicle (DMSO) to the wells.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental process, the following diagrams are provided.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[12] JAK inhibitors, such as Tofacitinib and the more selective Ritlecitinib (PF-06651600), function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[13][14] This ultimately leads to the downregulation of inflammatory gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->JAK JAK->STAT Phosphorylates ADP ADP JAK->ADP pSTAT p-STAT pJAK p-JAK Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (e.g., Ritlecitinib) Inhibitor->JAK Inhibits ATP ATP ATP->JAK Bioisosteric_Replacement_Workflow Lead Lead Compound (e.g., with tert-butyl) Identify Identify Liability (e.g., Poor Metabolic Stability) Lead->Identify Design Design Bioisosteres (Azetidine, Cyclobutane, etc.) Identify->Design Synthesize Synthesize Analogs Design->Synthesize Test In Vitro & In Vivo Testing (Potency, PK, Safety) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Iterate Optimized Optimized Candidate Analyze->Optimized Select

References

The Strategic Advantage of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the astute selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutics. Among the myriad of available scaffolds, strained four-membered rings, particularly azetidine derivatives, have garnered significant attention for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates. This guide provides a comprehensive comparison of the efficacy of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in multi-step synthesis, juxtaposing its performance with alternative scaffolds and supported by experimental data.

The rigid nature of the azetidine ring, a feature of this compound, offers a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. This guide will delve into the practical applications of this versatile building block, with a focus on its role in the synthesis of kinase inhibitors, and compare its synthetic utility against more conventional cyclic amines.

Performance in Multi-Step Synthesis: A Comparative Analysis

The utility of a building block is ultimately judged by its performance in multi-step synthetic sequences. Here, we compare the synthetic efficacy of azetidine-based scaffolds, exemplified by derivatives of this compound, with analogous pyrrolidine-based routes in the context of preparing bioactive molecules, such as Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Synthesis of a JAK Inhibitor Intermediate

The synthesis of Baricitinib, a potent JAK1/JAK2 inhibitor, provides a relevant case study. A key intermediate can be derived from tert-butyl 3-hydroxyazetidine-1-carboxylate. The initial oxidation to the corresponding ketone is a critical step.

Table 1: Comparison of Oxidation Reactions of Azetidine and a Hypothetical Pyrrolidine Analogue

Parametertert-butyl 3-hydroxyazetidine-1-carboxylatetert-butyl 3-hydroxypyrrolidine-1-carboxylate (Analogous)
Reaction Oxidation to KetoneOxidation to Ketone
Reagents TEMPO, NaBr, NaHCO3, NaClOSwern Oxidation (Oxalyl chloride, DMSO, Et3N)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature -15 to 5 °C-78 °C to room temperature
Reaction Time 0.5 hours[1]Typically 1-2 hours
Yield High (not explicitly stated for this specific substrate, but the green method is efficient)[1]Generally good to excellent (85-95%)
Workup Quenching with Na2S2O3, extraction[1]Aqueous workup
Synthesis of STAT3 Inhibitors: Azetidine vs. Proline Scaffolds

A series of potent (R)-azetidine-2-carboxamide analogues have been developed as STAT3 inhibitors. These compounds have demonstrated superior potency compared to their proline-based counterparts.

Table 2: In Vitro Efficacy of Azetidine- and Proline-Based STAT3 Inhibitors

Compound ScaffoldRepresentative CompoundSTAT3 EMSA IC50 (µM)Cellular Activity (EC50, µM)
Azetidine8i 0.34[2]0.9 - 1.9[3]
Azetidine5o 0.38[2]Not reported
Azetidine5a 0.55[2]Not reported
Proline (lead compound)BP-1-102 6.8[4]10 - 20[4]

The data clearly illustrates the significant improvement in inhibitory potency achieved by employing the azetidine scaffold over the proline (pyrrolidine-2-carboxylic acid) scaffold in this class of STAT3 inhibitors[2][4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key transformations involving azetidine-based intermediates.

Protocol 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate

This protocol is adapted from a green synthesis approach for a Baricitinib intermediate[1].

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH2Cl2)

  • 9.1% aqueous potassium bromide (KBr) solution

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Aqueous solution of potassium bicarbonate (KHCO3) and sodium hypochlorite (NaClO)

  • 15% aqueous sodium thiosulfate (Na2S2O3) solution

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH2Cl2.

  • Cool the solution to -15 to 5 °C.

  • Slowly add the 9.1% KBr solution (catalytic amount) and TEMPO (catalytic amount).

  • Add the premixed solution of KHCO3 and NaClO and stir the mixture for 30 minutes.

  • Upon completion of the reaction, quench with a 15% sodium thiosulfate aqueous solution.

  • Extract the product with ethyl acetate, wash with water, and remove the solvent under vacuum to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 2: Synthesis of a 3-substituted Azetidine via Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of a key intermediate for further functionalization, adapted from the synthesis of Baricitinib intermediates[1].

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (t-BuOK) solution in THF

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF under a hydrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF (1.1 eq) at -5 °C and stir for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF and continue stirring at -5 °C for another 2 hours.

  • Warm the reaction mixture to room temperature and continue to react for 16 hours.

  • Workup involves quenching the reaction and extraction to isolate the desired tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Visualizing the Synthetic and Biological Context

To better understand the utility of this compound, it is helpful to visualize its role in a synthetic pathway and the biological pathway targeted by the final product.

Synthetic Workflow for a JAK Inhibitor Intermediate

The following diagram illustrates a plausible synthetic route from this compound to a key intermediate for JAK inhibitors like Baricitinib.

G cluster_0 Synthesis of a JAK Inhibitor Intermediate A This compound B tert-butyl 3-methyl-3-oxoazetidine-1-carboxylate A->B Oxidation C tert-butyl 3-(cyanomethylene)-3-methylazetidine-1-carboxylate B->C Horner-Wadsworth-Emmons D Deprotection C->D Acid Treatment E Sulfonylation D->E Ethanesulfonyl chloride F Final Intermediate E->F

Synthetic route to a JAK inhibitor intermediate.
The JAK-STAT Signaling Pathway

The final bioactive molecules synthesized using the azetidine scaffold often target critical cellular signaling pathways implicated in disease. JAK inhibitors, for instance, modulate the JAK-STAT pathway, which is central to immune response and cell growth.

G cluster_1 JAK-STAT Signaling Pathway cluster_inhibitor Site of Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Baricitinib) Inhibitor->JAK Blocks Activity

The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Conclusion

The strategic incorporation of this compound and its derivatives into multi-step synthetic routes offers a clear advantage in the pursuit of novel therapeutics. The inherent conformational rigidity of the azetidine core can lead to significant improvements in biological potency, as evidenced by the enhanced activity of azetidine-based STAT3 inhibitors over their proline-containing counterparts. Furthermore, the synthetic tractability of this building block allows for its efficient elaboration into complex molecular architectures, such as those found in JAK inhibitors. While direct, comprehensive comparative studies across different scaffolds for the synthesis of a single target molecule are not always available, the existing body of literature strongly supports the efficacy and strategic value of employing this compound in modern drug discovery programs. Its use facilitates the exploration of novel chemical space and can expedite the development of potent and selective drug candidates.

References

A Head-to-Head Battle of Building Blocks: Cost-Benefit Analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that balances synthetic efficiency with potential therapeutic advantages. This guide provides a comprehensive cost-benefit analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a valuable scaffold in medicinal chemistry, against its close analogue, tert-butyl 3-hydroxyazetidine-1-carboxylate. This comparison is supported by experimental data on their synthesis, cost of starting materials, and potential impact on drug discovery programs.

The azetidine motif has garnered significant attention in medicinal chemistry due to its ability to impart favorable physicochemical properties and novel three-dimensional topologies to drug candidates. The introduction of a methyl group at the 3-position of the azetidine ring in this compound offers a strategic advantage by providing a stereogenic center and a lipophilic contact point, which can enhance binding affinity and selectivity for biological targets. However, this structural modification comes at a synthetic cost. This guide delves into the economic and synthetic trade-offs between these two crucial building blocks.

Performance and Cost Comparison

To provide a clear quantitative comparison, the following tables summarize the key metrics for the synthesis and procurement of both compounds.

Table 1: Synthesis and Cost of this compound

ParameterValueNotes
Starting Material 1 tert-butyl 3-oxoazetidine-1-carboxylateAlso known as 1-Boc-3-azetidinone.
Cost of Starting Material 1 $14.00 - $107.00 / gPrice varies significantly by supplier and purity.
Reagent Methyl magnesium bromide (3.0M in Diethyl ether)A common Grignard reagent.
Cost of Reagent ~$10.00 - $30.00 / kgBulk pricing is significantly lower.
Reported Yield 99%High-yielding conversion.[1]
Product Cost (Purchase) $350.00 / g (and up)Reflects the multi-step synthesis and purification.

Table 2: Synthesis and Cost of tert-butyl 3-hydroxyazetidine-1-carboxylate (Alternative)

ParameterValueNotes
Starting Material tert-butyl 3-oxoazetidine-1-carboxylateSame starting material as the methylated analogue.
Cost of Starting Material $14.00 - $107.00 / gPrice varies significantly by supplier and purity.
Reagent Sodium Borohydride (NaBH₄)A common and inexpensive reducing agent.
Cost of Reagent ~$2,000 / kgWidely available from multiple suppliers.[2]
Reported Yield 91%A slightly lower but still efficient conversion.[3][4][5]
Product Cost (Purchase) ~$9.77 - $72.30 / gGenerally more affordable than its methylated counterpart.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and evaluating synthetic routes. The following are the generalized experimental protocols for the synthesis of both compounds.

Synthesis of this compound

This synthesis involves a Grignard reaction with tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol:

  • A solution of tert-butyl 3-oxoazetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to 0 °C under an inert atmosphere.

  • A solution of methyl magnesium bromide (typically 3.0 M in diethyl ether) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour) to ensure complete reaction.

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield pure this compound.

Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This synthesis involves the reduction of tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol:

  • tert-butyl 3-oxoazetidine-1-carboxylate is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution, controlling the temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

  • The reaction is quenched by the addition of water or a weak acid.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization yields the final tert-butyl 3-hydroxyazetidine-1-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for both compounds, providing a clear visual representation of the chemical transformations.

G cluster_0 Synthesis of this compound start1 tert-butyl 3-oxoazetidine-1-carboxylate product1 This compound start1->product1 Grignard Reaction Yield: 99% reagent1 Methyl Magnesium Bromide (Grignard Reagent) reagent1->product1

Synthetic route to the methylated azetidine.

G cluster_1 Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate start2 tert-butyl 3-oxoazetidine-1-carboxylate product2 tert-butyl 3-hydroxyazetidine-1-carboxylate start2->product2 Reduction Yield: 91% reagent2 Sodium Borohydride (Reducing Agent) reagent2->product2

References

A Comparative Guide to the Reactivity of Substituted Azetidin-3-ols for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the azetidin-3-ol scaffold is a valuable building block. Its inherent ring strain and functional handles—a secondary or tertiary alcohol and a secondary or tertiary amine—offer a multitude of possibilities for chemical modification. However, the reactivity of this privileged structure is highly dependent on the nature and position of its substituents. This guide provides an objective comparison of the reactivity of substituted azetidin-3-ols, supported by experimental data, to aid in the strategic design and synthesis of novel chemical entities.

The reactivity of the azetidin-3-ol core is primarily centered around three transformations: reactions at the nitrogen atom (N-alkylation, N-acylation), reactions at the oxygen atom (O-acylation, O-alkylation), and ring-opening reactions, which are often driven by the relief of ring strain. The electronic and steric properties of substituents on the azetidine ring play a crucial role in modulating the rates and outcomes of these reactions.

Influence of N-Substituents on Reactivity

The substituent on the azetidine nitrogen significantly influences the nucleophilicity of the nitrogen and the overall stability of the ring. Common N-protecting groups like carbamates (e.g., Boc) and benzyl groups have distinct effects on reactivity.

A notable example of the directing effect of the N-substituent is seen in the regioselective lithiation of 2-arylazetidines. While not a direct reaction of the hydroxyl group, it powerfully illustrates the electronic influence of the N-substituent. In the case of N-alkyl-2-arylazetidines, lithiation occurs at the ortho-position of the aryl ring, directed by the azetidinyl group. In contrast, for N-Boc protected 2-arylazetidines, the electron-withdrawing nature of the Boc group favors deprotonation at the benzylic α-position.[1]

Reactivity at the C3-Hydroxyl Group and Ring-Opening Reactions

The hydroxyl group at the C3 position is a key site for functionalization. However, its reactivity can be influenced by substituents at other positions on the ring, and reactions at this position can sometimes lead to rearrangement or ring-opening, particularly under acidic conditions.

A study on the synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz-azetidin-3-ols highlights the reactivity at the C3 position. This reaction proceeds through an azetidine carbocation, and the presence of electron-donating groups on the 3-aryl substituent is crucial for good reactivity.[2] This indicates that the stability of the carbocation intermediate, influenced by the C3-substituent, governs the reaction outcome.

Furthermore, 3-hydroxyazetidines can undergo novel rearrangement cascades. For instance, under acidic conditions in the presence of a nitrile, 3-hydroxyazetidines can rearrange to form highly substituted 2-oxazolines in high yields. This transformation is initiated by a Ritter reaction at the tertiary benzylic alcohol, followed by a ring-opening of the strained azetidine ring by the newly formed amide.

Comparative Reactivity Data

Synthesis of Substituted Azetidin-3-ones (Precursors to Azetidin-3-ols)

The yields of azetidin-3-ones from gold-catalyzed oxidative cyclization of N-propargylsulfonamides can provide insights into the steric and electronic effects of substituents on the formation of the azetidine ring.

EntryR GroupYield (%)
1Phenyl82
24-MeO-Ph85
3Cyclohexyl88
4n-Hexyl86
54-F-Ph81
62-Naphthyl83
7t-Butyl<35

Data sourced from a study on the synthesis of azetidin-3-ones.[3] The low yield for the t-butyl group suggests significant steric hindrance in the cyclization step.

C3-Sulfanylation of N-Cbz-3-aryl-azetidin-3-ols

The following table illustrates the effect of the aryl substituent at the C3 position on the iron-catalyzed thiol alkylation.

EntryAr GroupThiolYield (%)
1Phenyl4-Methylbenzenethiol95
24-MeO-Ph4-Methylbenzenethiol98
34-F-Ph4-Methylbenzenethiol85
42-Naphthyl4-Methylbenzenethiol91
5PhenylThiophenol92
6PhenylCyclohexanethiol78

Data extracted from a publication on the synthesis of 3-aryl-3-sulfanyl azetidines.[2] Electron-donating groups on the aryl ring generally lead to higher yields, supporting a carbocationic intermediate.

Experimental Protocols

General Procedure for Iron-Catalyzed Thiol Alkylation of N-Cbz-3-aryl-azetidin-3-ols

To a solution of the N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) and the corresponding thiol (1.2 equiv) in 1,2-dichloroethane (0.1 M) is added iron(III) chloride (0.1 equiv). The reaction mixture is stirred at room temperature for the time specified in the original literature. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 3-aryl-3-sulfanyl azetidine.[2]

General Procedure for the Rearrangement of 3-Hydroxyazetidines to 2-Oxazolines

To a solution of the 3-hydroxyazetidine (1.0 equiv) in dichloromethane (0.1 M) is added sulfuric acid (1.0 equiv) followed by an excess of acetonitrile. The mixture is heated to reflux for 30 minutes. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield the corresponding 2-oxazoline.

Visualizing Reactivity Pathways

The following diagrams illustrate key reaction pathways and logical relationships in the chemistry of substituted azetidin-3-ols.

G cluster_0 Reactivity of N-Substituents N_Alkyl N-Alkyl-2-arylazetidine Ortho_Lithiation ortho-Lithiation of Aryl Ring N_Alkyl->Ortho_Lithiation Hexyllithium N_Boc N-Boc-2-arylazetidine Benzylic_Lithiation α-Benzylic Lithiation N_Boc->Benzylic_Lithiation Hexyllithium

Figure 1. Influence of N-substituent on the regioselectivity of lithiation.

G cluster_1 Reactions at C3 of Azetidin-3-ol Azetidinol N-Cbz-3-aryl-azetidin-3-ol Carbocation Azetidine Carbocation Azetidinol->Carbocation FeCl3 Rearrangement Ritter-initiated Rearrangement Azetidinol->Rearrangement H2SO4, MeCN Sulfanylation 3-Aryl-3-sulfanyl Azetidine Carbocation->Sulfanylation + RSH Oxazoline 2-Oxazoline Rearrangement->Oxazoline

Figure 2. Competing reaction pathways at the C3 position of azetidin-3-ols.

Conclusion

The reactivity of substituted azetidin-3-ols is a nuanced interplay of steric and electronic effects. While a comprehensive dataset for direct comparison of common functionalization reactions is yet to be established, the available literature provides valuable insights. N-substituents can act as powerful directing groups, influencing reactivity at other sites on the molecule. The C3-hydroxyl group is a versatile handle, but its reactions must be approached with an awareness of potential strain-releasing rearrangements, particularly with substituents that stabilize cationic intermediates. For drug development professionals, a thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and the successful generation of novel, diverse, and potent molecular entities.

References

The Strategic Incorporation of 3-Hydroxy-3-methylazetidine in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles has led to an increased focus on three-dimensional molecular scaffolds. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold." This guide provides a comparative analysis of drug candidates incorporating the specific tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate building block, with a particular focus on its role in the development of muscarinic M1 receptor positive allosteric modulators (PAMs).

Case Study: TAK-071, a Muscarinic M1 PAM

A compelling case study for the utility of the 3-hydroxy-3-methylazetidine moiety is the clinical development of TAK-071, a highly selective positive allosteric modulator of the muscarinic M1 receptor. The M1 receptor is a key target for treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia.[1][2] The development of TAK-071 highlights the advantages conferred by this specific azetidine substitution in achieving a desirable balance of efficacy and safety.

Comparative Performance: TAK-071 vs. Predecessor Compounds

The rationale for selecting the 3-hydroxy-3-methylazetidine scaffold can be understood by comparing the properties of TAK-071 with those of alternative compounds, including an earlier, high-cooperativity M1 PAM, T-662. While not a direct bioisosteric replacement of the azetidine ring itself, the comparison between TAK-071 and T-662 in preclinical studies demonstrates how fine-tuning of the overall molecular architecture, including the contribution of the azetidine moiety, leads to a superior clinical candidate.

The key differentiation lies in the "cooperativity" (α-value) with the native ligand, acetylcholine (ACh). High cooperativity, as seen with T-662, was linked to a higher incidence of cholinergic side effects, such as diarrhea. TAK-071 was specifically designed to have a lower α-value, resulting in a significantly wider therapeutic window.[1][2]

Table 1: In Vitro & In Vivo Comparison of M1 PAMs

ParameterTAK-071T-662 (High-Cooperativity Analogue)
M1 PAM Inflection Point 2.7 nM0.62 nM
Cooperativity (α-value) 1991786
Effective Dose (Cognition) 0.3 mg/kg (rats)0.1 mg/kg (rats)
Side Effect Dose (Diarrhea) 10 mg/kg (rats)0.1 mg/kg (rats)
Therapeutic Margin ~33-fold~1-fold
Ileum Motility No augmentationAugmentation

Data sourced from Sako et al., 2018.[1]

The data clearly shows that while both compounds are potent M1 PAMs, TAK-071 possesses a vastly superior safety margin, a feature attributed to its lower cooperativity. The rigid and specifically substituted azetidine ring is crucial for orienting the molecule in the allosteric binding site to achieve this desired pharmacological profile.

The Azetidine Advantage: Comparison with Other Saturated Heterocycles

The choice of an azetidine scaffold over more common pyrrolidine or piperidine rings is a deliberate strategy in drug design. General comparative studies have highlighted several advantages of the azetidine moiety.

Table 2: Physicochemical & Pharmacokinetic Property Comparison of Saturated Heterocyclic Scaffolds

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Basicity (pKa) Lower (~11.29)Higher (~11.27)Higher (~11.22)
Lipophilicity (logP) Typically lowerModerateTypically higher
Metabolic Stability More resistant to N-dealkylationSusceptible to oxidationSusceptible to N-dealkylation and oxidation
Structural Rigidity HighModerateLower (Chair/Boat conformations)

Data is generalized from multiple sources for representative N-substituted rings.[3][4][5]

The key advantages of the azetidine ring include:

  • Metabolic Stability : The four-membered ring is more resistant to N-dealkylation, a common metabolic pathway for larger heterocyclic amines, which can lead to a longer half-life and improved drug exposure.[3]

  • Lower Lipophilicity : Azetidines generally have a lower logP compared to their piperidine counterparts, which can improve solubility and reduce off-target binding.[6]

  • Structural Rigidity : The constrained nature of the azetidine ring provides a more defined three-dimensional structure, which can lead to higher binding affinity and selectivity for the target protein.[7]

The addition of the 3-hydroxy and 3-methyl groups to the azetidine ring in TAK-071 further refines these properties, providing a specific vector for hydrogen bonding interactions and optimizing the fit within the M1 receptor's allosteric site.

Experimental Protocols

In Vitro M1 PAM Activity Assay (Calcium Mobilization)

This assay is used to determine the potency and efficacy of compounds as positive allosteric modulators of the M1 receptor.

Methodology:

  • Cell Culture : CHO (Chinese Hamster Ovary) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

  • Cell Plating : Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation : Test compounds (like TAK-071) are prepared in a series of concentrations in assay buffer containing a low, fixed concentration of acetylcholine (typically an EC20 concentration, which gives 20% of the maximal response).

  • Assay Procedure :

    • The dye is removed, and cells are washed with assay buffer.

    • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • The test compound/ACh solution is added to the cells.

    • Fluorescence is measured continuously for a period (e.g., 90-120 seconds) to detect the calcium flux initiated by receptor activation.

  • Data Analysis : The increase in fluorescence intensity is calculated relative to the baseline. Data is then normalized to the response of a saturating concentration of acetylcholine alone. The resulting concentration-response curves are fitted to a four-parameter logistic equation to determine the inflection point (potency) and maximal efficacy.

In Vivo Cognitive Enhancement Model (Scopolamine-Induced Deficit)

This model assesses the ability of a compound to reverse a chemically-induced cognitive deficit in rodents.

Methodology:

  • Animals : Male Sprague-Dawley rats are used for the study.

  • Drug Administration :

    • The test compound (e.g., TAK-071) or vehicle is administered orally (p.o.) at a set time before the test (e.g., 60 minutes).

    • Scopolamine (a muscarinic antagonist) or saline is administered subcutaneously (s.c.) at a later time point (e.g., 30 minutes before the test) to induce a cognitive deficit.

  • Behavioral Test (Novel Object Recognition - NOR) :

    • Acquisition Phase : Each rat is placed in an arena with two identical objects and allowed to explore for a set period (e.g., 5 minutes).

    • Retention Phase : After a delay (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel object versus the familiar object is recorded.

  • Data Analysis : A "discrimination index" is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher index indicates better memory and cognitive function. The performance of the compound-treated group is compared to the scopolamine-treated vehicle group.

Visualizing the Drug Development Workflow

The process of identifying and optimizing a lead compound like TAK-071 involves a structured workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (e.g., T-662) Hit_ID->Lead_Gen SAR SAR Studies (Azetidine Moiety) Lead_Gen->SAR High Side Effects Prop_Opt Property Optimization (Reduce Cooperativity) SAR->Prop_Opt Incorporate 3-hydroxy- 3-methylazetidine TAK071 Candidate Selection (TAK-071) Prop_Opt->TAK071 Improved Profile InVivo In Vivo Efficacy (Cognition Models) TAK071->InVivo Safety Safety & Toxicology InVivo->Safety Wide Therapeutic Window Clinical Clinical Trials Safety->Clinical

Caption: Workflow for the discovery and optimization of the M1 PAM clinical candidate, TAK-071.

Conclusion

The case of TAK-071 demonstrates the successful application of the this compound building block in addressing a complex drug discovery challenge. The unique structural and physicochemical properties of the 3-hydroxy-3-methylazetidine moiety were instrumental in achieving a candidate with high potency, M1 receptor selectivity, and a significantly improved safety profile over earlier analogues. This scaffold provides a clear advantage over larger, more metabolically labile heterocycles like piperidine and pyrrolidine, offering medicinal chemists a valuable tool for designing next-generation therapeutics, particularly for CNS targets. The presented data and protocols offer a guide for researchers looking to leverage this and similar scaffolds in their own drug development programs.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential for protecting personnel and the environment.

Safety and Hazard Profile

This compound is classified with the following hazards:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][2]

Signal Word: Warning

These classifications necessitate that this compound be treated as hazardous waste. Improper disposal can lead to personal injury and environmental contamination.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing is mandatory.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Hygiene: Wash hands thoroughly after handling the chemical waste.[4] Do not eat, drink, or smoke in the handling area.

2. Waste Identification and Segregation:

  • Classification: this compound is a non-halogenated organic compound.

  • Segregation: It is crucial to segregate this waste from other waste streams. Specifically:

    • Do not mix with halogenated organic waste.[5][6][7]

    • Do not mix with aqueous waste, strong acids, strong bases, or oxidizers.[5][7]

    • Keep it separate from incompatible materials to prevent dangerous reactions.

3. Waste Collection and Container Management:

  • Container Selection: Use a designated, compatible, and properly sealed waste container. The container should be made of a material that will not react with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] All components of a mixture must be listed, with approximate percentages.

  • Container Filling:

    • Do not overfill the container; a general guideline is to fill to no more than 75-90% of its capacity to allow for vapor expansion.[7][10]

    • Keep the container securely closed at all times, except when adding waste.[8][9]

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks.

  • Incompatible Waste: Ensure that incompatible wastes are not stored together in the SAA.[8]

5. Disposal of Contaminated Materials:

  • Solid Waste: Personal protective equipment (gloves, etc.), absorbent materials used for spills, and any other solid materials contaminated with this compound must be disposed of as hazardous waste. Place these items in a sealed and labeled container separate from the liquid waste.

  • Empty Containers: "Empty" containers that previously held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][11] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but local regulations should always be consulted.

6. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and authorized waste disposal service.[12]

  • Regulatory Compliance: The final disposal must be carried out in accordance with all local, state, and federal regulations. The Precautionary Statement P501 explicitly states to "Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation."[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_contaminated Contaminated Materials start Waste Generation: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe cont_materials Contaminated Solids (PPE, Absorbents) start->cont_materials empty_container Empty Containers start->empty_container fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify Waste: Non-Halogenated Organic fume_hood->classify segregate Segregate from: - Halogenated Solvents - Aqueous Waste - Strong Acids/Bases classify->segregate container Use Labeled, Compatible Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' & Full Chemical Name container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment disposal_service Arrange for Professional Waste Disposal Service secondary_containment->disposal_service end Disposal Complete (Compliant with Regulations) disposal_service->end cont_container Dispose as Hazardous Waste cont_materials->cont_container cont_container->disposal_service triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->container

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the Globally Harmonized System (GHS) of classification and labeling of chemicals and are intended to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with the following hazards.[1][2][3]

  • Acute toxicity, oral (Harmful if swallowed) [1][2]

  • Skin irritation [1][2][4][5]

  • Serious eye irritation [1][2][4][5]

  • May cause respiratory irritation [1][2][4][5]

Signal Word: Warning[1][3][5]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound.[6] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety Goggles/Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Double gloving may be appropriate for some procedures.[6]
Body Protection Laboratory Coat/GownA long-sleeved, chemically resistant lab coat or gown should be worn to prevent skin contact.[6]
Respiratory Protection NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is necessary.[6]

Operational and Disposal Plans

Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment.

AspectProcedure
Handling Avoid contact with skin, eyes, and personal clothing.[7] Wash hands thoroughly after handling.[2][7] Avoid breathing fumes, dust, or spray.[2][7][9][10] Use only with adequate ventilation, preferably in a chemical fume hood.[6][7] Do not eat, drink, or smoke when using this product.[2][9][10]
Storage Store in a tightly-closed container when not in use.[7][9] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[2][7][11][12]
Disposal All waste containing this compound must be treated as hazardous waste.[6] Collect all waste in a designated and clearly labeled hazardous waste container.[6] Dispose of the hazardous waste through a licensed and certified waste disposal contractor.[6]
Spill Response In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[9] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for waste disposal.[7][9] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_preparation Preparation for Cleanup cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess the Spill alert->assess ppe Don Appropriate PPE assess->ppe materials Gather Spill Kit Materials ppe->materials contain Contain the Spill materials->contain absorb Absorb with Inert Material contain->absorb collect Collect and Containerize Waste absorb->collect decontaminate Decontaminate the Area collect->decontaminate label_waste Label Hazardous Waste Container decontaminate->label_waste dispose Dispose via Certified Contractor label_waste->dispose

Caption: Workflow for a chemical spill response.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。